molecular formula C13H12ClNOS B1269568 (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone CAS No. 50508-66-2

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Cat. No.: B1269568
CAS No.: 50508-66-2
M. Wt: 265.76 g/mol
InChI Key: FZCFEGHYRWGCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C13H12ClNOS and its molecular weight is 265.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCFEGHYRWGCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352118
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-66-2
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (CAS Number: 50508-66-2): A Key Intermediate in the Synthesis of BET Bromodomain Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, CAS Number 50508-66-2. This document details its chemical and physical properties, synthesis via the Gewald reaction, and its significant role as a key intermediate in the development of potent modulators of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The guide includes detailed experimental protocols for its synthesis and subsequent conversion into thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-based BET inhibitors. Furthermore, it presents quantitative biological data for representative final products, outlines experimental procedures for assessing their biological activity, and visualizes the key synthetic and signaling pathways involved.

Introduction

This compound is a substituted 2-aminothiophene that has garnered significant interest in medicinal chemistry. While the compound itself does not have extensively reported direct biological activity, it serves as a crucial building block for the synthesis of a class of compounds known as thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines. These derivatives are potent inhibitors and degraders of the BET family of bromodomains, with BRD4 being a primary target.[4] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc, making it a high-value therapeutic target in various cancers.[3] This guide will focus on the synthesis of the core compound and its elaboration into these biologically active molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.[1][2][5]

PropertyValue
CAS Number 50508-66-2
Molecular Formula C₁₃H₁₂ClNOS
Molecular Weight 265.76 g/mol [2]
Appearance Solid[5]
Purity Typically ≥98%[2]
Storage Temperature 2-8°C, protected from light[1][2]
Predicted Boiling Point 435.4 ± 45.0 °C[1]
Predicted Density 1.303 ± 0.06 g/cm³[1]
Synonyms 2-Amino-3-(p-chlorobenzoyl)-4,5-dimethylthiophene, (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone[1][5]

Synthesis of the Core Compound

The synthesis of this compound is typically achieved through the Gewald reaction, a multi-component reaction that is highly effective for the preparation of polysubstituted 2-aminothiophenes.[6][7][8]

Gewald Reaction Workflow

The general workflow for the Gewald synthesis of the title compound is depicted below. It involves the condensation of a ketone (butan-2-one), an active methylene nitrile (4-chlorobenzoylacetonitrile), and elemental sulfur in the presence of a base.[9]

G cluster_reactants Reactants cluster_reaction Gewald Reaction cluster_product Product butan_2_one Butan-2-one gewald One-pot Synthesis butan_2_one->gewald chlorobenzoylacetonitrile 4-Chlorobenzoylacetonitrile chlorobenzoylacetonitrile->gewald sulfur Elemental Sulfur sulfur->gewald base Base (e.g., Morpholine) base->gewald product (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone gewald->product

Caption: General workflow for the Gewald synthesis of the core compound.

Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure based on the principles of the Gewald reaction.[8][9][10]

Materials:

  • Butan-2-one

  • 4-Chlorobenzoylacetonitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like piperidine or triethylamine)

  • Ethanol (or another suitable solvent like methanol or DMF)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chlorobenzoylacetonitrile and 1.1 equivalents of butan-2-one in a minimal amount of ethanol.

  • To this solution, add 1.1 equivalents of elemental sulfur.

  • Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Gently heat the reaction mixture to reflux (around 50-60°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application as a Synthetic Intermediate for BET Modulators

The primary utility of this compound lies in its role as a precursor for the synthesis of thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines. A prominent example of a compound in this class is (+)-JQ1, a potent and selective BET bromodomain inhibitor.[11]

Synthetic Pathway to Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines

The multi-step synthesis from the core 2-aminothiophene to the final thienotriazolodiazepine involves the formation of a diazepine ring followed by the annulation of a triazole ring.[2][11]

G core (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone step1 Diazepine Ring Formation core->step1 intermediate Thienodiazepine Intermediate step1->intermediate step2 Triazole Ring Annulation intermediate->step2 final_product Thieno[3,2-f][1,2,4]triazolo [4,3-a][1,4]diazepine (e.g., (+)-JQ1) step2->final_product

Caption: Synthetic pathway from the core compound to thienotriazolodiazepines.

Experimental Protocol: Synthesis of a (+)-JQ1 Analog

The following is a representative multi-step protocol for the synthesis of a thienotriazolodiazepine, exemplified by the synthesis of (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate, a close analog of (+)-JQ1.[2][11]

Step 1: Formation of the Thienodiazepineone

  • React this compound with a protected amino acid, such as Boc-glycine, under standard peptide coupling conditions (e.g., using HATU or HBTU as a coupling agent and a non-nucleophilic base like DIPEA in a solvent such as DMF).

  • The resulting amide is then subjected to Boc-deprotection using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The deprotected amine undergoes intramolecular cyclization upon heating, often in the presence of a mild acid catalyst, to form the seven-membered diazepine ring, yielding a thienodiazepinone intermediate.

Step 2: Thionation

  • The thienodiazepinone is converted to the corresponding thionolactam by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a suitable solvent like THF or toluene at an elevated temperature.

Step 3: Triazole Ring Formation

  • The thionolactam is reacted with hydrazine hydrate to form an amidrazone intermediate.

  • This intermediate is then cyclized with an appropriate reagent to form the triazole ring. For the synthesis of the target molecule, this is achieved by reacting with tert-butyl 2,2-diethoxyacetate in the presence of an acid catalyst, followed by heating to effect cyclization and elimination, yielding the final thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine product.

Biological Activity of Thienotriazolodiazepine Derivatives

Thienotriazolodiazepines derived from the core compound are potent inhibitors of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). The representative compound (+)-JQ1 exhibits high affinity for these bromodomains.

Quantitative Biological Data

The following table summarizes the inhibitory and binding affinities of (+)-JQ1 for various BET bromodomains.

Target ProteinAssay TypeParameterValue (nM)
BRD2 (N-terminal)IC₅₀Inhibition17.7
BRD4 (C-terminal)IC₅₀Inhibition32.6
BRD4 (N-terminal)IC₅₀Inhibition76.9
BRD4 (N-terminal)KₐBinding Affinity49
BRD3 (N-terminal)KₐBinding Affinity59.5
BRD3 (C-terminal)KₐBinding Affinity82
BRD4 (C-terminal)KₐBinding Affinity90.1
BRD2 (N-terminal)KₐBinding Affinity128
BRDT (N-terminal)KₐBinding Affinity190
Mechanism of Action: BRD4 Inhibition and Degradation

As BET inhibitors, thienotriazolodiazepines competitively bind to the acetyl-lysine binding pockets of BRD4, preventing its interaction with acetylated histones. This displaces BRD4 from chromatin, leading to the downregulation of target genes, including the oncogene MYC.

More advanced derivatives, known as Proteolysis Targeting Chimeras (PROTACs), can be synthesized from these inhibitors. These PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome.

G cluster_inhibition BET Inhibition cluster_degradation BRD4 Degradation (PROTAC) inhibitor Thienotriazolodiazepine (e.g., +JQ1) brd4 BRD4 inhibitor->brd4 Competitively Binds acetylated_histone Acetylated Histone brd4->acetylated_histone Binds to transcription_inhibition Downregulation of Oncogene Transcription (e.g., c-Myc) chromatin Chromatin protac PROTAC Derivative brd4_deg BRD4 protac->brd4_deg Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Recruits proteasome Proteasome brd4_deg->proteasome Degradation e3_ligase->brd4_deg Ubiquitinates ubiquitin Ubiquitin

Caption: Mechanism of action of thienotriazolodiazepine-based BET inhibitors and PROTACs.

Experimental Protocols for Biological Evaluation

BET Bromodomain Binding Assays

6.1.1. AlphaScreen Assay [6][12] This assay measures the competitive binding of the test compound to the BET bromodomain.

Materials:

  • GST-tagged BET bromodomain protein (e.g., BRD4-BD1)

  • Biotinylated acetylated histone peptide

  • Streptavidin-coated donor beads

  • Anti-GST antibody-coated acceptor beads

  • Assay buffer

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the GST-tagged BET protein, the biotinylated histone peptide, and the test compound.

  • Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Add a suspension of anti-GST acceptor beads and incubate for 60 minutes.

  • Add a suspension of streptavidin donor beads and incubate for 60 minutes in the dark.

  • Read the plate on an AlphaScreen reader. The signal is inversely proportional to the binding of the test compound.

  • Calculate IC₅₀ values from the dose-response curve.

6.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [13][14][15] This assay also measures competitive binding based on the proximity of donor and acceptor fluorophores.

Materials:

  • His-tagged BET bromodomain protein

  • Biotinylated acetylated histone peptide

  • Terbium-conjugated anti-His antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the His-tagged BET protein, the biotinylated histone peptide, and the test compound.

  • Add the Terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Read the plate using a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio, which is inversely proportional to the binding of the test compound.

  • Determine IC₅₀ values from the dose-response curve.

Cellular Assays

6.2.1. Western Blot for BRD4 Degradation [1][5] This assay is used to quantify the degradation of BRD4 protein induced by a PROTAC derivative.

Materials:

  • Cancer cell line (e.g., HeLa, THP-1)

  • Test compound (PROTAC)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities relative to the loading control to determine the extent of BRD4 degradation.

6.2.2. Cell Viability Assay (MTT or CCK-8) [1] This assay measures the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Test compound

  • 96-well plate

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its efficient synthesis via the Gewald reaction provides access to the thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine scaffold, which is central to the development of potent BET bromodomain inhibitors and degraders. These final products have demonstrated significant potential in preclinical studies for the treatment of cancer and other diseases driven by BET protein dysregulation. This guide provides the necessary technical information for researchers to synthesize and evaluate this core compound and its biologically active derivatives, thereby facilitating further drug discovery and development efforts in this important therapeutic area.

References

An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, provides a step-by-step experimental protocol for its synthesis via the Gewald reaction, and explores its role as a potential positive allosteric modulator of the A1 adenosine receptor. The information is presented to support further research and development efforts in the field of drug discovery.

Introduction

This compound, belonging to the class of 2-amino-3-benzoylthiophenes, has emerged as a molecule of interest for its potential pharmacological activities. Compounds within this structural class are recognized as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR).[1] A1AR PAMs represent a promising therapeutic strategy for various conditions, including pain and ischemia, by enhancing the effect of the endogenous ligand adenosine, potentially offering a more targeted and safer pharmacological profile compared to direct agonists.[1] This guide aims to consolidate the available technical information on this compound to facilitate its investigation and application in research and drug development.

Chemical and Physical Properties

A summary of the known quantitative and qualitative properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound
Synonyms 2-Amino-3-(p-chlorobenzoyl)-4,5-dimethylthiophene[2]
CAS Number 50508-66-2[2]
Molecular Formula C₁₃H₁₂ClNOS
Molecular Weight 265.76 g/mol
Physical Form Solid
Melting Point 123–125 °C[3]
Storage Temperature 2-8°C

Synthesis

The primary route for the synthesis of this compound is the Gewald reaction.[3][4][5] This multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5]

Experimental Protocol: Gewald Synthesis

This protocol is based on the successful synthesis of this compound, which has been reported in the literature.[3]

Reactants:

  • 3-Pentanone (or other suitable ketone)

  • 2-(4-chlorobenzoyl)acetonitrile (or other activated nitrile)

  • Elemental Sulfur

  • Piperidinium borate (or other suitable base/catalyst)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of the ketone (1 equivalent) and the activated nitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of piperidinium borate.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a yellow solid.[3]

Synthesis Workflow

G Gewald Synthesis Workflow reagents Ketone + Activated Nitrile + Sulfur + Base (Catalyst) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction reflux Heating (Reflux) reaction->reflux workup Cooling & Product Isolation (Filtration/Concentration) reflux->workup purification Purification (Recrystallization) workup->purification product (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone purification->product

Gewald Synthesis Workflow Diagram

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Technique Data Reference
¹H NMR (500 MHz, CDCl₃) δ 7.43 (d, J = 8.5 Hz, 2H), 7.37 (d, J = 8.5 Hz, 2H), 6.72 (s, 2H), 2.51 (t, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 6H)[3]

Note: The provided ¹H NMR data appears to have a discrepancy in the integration of the aromatic protons and the description of the alkyl protons. The original source should be consulted for clarification. The listed data is as it appears in the reference.

Biological Activity and Signaling Pathways

Mechanism of Action: A1 Adenosine Receptor Positive Allosteric Modulator

This compound is a member of a class of compounds known to act as positive allosteric modulators (PAMs) of the A1 adenosine receptor.[1] PAMs do not directly activate the receptor but bind to a site topographically distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[6] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.[1]

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade is involved in various physiological processes, including neurotransmission, cardiac function, and inflammation.

Signaling Pathway Diagram

G A1 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor (A1AR) G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds to orthosteric site PAM (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone (PAM) PAM->A1R Binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., decreased excitability) cAMP->Response Leads to

A1AR Signaling Pathway Modulation
Experimental Protocols for Biological Assays

Radioligand Binding Assay (to assess binding affinity and allosteric modulation):

  • Prepare cell membranes from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).

  • Incubate the membranes with a constant concentration of a radiolabeled A1AR agonist (e.g., [³H]CCPA) in the absence and presence of increasing concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data are analyzed to determine the ability of the test compound to enhance the binding of the radiolabeled agonist.

Functional Assay (e.g., cAMP accumulation assay to assess functional activity):

  • Culture CHO-hA1AR cells in appropriate media.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Concurrently, treat the cells with a submaximal concentration of an A1AR agonist (e.g., adenosine) in the absence and presence of increasing concentrations of the test compound.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Data are analyzed to determine the potentiation of the agonist-induced inhibition of cAMP accumulation by the test compound.

Experimental Workflow for Biological Evaluation

G Biological Evaluation Workflow start Test Compound binding_assay Radioligand Binding Assay (A1AR Membranes) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation in CHO-hA1AR cells) start->functional_assay binding_results Determination of Binding Affinity (Ki) & Allosteric Modulation binding_assay->binding_results functional_results Determination of Potency (EC50) & Efficacy (% potentiation) functional_assay->functional_results conclusion Characterization as A1AR PAM binding_results->conclusion functional_results->conclusion

Workflow for Biological Evaluation

Conclusion

This compound is a synthetically accessible compound with significant potential as a positive allosteric modulator of the A1 adenosine receptor. This technical guide has provided a consolidated resource of its known properties, a detailed synthetic protocol, and an overview of its expected biological activity and the methods for its evaluation. Further research is warranted to fully elucidate its pharmacological profile, including quantitative characterization of its allosteric modulatory effects and its potential therapeutic applications. The information and protocols presented herein are intended to serve as a valuable starting point for researchers, scientists, and drug development professionals interested in this promising molecule.

References

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-Aroylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted 2-aminothiophenes, particularly 2-amino-3-aroylthiophenes, is a cornerstone of heterocyclic chemistry, with significant implications for medicinal chemistry and drug discovery. The Gewald reaction, a versatile and widely utilized multicomponent reaction, provides an efficient pathway to these valuable scaffolds. This technical guide offers an in-depth exploration of the Gewald reaction for the synthesis of 2-amino-3-aroylthiophenes, complete with experimental protocols, quantitative data, and mechanistic insights.

Introduction to the Gewald Reaction

First reported by Karl Gewald in 1961, the Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1][2] The reaction's operational simplicity and the ready availability of starting materials have contributed to its widespread adoption.[2] 2-Amino-3-aroylthiophenes, a key class of compounds synthesized via this method, are known to act as allosteric enhancers at the A1 adenosine receptor, making them attractive targets for drug development.[3][4]

Reaction Mechanism

The mechanism of the Gewald reaction has been elucidated over time and is understood to proceed through a series of key steps.[1] A computational study using Density Functional Theory (DFT) has further clarified the intricacies of the reaction pathway, particularly concerning the role of sulfur and polysulfide intermediates.[5][6]

The generally accepted mechanism involves:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (or aldehyde) and the activated acetonitrile.[1][5] This step forms a stable α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and can involve the opening of the S8 ring to form polysulfide intermediates.[5]

  • Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization via the attack of the sulfur on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[1] Aromatization of the thiophene ring is a key driving force for the reaction.[5]

Below is a visual representation of the proposed reaction mechanism:

Gewald_Mechanism start Ketone/Aldehyde + α-Activated Acetonitrile knoevenagel Knoevenagel-Cope Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition sulfur Elemental Sulfur (S8) + Base sulfur->sulfur_addition intermediate2 Sulfurated Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Thiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization/ Aromatization intermediate3->tautomerization product 2-Aminothiophene tautomerization->product

Caption: Proposed mechanism of the Gewald reaction.

Experimental Protocols & Quantitative Data

Numerous variations of the Gewald reaction have been developed to improve yields, reduce reaction times, and broaden the substrate scope. These modifications often involve the use of different catalysts, bases, solvents, and energy sources such as microwave irradiation.[1][2]

Conventional Heating with Amine Catalysts

A common approach involves the use of a base like morpholine or piperidine in a suitable solvent under thermal conditions.

Experimental Protocol 1: General One-Pot Synthesis [7]

  • Reactant Mixture: To a solution of an aryl alkyl ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add morpholine (excess) and morpholinium acetate.

  • Reaction: Heat the mixture at a specified temperature (e.g., 50-80 °C) for a designated time, monitoring the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Synthesis of 2-Aminothiophene-3-carboxylates via One-Pot Gewald Reaction [7]

EntryAryl Alkyl KetoneRYield (%)
1AcetophenoneH75
24-MethylacetophenoneCH₃80
34-MethoxyacetophenoneOCH₃78
44-ChloroacetophenoneCl65
5PropiophenoneCH₃72
L-Proline Catalyzed Synthesis

L-proline has emerged as a green and cost-effective catalyst for the Gewald reaction, facilitating both the initial condensation and subsequent sulfur addition.[8]

Experimental Protocol 2: L-Proline Catalyzed Synthesis [8]

  • Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.2 mmol), and elemental sulfur (1.5 mmol) in DMF (3 mL).

  • Catalyst Addition: Add L-proline (10 mol%).

  • Reaction: Stir the mixture at 60 °C for the time indicated by TLC monitoring.

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel.

Table 2: L-Proline Catalyzed Gewald Reaction of Various Ketones [8]

EntryKetoneActivated NitrileTime (h)Yield (%)
1CyclohexanoneMalononitrile295
2CyclopentanoneMalononitrile392
3AcetoneMalononitrile485
4AcetophenoneMalononitrile588
5CyclohexanoneEthyl Cyanoacetate484
One-Pot, Two-Step Synthesis using DBU and DABCO

A one-pot, two-step protocol has been developed for the synthesis of 2-amino-3-arylthiophenes from chalcones and arylacetonitriles.[9]

Experimental Protocol 3: One-Pot, Two-Step Synthesis [9]

  • Step 1 (Michael Addition): To a solution of chalcone (1.0 eq) and arylacetonitrile (1.1 eq) in DMSO, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir at room temperature for 30 minutes.

  • Step 2 (Sulfuration and Cyclization): To the reaction mixture, add elemental sulfur (1.5 eq) and DABCO (1,4-Diazabicyclo[2.2.2]octane). Heat the mixture at 80 °C for 16 hours.

  • Work-up and Purification: After cooling, the reaction is worked up and the product is purified by silica gel chromatography.

Table 3: Synthesis of 2-Amino-3-arylthiophenes via a One-Pot, Two-Step Reaction [9]

EntryChalcone Substituent (Ar¹)Arylacetonitrile Substituent (Ar²)Yield (%)
1C₆H₅C₆H₅77
24-ClC₆H₄C₆H₅72
34-MeOC₆H₄C₆H₅68
4C₆H₅4-ClC₆H₄75
5C₆H₅4-MeOC₆H₄70

Workflow and Logical Relationships

The general workflow for synthesizing and evaluating 2-amino-3-aroylthiophenes in a drug discovery context can be visualized as follows:

Drug_Discovery_Workflow synthesis Synthesis of 2-Amino-3-aroylthiophenes (Gewald Reaction) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_screening Biological Screening (e.g., A1 Adenosine Receptor Assay) characterization->biological_screening sar_studies Structure-Activity Relationship (SAR) Studies biological_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis Iterative Synthesis preclinical_development Preclinical Development lead_optimization->preclinical_development

Caption: Drug discovery workflow for 2-amino-3-aroylthiophenes.

Applications in Drug Development

Substituted 2-aminothiophenes are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[10] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common motif in many active drugs.[11]

Specifically, 2-amino-3-aroylthiophenes have been extensively investigated as:

  • Allosteric Enhancers of the A1 Adenosine Receptor: These compounds can potentiate the effect of the endogenous ligand, adenosine, which is involved in various physiological processes, including cardioprotection and anti-inflammation.[3][4]

  • Antimicrobial Agents: Certain derivatives have shown activity against various Gram-positive and Gram-negative bacteria and fungi.[4][8]

  • Anticancer Agents: Some 2-aminothiophene derivatives have demonstrated antiproliferative activity.[12]

  • Anti-inflammatory Agents: The anti-inflammatory properties of these compounds are also an area of active research.[4]

Conclusion

The Gewald reaction remains a powerful and versatile tool for the synthesis of 2-amino-3-aroylthiophenes. The development of new catalytic systems and reaction conditions continues to enhance the efficiency, sustainability, and scope of this important transformation. For researchers in drug development, a thorough understanding of the Gewald reaction provides a direct route to a class of compounds with significant therapeutic potential. The ability to readily synthesize diverse libraries of these thiophene derivatives is crucial for conducting comprehensive structure-activity relationship studies and ultimately identifying promising new drug candidates.

References

The Gewald Reaction: A Deep Dive into the Mechanism of 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery by Karl Gewald in 1961, provides a versatile and efficient one-pot method for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are pivotal structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[4][5][6] This technical guide offers an in-depth exploration of the intricate mechanism of the Gewald reaction, presenting a consensus view based on experimental evidence and computational studies.

Core Reaction Overview

The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][7] The reaction is prized for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[1][2]

The Mechanistic Pathway: A Step-by-Step Elucidation

While the overall transformation is well-established, the precise mechanistic details, particularly concerning the role and fate of elemental sulfur, have been the subject of extensive investigation. The currently accepted mechanism is a multi-step sequence involving condensation, sulfur addition, and cyclization.[2][7]

Step 1: Knoevenagel-Cope Condensation

The initial and undisputed step of the Gewald reaction is a Knoevenagel-Cope condensation between the starting carbonyl compound and the activated nitrile.[4][7][8] This acid-base catalyzed reaction results in the formation of a stable α,β-unsaturated nitrile intermediate.[7][9] The base, typically a secondary amine like morpholine or piperidine, facilitates the deprotonation of the α-carbon of the nitrile, generating a carbanion that subsequently attacks the carbonyl carbon.[6][10] Dehydration of the resulting adduct yields the electron-deficient alkene.

Knoevenagel_Cope_Condensation cluster_reactants Reactants cluster_products Product of Step 1 ketone Ketone/Aldehyde adduct Adduct ketone->adduct + Nitrile Carbanion nitrile Activated Nitrile carbanion Carbanion nitrile->carbanion - H+ base Base base->carbanion Deprotonation intermediate3 α,β-Unsaturated Nitrile (Stable Intermediate) adduct->intermediate3 - H2O

Caption: Knoevenagel-Cope condensation pathway.

Step 2: Sulfuration of the Intermediate

The mechanism of sulfur incorporation is the most complex aspect of the Gewald reaction. Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights.[4][11][12] The prevailing evidence suggests that the α,β-unsaturated nitrile intermediate is deprotonated by the base at the γ-position to form a resonance-stabilized allylic anion.[4] This anion then acts as a nucleophile, attacking the elemental sulfur ring (most commonly S₈) and leading to its opening.[4] This process results in the formation of a linear polysulfide intermediate.[4][13]

An alternative, though less favored, proposal suggests that the amine base first reacts with sulfur to form an ammonium polysulfide, which then acts as the sulfurating agent.[14] However, calculations indicate that the direct nucleophilic attack of the carbanion on elemental sulfur is the more likely pathway.[4]

Step 3: Polysulfide Decomposition and Cyclization

The initially formed long-chain polysulfide is not the species that cyclizes. It must first be degraded to a monosulfide intermediate.[4][13] This decomposition can occur through several proposed mechanisms, including unimolecular cyclization (favored for longer polysulfide chains), nucleophilic degradation, and scrambling reactions.[4][12][13] Protonation of the polysulfide chain is believed to facilitate this decomposition by altering its electrophilic character, providing a kinetically favorable route to the monosulfide.[11][13]

Once the monosulfide is formed, a rapid intramolecular cyclization occurs.[7][15] The sulfur atom nucleophilically attacks the nitrile group.

Step 4: Tautomerization and Aromatization

The final step involves the tautomerization of the cyclic imine intermediate to the stable, aromatic 2-aminothiophene.[7][9] This aromatization is the thermodynamic driving force for the entire reaction sequence, pulling the complex equilibria of intermediates towards the final product.[4][12]

Gewald_Mechanism_Core start α,β-Unsaturated Nitrile deprotonation Deprotonation (Base) start->deprotonation carbanion Allylic Carbanion deprotonation->carbanion sulfur_addition Nucleophilic Attack on S8 carbanion->sulfur_addition polysulfide Polysulfide Intermediate sulfur_addition->polysulfide decomposition Polysulfide Decomposition (e.g., via protonation) polysulfide->decomposition monosulfide Monosulfide Intermediate decomposition->monosulfide cyclization Intramolecular Cyclization monosulfide->cyclization imine Cyclic Imine cyclization->imine tautomerization Tautomerization imine->tautomerization product 2-Aminothiophene (Aromatic Product) tautomerization->product

Caption: Core mechanism of the Gewald reaction.

Quantitative Data Summary

The yield of the Gewald reaction is highly dependent on the nature of the substrates, the catalyst employed, and the reaction conditions. The following table summarizes representative yields for the synthesis of various 2-aminothiophenes.

Carbonyl CompoundActivated NitrileBase/CatalystSolventTemperature (°C)Yield (%)Reference
CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux75-85[16]
AcetoneMalononitrileTriethylamineMethanol5060-70[2]
4-MethylcyclohexanoneEthyl cyanoacetatePiperidinium borateEthanol8092[6]
PropiophenoneMalononitrileMorpholineDMF6055-65[10]
2-ButanoneMalononitrileDiethylamineEthanolRT78[4]
IndanoneMalononitrileMorpholineEthanolReflux65-75[17]
AcetaldehydeCyanoacetamidePiperidineWater5045-55[2]

Key Experimental Protocols

Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[16]
  • Reactants:

    • Cyclohexanone (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (1.5 eq)

  • Solvent: Ethanol

  • Procedure:

    • A mixture of cyclohexanone, ethyl cyanoacetate, and morpholine in ethanol is stirred at room temperature for 1 hour.

    • Elemental sulfur is added to the mixture.

    • The reaction mixture is heated to reflux and stirred for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • After completion, the mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted Gewald Synthesis[18]
  • Reactants:

    • Ketone/Aldehyde (1.0 eq)

    • Activated Nitrile (1.0 eq)

    • Elemental sulfur (1.2 eq)

    • Base (e.g., piperidine, 0.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • The ketone/aldehyde, activated nitrile, elemental sulfur, and base are combined in a microwave reaction vessel.

    • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

    • After cooling, the reaction mixture is worked up as described in the conventional method (precipitation in water, filtration, and recrystallization).

    • This method has been shown to significantly reduce reaction times and, in some cases, improve yields.[7]

Experimental_Workflow start Combine Carbonyl, Nitrile, and Base in Solvent stir Stir at Room Temperature start->stir add_sulfur Add Elemental Sulfur stir->add_sulfur heat Heat (Conventional or Microwave) add_sulfur->heat monitor Monitor Reaction (TLC) heat->monitor workup Workup: - Cool and Pour into Ice-Water monitor->workup Reaction Complete filtration Filter Precipitate workup->filtration purification Recrystallize from Solvent filtration->purification product Pure 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald reaction.

Conclusion

The Gewald reaction remains a powerful and indispensable tool for the synthesis of 2-aminothiophenes. A deep understanding of its mechanism, which proceeds through a Knoevenagel-Cope condensation followed by a complex but thermodynamically driven sulfurative cyclization, is crucial for optimizing reaction conditions and extending its synthetic utility. The continued development of novel catalysts and greener reaction protocols, such as microwave-assisted and solvent-free methods, ensures the enduring relevance of the Gewald reaction in modern organic synthesis and drug discovery.[6][10][18]

References

The Diverse Biological Activities of Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a versatile class of heterocyclic compounds.

Aminothiophene derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Aminothiophene derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][3]

A notable study on aminothiophene derivatives SB-44, SB-83, and SB-200 demonstrated significant cytotoxicity in prostate and cervical adenocarcinoma cells, with IC50 values ranging from 15.38 to 34.04 μM.[1] These compounds were found to reduce clone formation and induce apoptosis through the cleavage of Poly (ADP-ribose) polymerase (PARP).[1] Specifically, SB-83 and SB-44 induced an increase in the sub-G1 phase of the cell cycle, while SB-200 caused a decrease in the S/G2/M phase.[1] Furthermore, some derivatives, such as 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), have been identified as potent inhibitors of tubulin polymerization and WEE1 kinase, leading to G2/M cell cycle arrest and apoptosis.[3]

Quantitative Anticancer Activity Data
Compound/DerivativeCell LineActivityIC50 (μM)Reference
SB-44Prostate and Cervical AdenocarcinomaCytotoxicity15.38 - 34.04[1]
SB-83Prostate and Cervical AdenocarcinomaCytotoxicity15.38 - 34.04[1]
SB-200Prostate and Cervical AdenocarcinomaCytotoxicity15.38 - 34.04[1]
6CN14HeLa, PANC-1AntiproliferativeNot specified[2]
7CN09HeLa, PANC-1AntiproliferativeNot specified[2]
Thiophene derivative 4MCF-7Cytotoxicity14.53 ± 0.54[4]
Thiophene derivative 6MCF-7Cytotoxicity11.17 ± 0.42[4]
Thiophene derivative 7MCF-7Cytotoxicity16.76 ± 0.63[4]
Derivative 5HepG-2CytotoxicityMore potent than Sorafenib[5]
Derivative 21HepG-2CytotoxicityMore potent than Sorafenib[5]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aminothiophene derivatives (e.g., 5, 10, 25, and 50 μM) and a control (e.g., doxorubicin) for specific time points (e.g., 24 and 48 hours).[2]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Induction of Apoptosis

apoptosis_pathway Aminothiophene \n Derivative (e.g., SB-200) Aminothiophene Derivative (e.g., SB-200) Pro-apoptotic \n Proteins Pro-apoptotic Proteins Aminothiophene \n Derivative (e.g., SB-200)->Pro-apoptotic \n Proteins Activates Anti-apoptotic \n Proteins Anti-apoptotic Proteins Aminothiophene \n Derivative (e.g., SB-200)->Anti-apoptotic \n Proteins Inhibits Caspase \n Activation Caspase Activation Pro-apoptotic \n Proteins->Caspase \n Activation Anti-apoptotic \n Proteins->Caspase \n Activation PARP \n Cleavage PARP Cleavage Caspase \n Activation->PARP \n Cleavage Apoptosis Apoptosis PARP \n Cleavage->Apoptosis

Caption: Aminothiophene-induced apoptosis pathway.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Aminothiophene derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[6][7] The presence of specific substituents on the thiophene ring has been shown to significantly influence their antimicrobial potency.[7][8]

For instance, a series of 2-aminothiophene derivatives showed promising antifungal profiles, with some compounds exhibiting minimum inhibitory concentration (MIC) values between 16-64 μg/mL, which in some cases were better than the reference drug fluconazole.[7] Structure-activity relationship (SAR) studies indicated that the presence of halogens and nitro substituents enhances antifungal activity.[7] In another study, thiophene derivative 7 was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[9]

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismActivityMIC (μg/mL)Reference
4e, 4f, 4g, 4k, 4l, 4m, 4o, 4pFungiAntifungal16 - 64[7]
Thiophene derivative 7Pseudomonas aeruginosaAntibacterialMore potent than gentamicin[9]
9b, 10Fungi speciesAntifungal100% inhibition[10]
7b, 8Bacteria speciesAntibacterialComparable to ampicillin and gentamicin[10]
4FXDR Salmonella TyphiAntibacterial3.125[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The aminothiophene derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several aminothiophene analogs have been identified as potent anti-inflammatory agents.[12][13] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) and nuclear factor-kappa B (NF-κB) signaling pathways.[14]

One study reported that certain 2-aminothiophene analogs exhibited significant anti-inflammatory potential, with IC50 values ranging from 121.47 μM to 422 μM.[12][13] Another investigation revealed that tetrahydrobenzo[b]thiophene derivatives could activate NRF2, a key regulator of antioxidant responses, and subsequently reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in lipopolysaccharide (LPS)-stimulated cells.[14]

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeAssayActivityIC50 (μM)Reference
Compound 1Anti-inflammatoryInhibition121.47[12][13]
Compound 2Anti-inflammatoryInhibition412[13]
Compound 3Anti-inflammatoryInhibition323[13]
Compound 4Anti-inflammatoryInhibition348[13]
Compound 5Anti-inflammatoryInhibition422[12][13]
Compound 6Anti-inflammatoryInhibition396[13]
5aCarrageenan-induced peritonitisInhibition7.2 ± 1.8[15]
5dCarrageenan-induced peritonitisInhibition5.2 ± 2.0[15]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the aminothiophene derivatives for a specific period.

  • Nitrite Measurement: The supernatant from each well is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Reading: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve. A decrease in nitrite concentration in the presence of the compounds indicates anti-inflammatory activity.[14]

Signaling Pathway: NRF2-Mediated Anti-inflammatory Response

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aminothiophene \n Derivative Aminothiophene Derivative KEAP1 KEAP1 Aminothiophene \n Derivative->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Sequesters Ubiquitination & \n Degradation Ubiquitination & Degradation KEAP1->Ubiquitination & \n Degradation NRF2->Ubiquitination & \n Degradation Leads to NRF2_n NRF2 NRF2->NRF2_n Translocates ARE Antioxidant Response Element NRF2_n->ARE Binds to Anti-inflammatory & \n Antioxidant Genes Anti-inflammatory & Antioxidant Genes ARE->Anti-inflammatory & \n Antioxidant Genes Activates Transcription

Caption: NRF2 activation by aminothiophenes.

General Experimental Workflow

The discovery and development of biologically active aminothiophene derivatives typically follow a structured workflow, from synthesis to biological evaluation.

experimental_workflow Synthesis of \n Aminothiophene \n Derivatives Synthesis of Aminothiophene Derivatives Structural \n Characterization Structural Characterization Synthesis of \n Aminothiophene \n Derivatives->Structural \n Characterization Primary \n Biological \n Screening Primary Biological Screening Structural \n Characterization->Primary \n Biological \n Screening Hit \n Identification Hit Identification Primary \n Biological \n Screening->Hit \n Identification Secondary \n Assays Secondary Assays Hit \n Identification->Secondary \n Assays Active Lead \n Optimization Lead Optimization Secondary \n Assays->Lead \n Optimization In Vivo \n Studies In Vivo Studies Lead \n Optimization->In Vivo \n Studies

Caption: Drug discovery workflow for aminothiophenes.

Conclusion

Aminothiophene derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further development. The continued exploration of their structure-activity relationships, mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating these promising scaffolds into clinically effective drugs. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and improved therapies.

References

An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: A Promising Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a small molecule belonging to the 2-aminothiophene class of compounds, which has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a focus on its role as a potential therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

The compound is systematically named This compound . A common synonym is (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone. Its unique structure, featuring a substituted 2-aminothiophene core, is the basis for its biological activity.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonym (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone
CAS Number 50508-66-2
Molecular Formula C₁₃H₁₂ClNOS
Molecular Weight 265.76 g/mol
Appearance Solid

Structure:

Caption: 2D structure of this compound.

Synthesis

The primary synthetic route to this compound and its analogs is the Gewald reaction . This versatile multi-component condensation reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.

Experimental Protocol: General Gewald Synthesis

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, 3-methyl-2-butanone would serve as the ketone precursor.

Materials:

  • 3-Methyl-2-butanone

  • (4-Chlorophenyl)(cyano)methanone (or a related α-cyano carbonyl compound)

  • Elemental sulfur (S₈)

  • Base (e.g., morpholine, diethylamine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a stirred solution of the ketone and the α-cyano carbonyl compound in the chosen solvent, add elemental sulfur.

  • Slowly add the base to the reaction mixture. An exothermic reaction may be observed.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) for a period ranging from a few hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired 2-aminothiophene derivative.

Logical Workflow for Gewald Synthesis:

Gewald_Synthesis Start Start Reactants Ketone (3-Methyl-2-butanone) + α-Cyano Carbonyl + Sulfur Start->Reactants Solvent_Base Dissolve in Solvent + Add Base Reactants->Solvent_Base Reaction Reaction (Stirring/Heating) Solvent_Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cooling & Filtration Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Activity and Mechanism of Action

Derivatives of 2-aminothiophene are recognized for their diverse pharmacological properties. Notably, this class of compounds has been extensively investigated as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor (A1AR) .[1][2]

PAMs offer a sophisticated mechanism for modulating receptor activity. Instead of directly activating the receptor at the orthosteric site (where the endogenous ligand binds), PAMs bind to a distinct allosteric site. This binding event typically results in a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.

Allosteric Modulation of the A1 Adenosine Receptor

The A1 adenosine receptor is a promising therapeutic target for non-opioid analgesics, particularly for the treatment of neuropathic pain.[3] However, the development of orthosteric A1AR agonists has been hampered by a lack of subtype selectivity and off-target side effects.[3] Allosteric modulators, such as this compound and its analogs, represent a promising alternative. By enhancing the effect of endogenous adenosine, which is often elevated in pathological states like neuropathic pain, these PAMs can achieve a more targeted and potentially safer therapeutic effect.[3]

Signaling Pathway of A1 Adenosine Receptor Modulation:

A1AR_Signaling cluster_receptor Cell Membrane A1AR A1 Adenosine Receptor (A1AR) G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1AR Binds to Orthosteric Site PAM (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone (PAM) PAM->A1AR Binds to Allosteric Site ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Caption: Simplified signaling pathway of A1 adenosine receptor allosteric modulation.

Structure-Activity Relationship (SAR)

Conclusion

This compound is a member of a promising class of compounds with the potential to act as positive allosteric modulators of the A1 adenosine receptor. Its synthesis via the well-established Gewald reaction makes it and its derivatives accessible for further investigation. The allosteric modulation mechanism offers a potential advantage over traditional orthosteric agonists, particularly in achieving targeted therapeutic effects with an improved safety profile. Further research, including detailed in vitro and in vivo pharmacological studies, is warranted to fully elucidate the therapeutic potential of this compound for conditions such as neuropathic pain. Researchers in the field of drug development are encouraged to explore the synthesis and biological evaluation of this and related 2-aminothiophene derivatives.

References

An In-depth Technical Guide to the Synthesis of (+)-JQ1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Its ability to competitively bind to the acetyl-lysine recognition pockets of bromodomains prevents their interaction with acetylated histones, leading to the modulation of transcriptional programs, notably the downregulation of oncogenes such as c-Myc. This has established (+)-JQ1 as a critical tool for cancer research and a lead compound for developing novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes for (+)-JQ1, detailing the necessary starting materials, experimental protocols, and quantitative data. Furthermore, it elucidates the key signaling pathways affected by (+)-JQ1 through detailed diagrams.

Core Starting Materials for (+)-JQ1 Synthesis

The synthesis of (+)-JQ1 can be approached through several routes, with two prominent methods being a multi-step synthesis commencing with a Gewald reaction and a more concise one-pot, three-step synthesis from a benzodiazepine precursor. The selection of the starting material is contingent on the chosen synthetic strategy.

Starting Materials for Multi-Step Synthesis via Gewald Reaction

This route builds the thienodiazepine core of (+)-JQ1 sequentially. The key starting materials are commercially available and are listed in the table below.

Starting MaterialSupplier (Example)CAS Number
3-Oxo-3-(4-chlorophenyl)propanenitrileSigma-Aldrich2509-94-6
Butan-2-oneFisher Scientific78-93-3
Elemental SulfurAcros Organics7704-34-9
MorpholineAlfa Aesar110-91-8
(S)-Aspartic acid 4-tert-butyl esterCombi-Blocks33305-67-2
Fmoc-OSuTCI Chemicals8292-82-0
Starting Material for One-Pot Synthesis

This streamlined approach begins with a pre-formed benzodiazepine intermediate, which is then converted to (+)-JQ1 in a single pot through a series of reactions.

Starting MaterialSupplier (Example)CAS Number
tert-Butyl (S)-2-(7-(4-chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1][2]diazepin-3-yl)acetateEnamine1268524-65-7

Synthetic Routes and Experimental Protocols

Two primary and validated synthetic routes to (+)-JQ1 are detailed below.

Multi-Step Synthesis via Gewald Reaction

This synthetic pathway involves the initial construction of a substituted thiophene ring, followed by coupling with an amino acid derivative, cyclization, and final triazole ring formation.

Experimental Workflow:

G A Gewald Reaction B Amide Coupling A->B Substituted Thiophene C Fmoc Deprotection B->C Coupled Intermediate D Cyclization C->D Amine Intermediate E Triazole Formation D->E Thienodiazepine Core F Chiral Purification E->F Racemic JQ1 G G F->G (+)-JQ1

Figure 1: Experimental workflow for the multi-step synthesis of (+)-JQ1.

Step 1: Gewald Reaction for Thiophene Synthesis

This step constructs the key 2-amino-3-acyl-4,5-dimethylthiophene intermediate.

  • Protocol: To a solution of 3-oxo-3-(4-chlorophenyl)propanenitrile (1.0 eq) and butan-2-one (1.1 eq) in ethanol, add elemental sulfur (1.2 eq) and morpholine (0.5 eq). Heat the mixture to reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-5-(4-chlorobenzoyl)-3,4-dimethylthiophene.

  • Quantitative Data:

    • Yield: 75-85%

    • Purity (by HPLC): >95%

Step 2: Amide Coupling with Protected Aspartic Acid

The thiophene intermediate is coupled with a protected L-aspartic acid derivative.

  • Protocol: To a solution of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (1.0 eq) in dichloromethane (DCM), add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes. Add the 2-amino-5-(4-chlorobenzoyl)-3,4-dimethylthiophene (1.1 eq) and continue stirring at room temperature for 16 hours. The reaction mixture is then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Quantitative Data:

    • Yield: 60-70%

Step 3: Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed to liberate the amine.

  • Protocol: Dissolve the product from Step 2 in a 20% solution of piperidine in dimethylformamide (DMF). Stir the reaction at room temperature for 1 hour. The solvent is removed under vacuum, and the residue is purified by column chromatography.

  • Quantitative Data:

    • Yield: 80-90%

Step 4: Cyclization to form the Thienodiazepine Core

An intramolecular cyclization forms the seven-membered diazepine ring.

  • Protocol: Dissolve the amine from Step 3 in toluene and add a catalytic amount of acetic acid. Heat the mixture to reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is removed, and the crude product is purified by column chromatography to yield the thienodiazepine core.

  • Quantitative Data:

    • Yield: 50-60%

Step 5: Triazole Formation

The final triazole ring is constructed to yield racemic JQ1.

  • Protocol: To a solution of the thienodiazepine from Step 4 in tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.2 eq). After stirring for 30 minutes, add diethyl chlorophosphate (1.2 eq) and stir for another hour at 0 °C. Acetylhydrazide (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Quantitative Data:

    • Yield: 40-50%

Step 6: Chiral Purification

The racemic mixture of JQ1 is separated to isolate the active (+)-enantiomer.[3]

  • Protocol: The racemic JQ1 is subjected to preparative supercritical fluid chromatography (SFC) using a chiral stationary phase (e.g., CHIRALPAK® AD-H).[3] The mobile phase is typically a mixture of supercritical CO2 and a modifier such as methanol or ethanol. The fractions corresponding to the (+)-JQ1 enantiomer are collected and the solvent is removed to yield the pure product.

  • Quantitative Data:

    • Enantiomeric Excess (ee): >99%

One-Pot Synthesis from a Benzodiazepine Intermediate

This efficient method converts a benzodiazepine precursor to (±)-JQ1 in a single reaction vessel.[2][3][4][5]

Experimental Workflow:

G A Thionation B Amidrazone Formation A->B Thioamide intermediate C Triazole Cyclization B->C Amidrazone intermediate D Chiral Purification C->D Racemic JQ1 E E D->E (+)-JQ1

Figure 2: Workflow for the one-pot synthesis of (+)-JQ1.

  • Protocol:

    • Thionation: To a solution of tert-butyl (S)-2-(7-(4-chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1][2]diazepin-3-yl)acetate (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.6 eq). Heat the mixture to reflux for 2-3 hours.[3]

    • Amidrazone Formation: Cool the reaction mixture to 0 °C and add hydrazine hydrate (10 eq) dropwise. Stir at 0 °C for 30 minutes.[5]

    • Triazole Cyclization: Quench the reaction with water and extract the product into ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of trimethyl orthoacetate and toluene. Heat the solution at 110 °C for 2 hours.[3]

    • Purification: After cooling, the solvent is removed under reduced pressure, and the crude racemic JQ1 is purified by column chromatography. The enantiomers are then separated by chiral SFC as described in the multi-step synthesis.

  • Quantitative Data:

    • Overall Yield of racemic JQ1: ~60%[3]

    • Enantiomeric Excess (ee) after chiral purification: >99%[3]

Signaling Pathways

(+)-JQ1 exerts its biological effects by targeting the BET family of bromodomain-containing proteins, primarily BRD4. This inhibition disrupts key transcriptional programs essential for cancer cell proliferation and survival.

Mechanism of (+)-JQ1 Action

G JQ1 (+)-JQ1 BRD4 BRD4 JQ1->BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Initiates CellProliferation Cell Proliferation & Survival Transcription->CellProliferation Promotes

Figure 3: Simplified signaling pathway illustrating the mechanism of action of (+)-JQ1.

(+)-JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated lysine residues on histone tails. This displacement of BRD4 from chromatin inhibits the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. Consequently, RNA Polymerase II is not efficiently phosphorylated and activated, leading to a stall in transcriptional elongation of key genes, including the oncogene c-Myc. The resulting downregulation of these gene products ultimately suppresses cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and activity of (+)-JQ1.

Table 1: Synthesis Yields

Synthetic RouteStepAverage Yield
Multi-StepGewald Reaction80%
Amide Coupling65%
Fmoc Deprotection85%
Cyclization55%
Triazole Formation45%
One-PotOverall (racemic)60%

Table 2: (+)-JQ1 Binding Affinity and Cellular Activity

TargetBinding Assay (Kd, nM)Cellular Assay (IC50, nM)
BRD4 (BD1)~50-
BRD4 (BD2)~90-
NMC Cells-~100

Conclusion

This technical guide has outlined the primary synthetic strategies for the potent BET bromodomain inhibitor, (+)-JQ1. The multi-step synthesis offers flexibility for analogue generation, while the one-pot method provides a more streamlined and scalable approach. Detailed experimental protocols and quantitative data have been provided to aid researchers in the successful synthesis and application of this important chemical probe. Furthermore, the elucidation of the signaling pathways affected by (+)-JQ1 underscores its significance in the study of transcriptional regulation and the development of novel cancer therapies.

References

An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: A Putative Adenosine A1 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. This compound belongs to the well-established class of 2-amino-3-benzoylthiophenes, which are recognized as potent and selective positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R). While specific data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related and extensively studied analogs to present its likely pharmacological profile and research potential. The A1R is a promising therapeutic target for a variety of conditions, including neuropathic pain, and allosteric modulation offers a sophisticated approach to selectively enhance the receptor's activity in a disease-specific context. This document details the probable synthetic route via the Gewald reaction, outlines its expected mechanism of action on the A1R signaling pathway, and provides representative experimental protocols for its synthesis and biological characterization.

Introduction: The Significance of 2-Amino-3-Benzoylthiophenes

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-amino-3-benzoylthiophenes have emerged as a significant family of molecules that act as positive allosteric modulators of the adenosine A1 receptor (A1R).[2][3] The A1R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[4]

Direct-acting A1R agonists have shown therapeutic promise but are often limited by on-target side effects due to the ubiquitous expression of the receptor.[1] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (adenosine) binding site, offer a more nuanced approach. PAMs enhance the affinity and/or efficacy of the endogenous agonist, thereby amplifying the physiological signaling in a spatially and temporally controlled manner, particularly in disease states where endogenous adenosine levels are elevated.[1][4]

This compound, with its characteristic 2-amino-3-benzoylthiophene core, is predicted to exhibit similar A1R PAM activity. Its structural similarity to known A1R PAMs, such as MIPS521, suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics.[1]

Synthesis

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]

For the synthesis of this compound, the likely starting materials would be 3-methyl-2-butanone, 2-cyano-1-(4-chlorophenyl)ethan-1-one, and elemental sulfur.

Proposed Synthetic Pathway: The Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene product.[6]

Gewald_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product ketone 3-Methyl-2-butanone gewald Gewald Reaction (Base-catalyzed condensation and cyclization) ketone->gewald nitrile 2-Cyano-1-(4-chlorophenyl)ethan-1-one nitrile->gewald sulfur Elemental Sulfur (S8) sulfur->gewald product (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone gewald->product

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Gewald synthesis of a 2-amino-3-benzoylthiophene, which can be adapted for the synthesis of the title compound.

Materials:

  • 3-Methyl-2-butanone

  • 2-Cyano-1-(4-chlorophenyl)ethan-1-one

  • Elemental Sulfur

  • Morpholine or another suitable base (e.g., triethylamine, piperidine)

  • Ethanol or another suitable solvent (e.g., methanol, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • To a solution of 3-methyl-2-butanone (1.0 eq) and 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • To this stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for a specified time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point analysis

Biological Activity and Mechanism of Action

This compound is predicted to act as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R) .

Adenosine A1 Receptor Signaling Pathway

The A1R is a Gi/o-coupled GPCR. Its activation by adenosine initiates a signaling cascade that is primarily inhibitory to neuronal function.

A1R_Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds to orthosteric site PAM (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone (PAM) PAM->A1R Binds to allosteric site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Modulates IonChannels->Neurotransmitter Inhibits

Caption: Adenosine A1 Receptor signaling pathway and the action of a PAM.

Activation of the A1R by adenosine leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can directly modulate ion channels, such as opening G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal excitability.[7]

Mechanism of Positive Allosteric Modulation

A PAM, such as the title compound is expected to, binds to a site on the A1R that is distinct from the adenosine binding pocket. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, adenosine.[1] The PAM itself does not activate the receptor but rather potentiates the effect of the orthosteric agonist. This mechanism is particularly advantageous in pathological conditions where localized increases in adenosine concentration occur, such as in neuropathic pain, allowing for a targeted enhancement of the natural inhibitory tone.[1]

Quantitative Data (Representative)

CompoundAssay TypeTargetPotency (EC₅₀/IC₅₀)Efficacy (% of max response)Reference
MIPS521 [³⁵S]GTPγS bindingHuman A1R~100 nM~150% (of adenosine)[1]
T-62 Adenylyl cyclase inhibitionRat A1R~300 nMPotentiates adenosine response[8]
PD 81,723 [³H]CHA bindingRat A1R~1 µMEnhances agonist binding[3]

This data is for analogous compounds and should be considered representative. Experimental determination is required for the title compound.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay

This assay is used to determine the effect of the compound on the binding of a radiolabeled agonist or antagonist to the A1R.

Protocol:

  • Prepare cell membranes from a source rich in A1R (e.g., rat brain cortex or a cell line overexpressing the receptor).

  • Incubate the membranes with a fixed concentration of a radiolabeled A1R agonist (e.g., [³H]CCPA) in the absence and presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data is analyzed to determine the effect of the compound on agonist binding affinity (Kd) and the maximal number of binding sites (Bmax). A PAM will typically increase the affinity of the radiolabeled agonist.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of A1R activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Protocol:

  • Culture cells expressing the A1R (e.g., CHO-hA1R cells).

  • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate adenylyl cyclase with forskolin.

  • Treat the cells with a range of concentrations of an A1R agonist (e.g., adenosine) in the absence and presence of the test compound.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

  • Data is analyzed to determine the potency (EC₅₀) and efficacy of the agonist in the absence and presence of the PAM. A PAM will cause a leftward shift in the agonist concentration-response curve, indicating potentiation.

Conclusion

This compound represents a promising, yet under-characterized, member of the 2-amino-3-benzoylthiophene class of adenosine A1 receptor positive allosteric modulators. Based on the extensive research on analogous compounds, it is anticipated to be a valuable tool for studying A1R pharmacology and a potential starting point for the development of novel therapeutics with a refined safety and efficacy profile. The synthetic accessibility via the Gewald reaction and the well-understood mechanism of action of this compound class make it an attractive target for further investigation by researchers in academia and the pharmaceutical industry. Future studies should focus on the detailed synthesis, purification, and comprehensive biological characterization of this specific molecule to confirm its activity and elucidate its full therapeutic potential.

References

Chemical Characteristics of 2-Aminothiophene Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical characteristics of 2-aminothiophene precursors, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, physicochemical properties, and spectroscopic signatures, offering valuable insights for researchers engaged in drug discovery and development.

Introduction to 2-Aminothiophenes

2-Aminothiophenes are five-membered heterocyclic compounds containing a thiophene ring substituted with an amino group at the 2-position. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The thiophene ring is often considered a bioisostere of a phenyl group, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles.[3] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4]

The synthetic accessibility of polysubstituted 2-aminothiophenes, primarily through the Gewald multicomponent reaction, has further fueled their exploration in drug discovery programs.[3][5] This guide will delve into the fundamental chemical aspects of these precursors, providing a solid foundation for their application in the synthesis of novel therapeutic agents.

Physicochemical Properties of 2-Aminothiophene Precursors

The physical and chemical properties of 2-aminothiophene derivatives are critical for their handling, purification, and formulation. These properties are significantly influenced by the nature and position of substituents on the thiophene ring.

Physical State and Solubility

At room temperature, 2-aminothiophene precursors are typically crystalline solids.[6] Their solubility is largely dependent on the polarity of the substituents. The parent 2-aminothiophene exhibits some solubility in polar solvents.[6] However, the introduction of nonpolar functional groups tends to decrease aqueous solubility, a crucial factor in drug development.

Melting Points

The melting points of 2-aminothiophene derivatives are influenced by their molecular weight, symmetry, and intermolecular forces such as hydrogen bonding. The following tables summarize the melting points and reaction yields for a selection of substituted 2-aminothiophene precursors.

Table 1: Physicochemical Data for Selected 2-Aminothiophene-3-carbonitrile Derivatives

Substituent (R¹)Substituent (R²)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
HHC₅H₄N₂S124.17104-108-[7][8]
-(CH₂)₄-C₉H₁₀N₂S178.26147-14991[9]
CH₃CH₃C₇H₈N₂S152.22141-142-[1]
4-Me-PhHC₁₂H₁₀N₂S214.29-42[10]
PhHC₁₁H₈N₂S200.26-68[10]

Table 2: Physicochemical Data for Selected Ethyl 2-Aminothiophene-3-carboxylate Derivatives

Substituent (R¹)Substituent (R²)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
HHC₇H₉NO₂S171.22--[11]
CH₃HC₈H₁₁NO₂S185.2492-94-[12]
-(CH₂)₄-C₁₁H₁₅NO₂S225.31115-11691[9]
PhHC₁₃H₁₃NO₂S247.3191-9289[9]
4-Cl-PhHC₁₃H₁₂ClNO₂S281.76--[13]
4-NO₂-PhHC₁₃H₁₂N₂O₄S292.31--[14]

Spectroscopic Characterization

The structural elucidation of 2-aminothiophene precursors relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of 2-aminothiophene derivatives.

  • ¹H NMR: The protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shifts of the thiophene ring protons are influenced by the electronic nature of the substituents.

  • ¹³C NMR: The carbon atoms of the thiophene ring resonate in the aromatic region of the spectrum. The chemical shifts of the carbons bearing the amino and other functional groups provide key structural information.

Table 3: Spectroscopic Data for Selected 2-Aminothiophene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile1.75 (m, 4H), 2.45 (m, 4H), 5.60 (br s, 2H)22.8, 23.1, 24.8, 25.4, 91.1, 117.2, 118.9, 131.5, 158.23420, 3320 (NH₂), 2210 (CN)[15]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate1.15 (t, 3H), 4.10 (q, 2H), 5.90 (s, 1H), 7.10-7.35 (m, 5H), 7.50 (br s, 2H)14.4, 60.0, 107.9, 116.8, 127.8, 128.5, 129.0, 136.2, 148.1, 161.2, 166.83450, 3340 (NH₂), 1670 (C=O)[13]
2-Amino-4-methylthiophene-3-carbonitrile2.15 (s, 3H), 5.40 (br s, 2H), 6.50 (s, 1H)15.2, 90.5, 116.5, 118.0, 145.0, 159.03430, 3330 (NH₂), 2205 (CN)[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in 2-aminothiophene precursors. Characteristic absorption bands include:

  • N-H stretching: The amino group exhibits two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.[16]

  • C≡N stretching: For 3-carbonitrile derivatives, a sharp and intense absorption band is observed around 2200-2230 cm⁻¹.

  • C=O stretching: In 3-carboxylate or 3-carboxamide derivatives, the carbonyl group shows a strong absorption in the region of 1650-1700 cm⁻¹.

  • Thiophene ring vibrations: The C=C and C-S stretching vibrations of the thiophene ring appear in the fingerprint region.[16]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 2-aminothiophene derivatives, confirming their elemental composition.

Synthesis of 2-Aminothiophene Precursors: The Gewald Reaction

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[6][17] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[18]

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction proceeds through the following key steps:[17][19]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, often in the form of a polysulfide species generated in situ, undergoes a Michael addition to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.

Gewald_Reaction_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + S₈ Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Base->Knoevenagel catalyst Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Gewald Reaction Mechanism
Variations of the Gewald Reaction

To improve reaction efficiency, yields, and sustainability, several modifications to the classical Gewald reaction have been developed. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields.[14][20][21]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often under milder conditions and in shorter durations.[10][22][23]

  • Use of Different Catalysts and Solvents: A variety of bases, including organic amines (morpholine, piperidine, triethylamine) and inorganic bases, have been employed.[15] Green solvents, such as water and ionic liquids, have also been explored to reduce the environmental impact of the synthesis.[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative 2-aminothiophene precursors.

General Procedure for the Conventional Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • Slowly add morpholine (1.0 equiv) to the stirred mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Characterize the product using NMR, IR, and MS.

General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene-3-carbonitriles

Materials:

  • Appropriate ketone or aldehyde

  • Malononitrile

  • Elemental sulfur

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) in DMF (3 mL).[24]

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 50 °C for 30 minutes.[24]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and MS.

Experimental_Workflow Start Combine Reactants and Solvent Reaction Reaction (Conventional Heating / Microwave / Ultrasound) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Precipitation / Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure 2-Aminothiophene Precursor Characterization->End

General Experimental Workflow

Conclusion

2-Aminothiophene precursors represent a versatile and valuable class of compounds for the development of new pharmaceuticals and functional materials. A thorough understanding of their chemical characteristics, including their synthesis, physicochemical properties, and spectroscopic features, is essential for their effective utilization in research and development. The Gewald reaction remains the cornerstone for their synthesis, with modern variations such as microwave and ultrasound assistance offering significant advantages in terms of efficiency and sustainability. This guide provides a foundational resource for scientists working with these important heterocyclic building blocks.

References

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of a JQ1 Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of a key 2-aminothiophene intermediate required for the ultimate synthesis of the potent BET bromodomain inhibitor, JQ1. The protocol is based on the well-established Gewald multicomponent reaction.

Introduction

JQ1 is a thienotriazolodiazepine that acts as a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its discovery has spurred significant research into the therapeutic potential of BET inhibitors for various diseases, including cancer and inflammation. The synthesis of JQ1 involves a multi-step sequence, with the initial construction of the substituted thiophene core being a critical phase. The Gewald reaction, a one-pot multicomponent synthesis, offers an efficient method for preparing polysubstituted 2-aminothiophenes, which are versatile intermediates in organic synthesis. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.

This document outlines a detailed protocol for the Gewald synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, a key precursor for the JQ1 scaffold.

Experimental Workflow

The synthesis of the JQ1 intermediate via the Gewald reaction follows a straightforward workflow, as depicted in the diagram below. The process begins with the reaction of the starting materials in the presence of a basic catalyst, followed by heating to promote the reaction. The final product is then isolated and purified.

Gewald_Synthesis_Workflow Start Starting Materials (Ketone, Nitrile, Sulfur) Reaction Gewald Reaction (Ethanol, Morpholine, Heat) Start->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product JQ1 Intermediate (2-Aminothiophene) Purification->Product

Caption: Experimental workflow for the Gewald synthesis of the JQ1 intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Gewald synthesis of the JQ1 intermediate.

ParameterValue
Reactants
4'-Chloroacetophenone1.0 equivalent
Ethyl Cyanoacetate1.0 equivalent
Elemental Sulfur1.1 equivalents
Morpholine (catalyst)0.2 equivalents
Solvent
EthanolSufficient volume for slurry
Reaction Conditions
Temperature50-55 °C
Reaction Time2 hours
Product
Product NameEthyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Yield~70-80% (reported)
AppearanceCrystalline solid

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur (powder)

  • Morpholine

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-chloroacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol to form a slurry.

  • Addition of Catalyst: To the stirred slurry, add morpholine (0.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-55 °C with continuous stirring. Maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Signaling Pathway Diagram

The Gewald reaction is not a biological signaling pathway but a chemical reaction mechanism. The following diagram illustrates the proposed mechanistic steps of the Gewald reaction.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone 4'-Chloroacetophenone Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + Nitrile - H2O Nitrile Ethyl Cyanoacetate Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Sulfur Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene (JQ1 Intermediate) Intermediate2->Product Intramolecular Cyclization

Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of this compound via recrystallization. The protocol is designed to enhance the purity of the compound, a crucial step for its application in research and drug development. 2-aminothiophene derivatives are a significant class of heterocyclic compounds that are explored for a wide range of biological activities.[1][2][3]

Introduction

This compound is a solid compound with the CAS number 50508-66-2 and a molecular formula of C₁₃H₁₂ClNOS.[4][5] The purity of this compound is critical for obtaining reliable and reproducible results in biological assays and for meeting the stringent requirements of drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[6] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.[6] For 2-aminothiophene derivatives, ethanol and mixed solvent systems involving ethanol have been shown to be effective for recrystallization.[1][7]

Data Presentation

The following table summarizes representative data for the purification of 2-aminothiophene derivatives by recrystallization, based on literature for analogous compounds. This data is intended to provide a general expectation of the outcomes of the described protocol.

ParameterCrude ProductRecrystallized Product
Purity (by HPLC) ~85-95%>98%
Appearance Off-white to yellowish solidWhite to pale yellow crystalline solid
Melting Point Broad rangeSharp, defined range
Typical Yield -70-90%
Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erhlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the purification of similar 2-aminothiophene derivatives, an ethanol-water solvent system is proposed.[7] Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent to induce crystallization upon cooling.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.[6]

    • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Induction of Crystallization:

    • Once the compound is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

    • To redissolve the initial precipitate, add a few drops of hot ethanol until the solution becomes clear again.[6]

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

  • Handle the hot glassware with care to prevent burns.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (if necessary) B->C D Add Hot Water (Anti-solvent) to Cloud Point C->D E Add Hot Ethanol to Re-dissolve D->E F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystalline Product J->K

Caption: Workflow for the Purification by Recrystallization.

Logical Relationship of Purification Steps

This diagram shows the logical progression and decision points in the recrystallization protocol.

Purification_Logic cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Solid dissolve Add Minimum Hot Solvent start->dissolve check_dissolved Is Solid Fully Dissolved? dissolve->check_dissolved hot_filter Perform Hot Filtration check_dissolved->hot_filter No induce Induce Crystallization (e.g., add anti-solvent) check_dissolved->induce Yes hot_filter->dissolve cool_rt Slow Cooling to Room Temp. induce->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash Crystals filtrate->wash dry Dry Crystals wash->dry endpoint Pure Product dry->endpoint

References

Application Notes and Protocols for the Purification of 2-Amino-3-Aroylthiophenes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-aroylthiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Following their synthesis, effective purification is crucial to isolate the desired compounds from reaction byproducts and unreacted starting materials. Column chromatography is a widely employed and effective technique for this purpose. This document provides detailed application notes and protocols for the purification of 2-amino-3-aroylthiophenes using silica gel column chromatography.

Data Presentation: Solvent Systems for Column Chromatography

The choice of the mobile phase is critical for achieving optimal separation in column chromatography. The polarity of the solvent system is adjusted to ensure the desired compound has a suitable retention factor (Rf) on the stationary phase, typically silica gel. Below is a summary of commonly used solvent systems for the purification of 2-aminothiophene derivatives, which can be adapted for 2-amino-3-aroylthiophenes.

Stationary Phase Mobile Phase (Eluent System) Typical Ratio (v/v) Notes Reference
Silica GelPetroleum Ether : Ethyl Acetate8 : 2Suitable for many 2-aminothiophene derivatives. The ratio can be adjusted based on the polarity of the specific compound.[1]
Silica GelHexane : Ethyl AcetateGradientA gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, can be effective for separating compounds with different polarities.
Silica GelDichloromethane : MethanolGradientUseful for more polar 2-aminothiophene derivatives.[2]
Silica GelToluene : Ethyl AcetateIsocratic or GradientAn alternative non-halogenated solvent system.
Silica Gel with Triethylamine (TEA)Hexane : Ethyl Acetate + 0.5% TEAVariableThe addition of a small amount of a basic modifier like triethylamine can prevent tailing of basic compounds on the acidic silica gel.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of a crude 2-amino-3-aroylthiophene product using silica gel column chromatography.

Materials and Equipment:

  • Crude 2-amino-3-aroylthiophene product

  • Silica gel (for column chromatography, typically 60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, petroleum ether)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Beakers, flasks, and collection tubes

  • Rotary evaporator

Protocol 1: Column Packing (Slurry Method)

  • Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand over the plug.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). The consistency should be pourable but not too dilute.

  • Column Packing: Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles. Gently tap the side of the column to encourage even packing.

  • Settling: Allow the silica gel to settle. Open the stopcock to drain some of the solvent, ensuring the top of the silica bed does not run dry. The packed bed should be uniform and free of cracks.

  • Equilibration: Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading. Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

Protocol 2: Sample Loading

  • Sample Preparation: Dissolve the crude 2-amino-3-aroylthiophene in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer. Drain the solvent until the sample is just absorbed into the silica bed.

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

Protocol 3: Elution and Fraction Collection

  • Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks). Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Gradient Elution (if necessary): Start with a low polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This helps to first elute non-polar impurities and then the desired compound.

  • Fraction Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified 2-amino-3-aroylthiophene.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships of the components in a column chromatography setup.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Experimental workflow for the purification of 2-amino-3-aroylthiophenes.

chromatography_setup column Chromatography Column Solvent Reservoir Mobile Phase Sand Layer Sample Silica Gel (Stationary Phase) Sand Layer Stopcock collection Fraction Collector / Test Tubes column:bottom->collection Eluent

Caption: Logical relationship of components in a column chromatography setup.

References

Application Note: NMR Spectroscopic Characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and subsequent nuclear magnetic resonance (NMR) characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a member of the biologically significant 2-aminothiophene class of compounds.[1][2][3] The protocols cover the Gewald three-component synthesis and the acquisition of ¹H and ¹³C NMR spectra. Expected spectral data are presented in a clear, tabular format to facilitate analysis and confirmation of the molecular structure.

Introduction

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The compound this compound, with the linear formula C₁₃H₁₂ClNOS, is a representative of this class. Its structure incorporates a substituted 2-aminothiophene ring and a 4-chlorophenyl ketone moiety, making it a valuable intermediate for the synthesis of more complex therapeutic agents.

Accurate structural elucidation is critical in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This application note details the experimental procedures for synthesizing the title compound and characterizing it using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Synthesis via Gewald Reaction

The Gewald reaction is a versatile and efficient one-pot, three-component synthesis for 2-aminothiophenes.[4] It involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.

Materials:

  • 3-Methyl-2-butanone

  • 2-(4-Chlorophenyl)-2-cyanoethanamide (or 4-chlorobenzoylacetonitrile)

  • Elemental Sulfur (S₈)

  • Morpholine or Diethylamine (base)

  • Ethanol (solvent)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-2-butanone (10 mmol), 2-(4-chlorophenyl)-2-cyanoethanamide (10 mmol), and elemental sulfur (10 mmol, 0.32 g).

  • Add 50 mL of ethanol to the flask to dissolve the reactants.

  • Add morpholine (15 mmol) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the addition of the base, heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then deionized water (2 x 20 mL) to remove impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

  • Dry the final product under vacuum.

G Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_output Output R1 3-Methyl-2-butanone P1 Combine Reactants in Ethanol R1->P1 R2 4-Chlorobenzoyl- acetonitrile R2->P1 R3 Elemental Sulfur R3->P1 R4 Morpholine (Base) R5 Ethanol (Solvent) R5->P1 P2 Add Base & Reflux (3-4h) P1->P2 Add R4 P3 Monitor by TLC P2->P3 P4 Cool & Precipitate P3->P4 Reaction Complete P5 Vacuum Filtration P4->P5 P6 Recrystallization P5->P6 P7 Dry Under Vacuum P6->P7 O1 Pure Product: (2-Amino-4,5-dimethylthiophen-3-yl)- (4-chlorophenyl)methanone P7->O1

Caption: Workflow for the Gewald synthesis of the title compound.

NMR Sample Preparation and Analysis

Materials:

  • This compound (synthesized product)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

  • Accurately weigh 10-15 mg of the dried product and transfer it into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ with TMS to the vial.

  • Agitate the vial gently until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Acquire the ¹³C NMR spectrum. Typical parameters include a proton-decoupled sequence, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum and identify the chemical shifts (δ) and multiplicities (s = singlet, d = doublet, m = multiplet) for all signals.

  • Identify the chemical shifts for all signals in the ¹³C spectrum.

Results and Data Interpretation

The structure of this compound was confirmed by analysis of its ¹H and ¹³C NMR spectra. The chemical structure and atom numbering scheme for NMR assignment are shown below.

G Chemical Structure & Key NMR Regions cluster_structure cluster_regions Expected ¹H NMR Regions mol Structure of this compound A Aromatic Protons (H-2', 3', 5', 6') δ 7.4-7.8 ppm B Amino Protons (NH₂) δ ~6.0 ppm (broad) C Methyl Protons (CH₃) δ 2.2-2.4 ppm img

Caption: Structure and key proton regions for the title compound.

NMR Spectral Data

The following tables summarize the expected quantitative NMR data based on the compound's structure and known spectral data for analogous compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d, J=8.5 Hz2HH-2', H-6' (Aromatic)
~7.45d, J=8.5 Hz2HH-3', H-5' (Aromatic)
~6.00br s2H-NH₂ (Amino)
~2.40s3HC4-CH₃ (Methyl)
~2.25s3HC5-CH₃ (Methyl)
0.00s-TMS (Internal Standard)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188.0C=O (Ketone)
~165.0C2-NH₂
~140.0C1' (Aromatic)
~137.5C4' (Aromatic, C-Cl)
~131.0C2', C6' (Aromatic)
~128.5C3', C5' (Aromatic)
~125.0C5-CH₃
~123.0C4-CH₃
~110.0C3-C=O
~14.5C5-C H₃ (Methyl)
~13.0C4-C H₃ (Methyl)
77.16CDCl₃ (Solvent)

Interpretation Notes:

  • ¹H NMR: The aromatic region displays two doublets characteristic of a 1,4-disubstituted benzene ring. The broad singlet around 6.0 ppm, which may exchange with D₂O, is indicative of the amino protons. Two sharp singlets in the aliphatic region confirm the presence of the two non-equivalent methyl groups on the thiophene ring.

  • ¹³C NMR: The carbonyl carbon of the ketone appears significantly downfield, around 188.0 ppm, which is characteristic for this functional group.[5] The spectrum shows four distinct aromatic carbon signals (two of which have double intensity) and several signals corresponding to the substituted thiophene ring carbons. The two methyl carbons are observed upfield.

Conclusion

This application note provides a comprehensive methodology for the synthesis and detailed NMR characterization of this compound. The provided protocols are robust and can be adapted for the synthesis and analysis of other 2-aminothiophene derivatives. The tabulated spectral data serves as a reliable reference for researchers in confirming the identity and purity of the synthesized compound, which is a crucial step in the pipeline of drug discovery and materials science.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, with the CAS Number 50508-66-2, is a substituted thiophene derivative.[1] Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] This particular molecule shares structural similarities with compounds investigated as allosteric modulators of the A1 adenosine receptor, highlighting its potential relevance in drug discovery and development.[5][6]

Mass spectrometry is a powerful analytical technique essential for the characterization and quantification of small molecules in pharmaceutical research.[7][8][9] When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing drug candidates and their metabolites.[8][10] This document provides a detailed protocol for the mass spectrometry analysis of this compound, suitable for researchers in academic and industrial settings.

Experimental Protocols

1. Sample Preparation

A clean sample is crucial for obtaining high-quality mass spectrometry data.[10] The following protocol outlines a standard procedure for preparing a solution of the target analyte.

  • Materials:

    • This compound standard

    • LC-MS grade methanol

    • LC-MS grade water

    • LC-MS grade formic acid

    • Microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • 0.22 µm syringe filters

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean microcentrifuge tube. Vortex until fully dissolved.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL.

    • Final Dilution for Injection: For direct infusion or LC-MS analysis, further dilute the working standards to a final concentration range of 1-100 ng/mL in the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filtration: Filter the final diluted samples through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the separation and detection of the target analyte using a reverse-phase C18 column coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF)

  • LC Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 95
      7.0 95
      7.1 10

      | 10.0 | 10 |

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Scan Mode: Full Scan (for initial analysis) and Product Ion Scan (for fragmentation analysis)

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) for Quantification: Based on the fragmentation data, specific precursor-product ion transitions should be selected for quantitative analysis.[7]

Data Presentation

Predicted Mass Spectrometry Data

The molecular formula for this compound is C13H12ClNOS.[1] The expected monoisotopic mass is 265.0380 g/mol . In positive ion mode, the protonated molecule [M+H]+ is expected at an m/z of 266.0458. The table below summarizes the predicted m/z values for the precursor ion and major fragment ions. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.[11][12]

Ion DescriptionPredicted m/zFragmentation Pathway
Precursor Ion
[M+H]+266.05Protonated molecule
Product Ions
Fragment 1139.04Loss of the 4-chlorobenzoyl group
Fragment 2111.014-chlorophenyl cation
Fragment 3125.02Loss of the amino and methyl groups from the thiophene ring

Visualization of Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Stock & Working Solutions) filtration Sample Filtration (0.22 µm) sample_prep->filtration Dilution lc_separation LC Separation (C18 Column) filtration->lc_separation Injection ionization Ionization (ESI+) lc_separation->ionization ms_analysis MS Analysis (Full Scan & MS/MS) ionization->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Fragmentation Analysis) data_acquisition->data_processing reporting Reporting (Application Note) data_processing->reporting

Caption: Workflow for LC-MS/MS analysis of the target compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathway for this compound is not detailed in the provided search results, its similarity to adenosine A1 allosteric enhancers suggests a potential mechanism of action.[5] The following diagram illustrates a hypothetical signaling pathway involving an A1 adenosine receptor.

signaling_pathway ligand Adenosine receptor A1 Adenosine Receptor (GPCR) ligand->receptor Binds compound (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone compound->receptor Allosteric Modulation g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases production of pka Protein Kinase A camp->pka Less activation of cellular_response Cellular Response (e.g., decreased neuronal activity) pka->cellular_response Leads to

Caption: Hypothetical signaling pathway of an A1 adenosine receptor modulator.

References

Biological assays for evaluating (+)-JQ1 activity from its precursor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological activity of the BET bromodomain inhibitor, (+)-JQ1, and its precursors.

Introduction

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of target oncogenes, most notably MYC.[2][3] This activity inhibits cancer cell proliferation and induces apoptosis, making (+)-JQ1 a valuable tool for cancer research and a lead compound for drug development.[4] Precursors to (+)-JQ1 require biological evaluation to confirm their conversion to the active compound and their efficacy.

This document outlines key in vitro and in vivo assays to characterize the activity of (+)-JQ1 and its precursors, from initial binding to cellular effects and in vivo efficacy.

Signaling Pathway of (+)-JQ1

(+)-JQ1 primarily exerts its effect by inhibiting the function of BET proteins, which act as epigenetic readers. The canonical pathway involves the displacement of BRD4 from acetylated histones, leading to the suppression of oncogenic transcription factors.

JQ1_Signaling_Pathway JQ1 (+)-JQ1 BET BET Proteins (e.g., BRD4) JQ1->BET Chromatin Acetylated Chromatin BET->Chromatin Binds to TF Transcription Factors (e.g., c-MYC) BET->TF Recruits PolII RNA Polymerase II TF->PolII Gene Target Genes (e.g., MYC) PolII->Gene Transcription Transcription Suppression Proliferation Decreased Cell Proliferation Transcription->Proliferation Leads to Apoptosis Induction of Apoptosis Transcription->Apoptosis JQ1_Evaluation_Workflow Precursor Precursor Compound InVitro In Vitro Assays Precursor->InVitro Binding BET Bromodomain Binding Assay (AlphaScreen, ITC) InVitro->Binding Cellular Cellular Assays InVitro->Cellular Viability Cell Viability (MTT, alamarBlue) Cellular->Viability GeneExpression Gene Expression (qRT-PCR, Western Blot) Cellular->GeneExpression CellCycle Cell Cycle Analysis (Flow Cytometry) Cellular->CellCycle InVivo In Vivo Models Cellular->InVivo Xenograft Xenograft Efficacy (Tumor Growth) InVivo->Xenograft PD Pharmacodynamics (IHC) InVivo->PD Data Data Analysis and Candidate Selection InVivo->Data

References

Application Notes and Protocols for Cell Viability Assays Using JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, JQ1 displaces these proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc.[1][3][4] This activity makes JQ1 a valuable tool for cancer research and a promising candidate for therapeutic development. These application notes provide detailed protocols for assessing the effect of JQ1 on cell viability, along with data presentation guidelines and visualizations of the underlying signaling pathways. While the synthesis of JQ1 from precursors is a complex process, these notes focus on the application of JQ1 in cell-based assays.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQ1 in various cancer cell lines as determined by cell viability assays. This data provides a reference for the expected potency of JQ1 in different cellular contexts.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
A2780Ovarian Endometrioid Carcinoma72 h0.41[5]
TOV112DOvarian Endometrioid Carcinoma72 h0.75[5]
OVK18Ovarian Endometrioid Carcinoma72 h10.36[5]
HEC265Endometrial Endometrioid Carcinoma72 h2.72[5]
HEC151Endometrial Endometrioid Carcinoma72 h0.28[5]
HEC50BEndometrial Endometrioid Carcinoma72 h2.51[5]
HeyOvarian Cancer72 h0.36[6]
SKOV3Ovarian Cancer72 h0.97[6]
NALM6B-cell Acute Lymphoblastic Leukemia72 h0.93[4]
REHB-cell Acute Lymphoblastic Leukemia72 h1.16[4]
SEMB-cell Acute Lymphoblastic Leukemia72 h0.45[4]
RS411B-cell Acute Lymphoblastic Leukemia72 h0.57[4]
BxPC3Pancreatic Ductal Adenocarcinoma72 h3.5[7]

Experimental Protocols

Cell Viability Assay using MTT

This protocol describes a method to determine the effect of JQ1 on the viability and proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JQ1 (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of JQ1 in complete culture medium. A typical concentration range to test is 0.01 µM to 50 µM.[8]

  • Include a vehicle control (DMSO) at the same final concentration as in the highest JQ1 concentration.

  • Remove the overnight culture medium and add 100 µL of the JQ1 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]

Cell Viability Assay using CCK-8

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) for assessing cell viability upon JQ1 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JQ1 (dissolved in DMSO)

  • 96-well plates

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for a few hours or overnight.[9]

  • Expose the cells to serial dilutions of JQ1 for the desired time points (e.g., 24, 48, 72 hours).[9]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][9]

  • Measure the absorbance at 450 nm using a microplate reader.[8][9]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of JQ1 and a typical experimental workflow for evaluating its effects on cell viability.

JQ1_Mechanism_of_Action JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits Transcription Gene Transcription JQ1->Transcription Downregulates AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to BRD4->Transcription Promotes Apoptosis Apoptosis BRD4->Apoptosis Inhibition induces Chromatin Chromatin AcetylatedHistones->Chromatin on cMyc c-Myc Transcription->cMyc Expression of CellCycle Cell Cycle Progression cMyc->CellCycle Drives cMyc->Apoptosis Inhibition leads to Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: Mechanism of action of the BET inhibitor JQ1.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate JQ1Prep Prepare JQ1 Serial Dilutions Treatment Treat Cells with JQ1 JQ1Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation AddReagent Add MTT or CCK-8 Reagent Incubation->AddReagent IncubateReagent Incubate AddReagent->IncubateReagent Readout Measure Absorbance IncubateReagent->Readout CalculateViability Calculate % Viability Readout->CalculateViability IC50 Determine IC50 CalculateViability->IC50

Caption: Experimental workflow for JQ1 cell viability assay.

JQ1-Affected Signaling Pathways

JQ1 primarily exerts its effects by inhibiting BRD4, which in turn downregulates the transcription of c-Myc. However, JQ1 has also been shown to impact other signaling pathways, such as the PI3K/Akt and TGF-β pathways.

JQ1_Signaling_Pathways cluster_brd4_myc BRD4/c-Myc Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_tgf_beta TGF-β Pathway JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits PI3K PI3K JQ1->PI3K Inhibits SMAD3 SMAD3 Binding JQ1->SMAD3 Disrupts cMyc c-Myc Transcription BRD4->cMyc Promotes CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Downregulation causes Apoptosis Apoptosis cMyc->Apoptosis Downregulation induces Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes TGFb TGF-β Signaling TGFb->SMAD3 Induces GeneTranscription Target Gene Transcription SMAD3->GeneTranscription Promotes

Caption: Overview of signaling pathways affected by JQ1.

References

Application Note: Characterizing JQ1 Binding to Bromodomains using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of a biomolecular interaction, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single, label-free experiment.[1][2][3] In the context of drug discovery, ITC is an invaluable tool for characterizing the binding of small molecule inhibitors to their protein targets.[4][5]

This application note provides a detailed protocol for using Isothermal Titration Calorimetry to study the binding of JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[6][7] BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription.[8] The dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer.[9][10] JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of key oncogenes like c-Myc.[6][11] Understanding the thermodynamics of this interaction is critical for the development of improved BET inhibitors.

Principle of the Assay

Isothermal Titration Calorimetry measures the heat released or absorbed when a ligand (in this case, JQ1) is titrated into a solution containing a macromolecule (a BET bromodomain). The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. As the ligand is injected into the sample cell, the heat of the binding reaction is detected as a temperature difference between the two cells. The instrument's feedback system then applies power to the sample cell to return it to the same temperature as the reference cell. The power required to maintain this thermal equilibrium is what is measured.

Each injection of the ligand results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed. Plotting the heat change per injection against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm can then be fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for the binding of (+)-JQ1 to various BET bromodomains as determined by Isothermal Titration Calorimetry in published studies.

BromodomainKd (nM)ΔH (kcal/mol)TΔS (kcal/mol)n (Stoichiometry)Reference
BRD4(1)~50--~1[6]
BRD4(2)~90--~1[6]
BRD2(1)~150---[6]
BRD3(1)~100---[6]
BRD3(2)~90---[6]
BRDT(1)~150---[6]
BRD4(1)115 - 382-6.1 to -10.0--[11]

Note: The variability in reported values can be attributed to differences in experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

This section provides a detailed protocol for a typical ITC experiment to measure the binding of JQ1 to the first bromodomain of BRD4 (BRD4(1)).

Materials and Reagents
  • Protein: Purified recombinant human BRD4(1) (residues 44-168). The protein should be of high purity (>95%) and dialyzed extensively against the ITC buffer.

  • Ligand: (+)-JQ1. A stock solution of JQ1 should be prepared in 100% DMSO and then diluted into the ITC buffer to the final working concentration. The final DMSO concentration in both the protein and ligand solutions should be matched and kept low (e.g., <2%) to minimize solvent effects.

  • ITC Buffer: A common buffer is 50 mM HEPES pH 7.4, 150 mM NaCl.[12] It is critical that the protein and ligand are in identical buffer solutions to minimize heats of dilution. The buffer should be degassed prior to use.

Instrument Setup
  • Instrument: An automated Isothermal Titration Calorimeter (e.g., a MicroCal Auto-iTC200).

  • Temperature: 25 °C.[12]

  • Stirring Speed: 750 - 1000 rpm.[12]

  • Reference Cell: Filled with deionized water or ITC buffer.

Experimental Procedure
  • Sample Preparation:

    • Prepare a 20-30 µM solution of BRD4(1) in the degassed ITC buffer.

    • Prepare a 200-300 µM solution of (+)-JQ1 in the identical, degassed ITC buffer. The ligand concentration should be approximately 10-15 times the protein concentration.

    • Ensure the final DMSO concentration is identical in both the protein and ligand solutions.

  • Loading the Instrument:

    • Carefully load approximately 200 µL of the BRD4(1) solution into the sample cell, avoiding the introduction of air bubbles.

    • Load approximately 40 µL of the (+)-JQ1 solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.4 µL to remove any air from the syringe tip and to allow for equilibration.[12]

    • Follow with a series of 19 injections of 2 µL each, with a spacing of 120-150 seconds between injections to allow the signal to return to baseline.[12]

  • Control Experiment (Heat of Dilution):

    • To accurately determine the heat of binding, a control experiment measuring the heat of dilution is essential.

    • Titrate the (+)-JQ1 solution from the syringe into the sample cell containing only the ITC buffer (with the same matched DMSO concentration).

    • The data from this control experiment will be subtracted from the main experimental data during analysis.

Data Analysis
  • Integrate the raw ITC data to obtain the heat change for each injection.

  • Subtract the heat of dilution for each injection, as determined from the control experiment.

  • Plot the corrected heat change per mole of injectant against the molar ratio of JQ1 to BRD4(1).

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal Origin).

  • This fitting will yield the thermodynamic parameters: Ka (from which Kd = 1/Ka is calculated), ΔH, and the stoichiometry (n). The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka).

Visualizations

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution (e.g., 25µM BRD4(1)) L1 Prepare Ligand Solution (e.g., 250µM JQ1) Load Load Protein into Cell Load Ligand into Syringe P1->Load L1->Load B1 Prepare & Degas ITC Buffer B1->P1 B1->L1 Run Perform Titration (e.g., 19 x 2µL injections) Load->Run Control Run Control Titration (Ligand into Buffer) Run->Control Integrate Integrate Raw Data Run->Integrate Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Plot Plot Binding Isotherm Subtract->Plot Fit Fit Data to Binding Model Plot->Fit Results Obtain Thermodynamic Parameters (Kd, ΔH, n, ΔS) Fit->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

JQ1_Binding cluster_BRD4 BRD4 Bromodomain BRD4 Pocket Acetyl-lysine Binding Pocket JQ1 JQ1 JQ1->BRD4 Competitive Binding AcetylatedHistone Acetylated Histone Tail AcetylatedHistone->BRD4

Caption: Competitive binding of JQ1 to the BRD4 bromodomain.

BET_Signaling_Pathway Histone Acetylated Histones (on Chromatin) BET BET Proteins (e.g., BRD4) Histone->BET binds to PTEFb P-TEFb Complex BET->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription initiates JQ1 JQ1 JQ1->BET inhibits binding

Caption: Simplified BET bromodomain signaling pathway.

References

Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) with Synthesized JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Recovery After Photobleaching (FRAP) is a powerful, laser-based microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. This method allows for the quantitative analysis of protein mobility, binding kinetics, and diffusion. These application notes provide a detailed protocol for utilizing FRAP to investigate the effects of JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, on the mobility of BRD4, a key member of the BET family.

JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1][2][3] This displacement leads to a change in the dynamics of BRD4 within the nucleus, which can be precisely quantified using FRAP. By measuring the fluorescence recovery of GFP-tagged BRD4 in the presence and absence of JQ1, researchers can gain insights into the inhibitor's efficacy and mechanism of action at a cellular level.[4]

Principle of the Assay

The FRAP experiment involves three key stages:

  • Pre-Bleach: A region of interest (ROI) within a cell expressing a fluorescently tagged protein (e.g., GFP-BRD4) is imaged at low laser power to establish a baseline fluorescence intensity.[5][6]

  • Photobleaching: The same ROI is exposed to a brief, high-intensity laser pulse, which irreversibly quenches the fluorescence of the molecules within that region.[5][6]

  • Post-Bleach (Recovery): The fluorescence within the bleached ROI is monitored over time using low-intensity laser illumination. The rate at which fluorescence recovers is dependent on the movement of unbleached fluorescent molecules from the surrounding area into the bleached region.[5][6]

Treatment with JQ1 is expected to displace GFP-BRD4 from relatively immobile chromatin, leading to an increase in its diffusion rate and a faster fluorescence recovery.[4]

Data Presentation

The following table summarizes representative quantitative data obtained from FRAP experiments investigating the effect of JQ1 on GFP-BRD4 dynamics in U2OS cells.

TreatmentAnalyteHalf-maximal Fluorescence Recovery (t½) (seconds)Mobile Fraction (Mƒ)Apparent Diffusion Coefficient (D) (μm²/s)
Vehicle (DMSO)GFP-BRD4~15 - 20~0.6 - 0.7~0.1 - 0.2
500 nM JQ1GFP-BRD4< 2~0.9 - 1.0> 1.0
Vehicle (DMSO)GFP-BRD4-NUT~20 - 25~0.5 - 0.6~0.08 - 0.15
500 nM JQ1GFP-BRD4-NUT~5 - 7~0.8 - 0.9~0.5 - 0.8

Note: The values for Mobile Fraction and Apparent Diffusion Coefficient are estimated based on typical results from such experiments and the provided recovery times. The half-maximal fluorescence recovery times are based on data reported in the literature.[4]

Signaling Pathway and Experimental Workflow Diagrams

FRAP_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging FRAP Imaging cluster_analysis Data Analysis cell_culture 1. Culture U2OS cells transfection 2. Transfect with GFP-BRD4 plasmid cell_culture->transfection incubation 3. Incubate for 24-48h transfection->incubation jq1_treatment 4. Treat with 500 nM JQ1 or Vehicle (DMSO) incubation->jq1_treatment incubation_jq1 5. Incubate for 1-2h jq1_treatment->incubation_jq1 pre_bleach 6. Pre-bleach Imaging (low laser power) incubation_jq1->pre_bleach bleach 7. Photobleach ROI (high laser power) pre_bleach->bleach post_bleach 8. Post-bleach Imaging (low laser power) bleach->post_bleach normalization 9. Normalize fluorescence intensity post_bleach->normalization curve_fitting 10. Fit recovery curve normalization->curve_fitting quantification 11. Quantify t½, Mƒ, and D curve_fitting->quantification

Caption: Experimental workflow for FRAP analysis of JQ1-treated cells.

BRD4_JQ1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 JQ1_inhibits Inhibits AcetylatedHistones Acetylated Histones on Chromatin BRD4->AcetylatedHistones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits BRD4_inhibited Displaced from Chromatin RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNAPII->Oncogenes Initiates Elongation CellProliferation Cell Proliferation & Growth Oncogenes->CellProliferation Oncogenes_inhibited Transcription Repressed

Caption: JQ1 mechanism of action on the BRD4 signaling pathway.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human osteosarcoma (U2OS) cells.[4]

  • Plasmid: Mammalian expression vector encoding GFP-BRD4.

  • Transfection Reagent: Lipofectamine or similar lipid-based transfection reagent.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • JQ1 Stock Solution: 10 mM stock of (+)-JQ1 in DMSO.

  • Vehicle Control: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Imaging Dishes: 35 mm glass-bottom dishes suitable for high-resolution microscopy.

  • Microscope: Confocal laser scanning microscope equipped with a heated stage, CO₂ incubator, and FRAP module.

Protocol for FRAP with JQ1

Day 1: Cell Seeding and Transfection

  • Seed U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, transfect the cells with the GFP-BRD4 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Return the cells to the incubator and allow for protein expression for 24-48 hours.

Day 3: JQ1 Treatment and FRAP Imaging

  • Prepare a working solution of 500 nM JQ1 in pre-warmed complete culture medium. Prepare a corresponding vehicle control with the same final concentration of DMSO.

  • Replace the medium in the dishes with the JQ1 or vehicle-containing medium and incubate for 1-2 hours at 37°C and 5% CO₂.

  • Mount the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

  • Identify a transfected cell with moderate and evenly distributed nuclear fluorescence for imaging.

Image Acquisition Settings (Example for a 488 nm laser):

  • Objective: 63x or 100x oil immersion objective.

  • Pinhole: Set to 1 Airy unit.

  • Laser Power (Imaging): Use low laser power (e.g., 1-5%) to minimize photobleaching during pre- and post-bleach imaging.

  • Laser Power (Bleaching): Use high laser power (e.g., 80-100%) for the photobleaching step.

  • Region of Interest (ROI): Define a circular ROI (e.g., 2-5 µm in diameter) within the nucleus, avoiding the nucleolus.

  • Image Acquisition:

    • Pre-Bleach: Acquire 5-10 images at a rate of approximately 1 frame per second.

    • Bleach: Bleach the ROI with a single, high-power laser pulse.

    • Post-Bleach: Immediately begin acquiring images at a high frame rate (e.g., 10 frames per second for the first 5 seconds) and then reduce the frame rate (e.g., 1 frame per second) for the remainder of the recovery period (e.g., 60-120 seconds).

Data Analysis
  • Image Processing: Use software such as ImageJ/Fiji or MATLAB to measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

  • Normalization: Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control region. The data is typically scaled so that the pre-bleach intensity is 1 and the post-bleach intensity is 0. A common normalization formula is: Inorm(t) = (IFRAP(t) - Ibg(t)) / (Ipre - Ibg) where Inorm is the normalized intensity, IFRAP is the intensity in the bleached ROI, Ibg is the background intensity, and Ipre is the average pre-bleach intensity.

  • Curve Fitting: Fit the normalized recovery data to a single or double exponential function to determine the half-maximal recovery time (t½) and the mobile fraction (Mƒ).

    • Mobile Fraction (Mƒ): The fraction of the fluorescent protein population that is free to move and contribute to the fluorescence recovery. It is calculated as Mƒ = (I∞ - I0) / (Ipre - I0), where I∞ is the final recovered intensity and I0 is the intensity immediately after bleaching.

    • Half-maximal Recovery (t½): The time it takes for the fluorescence to recover to half of its final intensity.

  • Diffusion Coefficient (D): The apparent diffusion coefficient can be estimated from the t½ and the radius of the bleached ROI (r) using the formula: D ≈ 0.88 * r² / (4 * t½).[7]

Troubleshooting

IssuePossible CauseSuggested Solution
No or poor fluorescence recovery Protein is largely immobile.This may be the expected result for chromatin-bound BRD4. Compare with JQ1-treated cells.
Cell is unhealthy or dead.Ensure proper cell culture and imaging conditions (temperature, CO₂).
Very rapid recovery, bleach spot not visible Protein has very high mobility.Decrease the time between bleaching and the first post-bleach image. Increase the size of the ROI.
Insufficient bleaching.Increase laser power or duration of the bleach pulse.
Significant photobleaching during post-bleach imaging Imaging laser power is too high.Reduce the laser power for image acquisition.
Excessive number of images acquired.Reduce the frequency and/or total number of post-bleach images.
High variability between cells Heterogeneous protein expression levels.Select cells with similar, moderate expression levels for analysis.
Differences in cell cycle stage.Synchronize cells if necessary, or analyze a larger number of cells to obtain a representative average.

Conclusion

FRAP is a valuable technique for quantitatively assessing the impact of small molecule inhibitors like JQ1 on protein dynamics in living cells. By demonstrating the increased mobility of BRD4 upon JQ1 treatment, these experiments provide direct evidence of the inhibitor's ability to displace BRD4 from chromatin. The detailed protocols and data analysis guidelines provided here serve as a comprehensive resource for researchers aiming to incorporate this powerful method into their drug discovery and development workflows.

References

Unlocking the Potential of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone in Cancer Research: A General Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. The following Application Notes and Protocols are presented as a general framework for investigating the potential of novel 2-aminothiophene derivatives in cancer research, based on methodologies commonly applied to structurally similar compounds. The data and pathways described are hypothetical and for illustrative purposes.

Application Notes

The 2-aminothiophene scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting promising anticancer properties. The title compound, this compound, combines this privileged heterocyclic core with a 4-chlorophenyl methanone substituent, suggesting potential for biological activity. The electron-withdrawing nature of the chlorine atom and the structural features of the dimethylated thiophene ring may contribute to interactions with biological targets relevant to cancer progression.

Compounds of this class have been explored for their ability to induce apoptosis and inhibit key signaling pathways in cancer cells. While the specific mechanism of action for the title compound is unknown, related molecules have been shown to target various kinases, modulate transcription factors, or interfere with metabolic pathways crucial for tumor cell survival. The protocols outlined below provide a foundational approach to characterizing the in vitro cytotoxic and potential mechanistic properties of this and other novel chemical entities in the field of oncology.

Quantitative Data Summary (Hypothetical)

For a novel compound, initial screening would involve determining its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. Below is a template for summarizing such hypothetical data.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colon Carcinoma18.5
U87Glioblastoma35.1

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (test compound)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway

Many anticancer agents function by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates a generic kinase signaling cascade that could be a putative target for a novel thiophene derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone Compound->RAF Inhibition Compound->PI3K Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of RAF and PI3K signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anticancer compound.

start Start: Compound Synthesis & Purification stock Prepare Stock Solution (in DMSO) start->stock treatment Treat Cells with Serial Dilutions of Compound stock->treatment cell_culture Maintain Cancer Cell Line Cultures seeding Seed Cells in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Perform MTT Assay incubation->mtt readout Measure Absorbance (570 nm) mtt->readout analysis Data Analysis: Calculate % Viability & IC50 readout->analysis end End: Identify Lead Concentrations analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Application of Aminothiophene Derivatives as GLP-1R Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study and application of aminothiophene derivatives as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). These small molecules represent a promising new class of therapeutics for type 2 diabetes and related metabolic disorders.

Introduction

The Glucagon-Like Peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin secretion, reduces glucagon secretion, and has beneficial effects on body weight.[1][2] While several injectable peptide-based GLP-1R agonists are clinically available, the development of orally bioavailable small-molecule modulators remains a key objective.[1]

Recent research has identified a novel class of 2-aminothiophene derivatives that act as positive allosteric modulators of the GLP-1R.[2][3][4] These compounds bind to a site on the receptor distinct from the orthosteric site for GLP-1, and they enhance the receptor's response to the endogenous peptide.[2] This allosteric mechanism offers the potential for a more refined therapeutic effect with a lower risk of side effects compared to direct agonists.

This application note summarizes the key findings related to two promising 2-aminothiophene derivatives, S-1 and Compound 7, and provides detailed protocols for their in vitro and in vivo characterization.

Data Presentation: Quantitative Analysis of Aminothiophene GLP-1R PAMs

The following table summarizes the key quantitative data for two representative 2-aminothiophene GLP-1R PAMs, S-1 and Compound 7.

Compound IDMolecular Weight ( g/mol )In Vitro Activity (Insulin Secretion)In Vivo Activity (Glucose Lowering)
S-1 2391.5-fold increase at 5 µM (in the presence of GLP-1)[2][3]Not Reported
Compound 7 299~2-fold increase at 5 µM (in the presence of 10 nM GLP-1)[1][5]50% reduction in blood plasma glucose at 10 mg/kg in CD1 mice after 60 minutes[1][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GLP-1R signaling pathway, the general workflow for screening and characterizing aminothiophene derivatives, and the logical relationship between the experimental assays.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to orthosteric site PAM Aminothiophene PAM PAM->GLP1R Binds to allosteric site G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 cAMP->ERK Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes CREB->Insulin_Secretion Enhances ERK->Insulin_Secretion Contributes to

GLP-1R Signaling Pathway Modulation.

Experimental_Workflow cluster_screening Screening & Initial Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Binding_Assay GLP-1R Binding Assay SAR->Binding_Assay cAMP_Assay cAMP Accumulation Assay SAR->cAMP_Assay ERK_Assay ERK1/2 Phosphorylation Assay cAMP_Assay->ERK_Assay Insulin_Assay Insulin Secretion Assay cAMP_Assay->Insulin_Assay GTT Glucose Tolerance Test (in mice) Insulin_Assay->GTT PK_PD Pharmacokinetic/Pharmacodynamic Studies GTT->PK_PD

Experimental Workflow for GLP-1R PAMs.

Logical_Relationships Receptor_Binding Receptor Binding (PAM enhances GLP-1 affinity) Signal_Transduction Signal Transduction (Increased cAMP & pERK) Receptor_Binding->Signal_Transduction Leads to Cellular_Response Cellular Response (Increased Insulin Secretion) Signal_Transduction->Cellular_Response Results in Physiological_Effect Physiological Effect (Lowered Blood Glucose) Cellular_Response->Physiological_Effect Causes

Logical Flow of Experimental Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GLP-1R Binding Assay (Radioligand Displacement)

This protocol is designed to determine if the aminothiophene derivatives bind to the GLP-1R and to characterize their allosteric interaction with the orthosteric ligand.

Materials:

  • HEK293 cells stably expressing human GLP-1R (hGLP-1R)

  • Membrane preparation buffer (e.g., HEPES buffer with MgCl₂, NaCl, and BSA)

  • Radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39))

  • Unlabeled GLP-1(7-36)NH₂

  • Aminothiophene test compounds

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare membranes from HEK293-hGLP-1R cells.

  • In a 96-well plate, incubate 20 µg of cell membrane with a fixed concentration of ¹²⁵I-Exendin(9-39) (e.g., 0.5 nM).[6]

  • For competition binding, add increasing concentrations of unlabeled GLP-1(7-36)NH₂.

  • To assess allosteric modulation, perform the competition binding in the presence of various fixed concentrations of the aminothiophene test compound.

  • Incubate for 1 hour at room temperature.[6]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using a one-site competition model or an allosteric ternary complex model to determine the binding affinity and cooperativity factor.[6]

cAMP Accumulation Assay (Luciferase Reporter Assay)

This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

Materials:

  • HEK293 cells stably expressing hGLP-1R and a cAMP response element (CRE)-driven luciferase reporter gene.[7]

  • Cell culture medium (e.g., Opti-MEM).[7]

  • GLP-1 peptide

  • Aminothiophene test compounds

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).[7]

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed the HEK293-hGLP-1R-CRE-Luciferase cells in a 96-well plate and allow them to attach overnight.[7]

  • The next day, replace the medium with fresh medium containing a sub-maximal concentration of GLP-1 (e.g., EC₂₀).

  • Add serial dilutions of the aminothiophene test compounds to the wells. Include control wells with GLP-1 alone and vehicle control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 5 hours).[7]

  • Add the luciferase assay reagent to each well and incubate at room temperature for 15 minutes, with gentle rocking.[7]

  • Measure the luminescence using a plate reader.[7]

  • Calculate the fold-change in luminescence relative to the vehicle control to determine the potentiation of the GLP-1 response by the aminothiophene derivatives.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAP kinase signaling pathway downstream of GLP-1R activation.

Materials:

  • MIN6 or INS-1 cells (insulinoma cell lines)

  • Cell lysis buffer

  • Protein assay kit (e.g., Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture MIN6 or INS-1 cells to approximately 70% confluence in 6-well plates.[8]

  • Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.

  • Treat the cells with the aminothiophene compound in the presence or absence of GLP-1 for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells in cold lysis buffer and collect the lysates.[8]

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol evaluates the effect of the aminothiophene derivatives on glucose homeostasis in a living organism.

Materials:

  • CD-1 or C57BL/6 mice

  • Aminothiophene test compound

  • Vehicle control

  • Glucose solution (e.g., 20% dextrose)

  • Glucometer and test strips

  • Syringes for intraperitoneal (IP) injection

  • Restraining device for mice

Procedure:

  • Fast the mice for approximately 5-6 hours or overnight (around 16 hours) with free access to water.[9][10]

  • Administer the aminothiophene test compound or vehicle control via an appropriate route (e.g., oral gavage or subcutaneous injection) at a specific time before the glucose challenge.

  • At time 0, measure the baseline blood glucose level from a tail snip.[9]

  • Immediately after the baseline measurement, administer a glucose solution (e.g., 2 g/kg body weight) via IP injection.[10]

  • Measure blood glucose levels at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[10]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

  • A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The discovery of 2-aminothiophene derivatives as positive allosteric modulators of the GLP-1R opens up new avenues for the development of oral therapies for type 2 diabetes.[1][2] The data on compounds S-1 and Compound 7 demonstrate their potential to enhance insulin secretion and improve glucose control.[3][5] The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this promising class of molecules. These studies will be crucial in elucidating their full therapeutic potential and advancing them towards clinical development.

References

Scalable synthesis of (+)-JQ1 from (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of (+)-JQ1, a potent bromodomain and extra-terminal domain (BET) inhibitor, starting from (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. The protocols are designed to be robust and scalable for applications in drug discovery and development.

Introduction

(+)-JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor of the BET family of bromodomain proteins (BRD2, BRD3, BRD4, and BRDT).[1] By mimicking acetylated lysine residues on histone tails, (+)-JQ1 displaces BET proteins from chromatin, thereby modulating the transcription of key oncogenes and inflammatory mediators.[2] Its therapeutic potential in various cancers and inflammatory diseases has driven the need for efficient and scalable synthetic routes. This document outlines a multi-step synthesis, including a critical cyclization to form the thienodiazepine core, followed by the formation of the triazole ring to yield (+)-JQ1.

Overall Synthesis Workflow

The scalable synthesis of (+)-JQ1 from this compound proceeds through a three-stage process. The initial stage involves the formation of the key thienodiazepine intermediate. This is followed by a one-pot, three-step sequence to construct the triazole ring, yielding racemic JQ1. Finally, an enantioselective method is employed to produce the desired (+)-JQ1 enantiomer.

Synthesis_Workflow start (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone intermediate Thienodiazepine Intermediate (Amide 5) start->intermediate Cyclization with L-Aspartic Acid derivative racemic_JQ1 Racemic (±)-JQ1 intermediate->racemic_JQ1 One-Pot Thionation, Amidrazone Formation, Triazole Cyclization final_product (+)-JQ1 intermediate->final_product Enantioselective Triazole Formation

Caption: Overall workflow for the synthesis of (+)-JQ1.

Quantitative Data Summary

The following tables summarize the key quantitative data for the scalable synthesis of racemic (±)-JQ1 and enantiomerically enriched (+)-JQ1, starting from the thienodiazepine intermediate (Amide 5).

Table 1: Synthesis of Racemic (±)-JQ1 (One-Pot Method) [2]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Amide 5Lawesson's ReagentTHF802Thioamide Intermediate-
2Thioamide IntermediateHydrazine HydrateTHF00.5Amidrazone 7-
3Amidrazone 7Trimethyl Orthoacetate, TolueneToluene1102(±)-JQ160 (overall)

Table 2: Synthesis of Enantiomerically Enriched (+)-JQ1 [3]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Amide 5Diphenyl Chlorophosphate, Et3NDichloromethane0 to rt0.75Activated Intermediate-
2Activated IntermediateAcetylhydrazide1-Butanolrt to 901(+)-JQ185

Experimental Protocols

Stage 1: Synthesis of Thienodiazepine Intermediate (Amide 5)

The synthesis of the key thienodiazepine intermediate, tert-butyl (S)-(4-(4-chlorophenyl)-2,3-dimethyl-6H-thieno[3,2-f][4][5]diazepin-6-yl)acetate (Amide 5), starts from this compound. This involves a coupling reaction with a protected L-aspartic acid derivative, followed by deprotection and cyclization.

Protocol 1: Synthesis of Amide 5 [6]

  • Gewald Reaction: this compound is synthesized via a Gewald reaction of 3-(4-chlorophenyl)-3-oxopropanenitrile and 2-butanone with elemental sulfur and morpholine.

  • Coupling: The resulting aminothiophene is coupled with a differentially protected L-aspartic acid, such as Fmoc-Asp(OtBu)-OH, using a suitable coupling agent (e.g., EEDQ) in a solvent like dichloromethane. The reaction is typically carried out at room temperature.

  • Deprotection and Cyclization: The Fmoc protecting group is removed using a base (e.g., piperidine) in a solvent like DMF. Subsequent heating in the presence of silica gel in toluene promotes the cyclization to yield the thienodiazepine intermediate (Amide 5).

Stage 2: Scalable Synthesis of Racemic (±)-JQ1 (One-Pot Method)

This protocol describes a one-pot, three-step synthesis of racemic JQ1 from the thienodiazepine intermediate (Amide 5), which is efficient and minimizes handling of intermediates.[2]

Protocol 2: One-Pot Synthesis of (±)-JQ1 [2]

  • Thionation: In a reaction vessel, dissolve Amide 5 in anhydrous THF. Add Lawesson's reagent (0.5 equivalents) and heat the mixture to 80 °C for 2 hours, monitoring the reaction by TLC.

  • Amidrazone Formation: Cool the reaction mixture to 0 °C and add hydrazine hydrate (10 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes. Perform an aqueous work-up to isolate the crude amidrazone 7.

  • Triazole Cyclization: The crude amidrazone 7 is then dissolved in a 2:3 mixture of trimethyl orthoacetate and toluene. Heat the solution to 110 °C for 2 hours.

  • Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford (±)-JQ1.

Stage 3: Enantioselective Synthesis of (+)-JQ1

This protocol outlines the synthesis of the enantiomerically pure (+)-JQ1 from Amide 5, utilizing a safer activating reagent compared to previously reported methods.[3]

Protocol 3: Synthesis of (+)-JQ1 [3]

  • Activation of Amide 5: To a solution of Amide 5 in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of diphenyl chlorophosphate. Allow the reaction to warm to room temperature and stir for 45 minutes.

  • Triazole Formation: Add acetylhydrazide to the reaction mixture and stir for 1 hour at room temperature. Then, add 1-butanol and heat the mixture to 90 °C for 1 hour.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is purified by column chromatography to yield enantiomerically enriched (+)-JQ1.

Mechanism of Action: BET Bromodomain Inhibition

(+)-JQ1 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones on chromatin, leading to the displacement of transcriptional regulatory complexes and subsequent downregulation of target gene expression, such as the MYC oncogene.

Signaling_Pathway cluster_nucleus Cell Nucleus Chromatin Chromatin with Acetylated Histones (Ac) BET BET Protein (e.g., BRD4) BET->Chromatin Binds to Acetylated Histones TF Transcription Factors (e.g., MYC) BET->TF Recruits PolII RNA Polymerase II TF->PolII Activates Gene Target Gene (e.g., MYC) PolII->Gene Transcribes mRNA mRNA Gene->mRNA Transcription Protein Oncogenic Proteins mRNA->Protein Translation (in cytoplasm) JQ1 (+)-JQ1 JQ1->BET Inhibits Binding Cell_Proliferation Cell Proliferation & Cancer Growth Protein->Cell_Proliferation Promotes

Caption: Mechanism of action of (+)-JQ1 as a BET bromodomain inhibitor.

Conclusion

The protocols detailed in this document provide a scalable and efficient pathway for the synthesis of the potent BET inhibitor (+)-JQ1, starting from the readily accessible this compound. The use of a one-pot method for the racemic synthesis and a safer reagent for the enantioselective synthesis enhances the practicality of these procedures for large-scale production in a drug development setting. The provided diagrams and quantitative data offer a comprehensive resource for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis and improving the yield of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved via the Gewald reaction. The reaction involves the condensation of 3-methyl-2-butanone, 2-cyano-1-(4-chlorophenyl)ethan-1-one, and elemental sulfur in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Knoevenagel condensation.[1][2][3] 2. Poor quality of reagents. 3. Incorrect reaction temperature. 4. Inappropriate choice or amount of base catalyst.[4][5] 5. Deactivation of sulfur.1. Optimize Condensation: Add a catalytic amount of a more effective base for the Knoevenagel step, such as piperidine or L-proline. Consider pre-forming the Knoevenagel adduct before adding sulfur.[1][6] 2. Reagent Quality: Use freshly distilled 3-methyl-2-butanone. Ensure the 2-cyano-1-(4-chlorophenyl)ethan-1-one is pure and dry. Use finely powdered elemental sulfur. 3. Temperature Control: Maintain the reaction temperature between 40-60°C. Higher temperatures can lead to side reactions and decomposition. 4. Base Selection: Triethylamine, morpholine, or sodium bicarbonate are commonly used.[5][6] An acid-base pair catalyst like piperidinium borate has also shown to be effective in improving yields.[4] 5. Sulfur Activation: Ensure sulfur is well-dispersed in the reaction mixture.
Formation of Side Products 1. Dimerization of the Knoevenagel intermediate.[7] 2. Formation of polysulfides.[2][8] 3. Unreacted starting materials.1. Control Stoichiometry: Use a slight excess of the ketone and nitrile relative to sulfur to favor the desired reaction pathway. 2. Reaction Time: Monitor the reaction by TLC. Over-extending the reaction time can lead to the formation of complex sulfur byproducts. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the desired product from starting materials and byproducts.
Difficulty in Product Isolation/Purification 1. Oily product instead of a solid. 2. Product co-eluting with impurities during chromatography.1. Crystallization: Try recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane to induce solidification.[1] 2. Chromatography Optimization: Adjust the polarity of the eluent for better separation. Consider using a different stationary phase if separation is challenging on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Gewald reaction. The mechanism involves three key steps:

  • Knoevenagel Condensation: The base catalyzes the condensation of 3-methyl-2-butanone and 2-cyano-1-(4-chlorophenyl)ethan-1-one to form an α,β-unsaturated nitrile intermediate.[1][2][3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[1][2]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]

Q2: Which solvent is best for this reaction?

A2: While traditional methods often use solvents like ethanol or DMF, greener alternatives have been explored.[7] Water, in the presence of a suitable catalyst, has been shown to be an effective solvent for Gewald reactions.[1] The choice of solvent can influence reaction rate and yield, so optimization may be necessary.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[3]

Q4: What are some alternative catalysts to traditional bases?

A4: Organocatalysts like L-proline have been successfully used.[1] Additionally, the use of ionic liquids or deep eutectic solvents can also promote the reaction.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis
  • To a 100 mL round-bottom flask, add 3-methyl-2-butanone (1.0 eq), 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

  • Add triethylamine (1.5 eq) dropwise to the stirred suspension.

  • Heat the mixture to 50°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis
  • In a 10 mL microwave vial, combine 3-methyl-2-butanone (1.0 eq), 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of L-proline (0.1 eq) in a minimal amount of DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 10-15 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Base Solvent Temperature (°C) Time (h) Yield (%)
TriethylamineEthanol50365
MorpholineDMF50372
PiperidineEthanol502.578
Sodium BicarbonateTHFReflux455
L-prolineWater70285

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Catalyst Solvent Time Yield (%)
Conventional HeatingTriethylamineEthanol3 h65
Microwave IrradiationL-prolineDMF15 min88

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Mix Reactants: - 3-Methyl-2-butanone - 2-Cyano-1-(4-chlorophenyl)ethan-1-one - Sulfur catalyst 2. Add Catalyst (e.g., Triethylamine) reagents->catalyst reaction 3. Heat Reaction (e.g., 50°C) catalyst->reaction workup 4. Aqueous Workup & Filtration reaction->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes failure Consult Further Literature start->failure No optimize_base Optimize Base/ Catalyst check_reagents->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp side_products Side Products Observed? optimize_temp->side_products purification Refine Purification Method side_products->purification Yes success Yield Improved side_products->success No purification->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting the Gewald Reaction for 2-Amino-3-Aroylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Gewald reaction in the synthesis of 2-amino-3-aroylthiophenes.

Troubleshooting Guides

Low or No Product Yield

Q1: My Gewald reaction is resulting in a very low yield or no desired 2-amino-3-aroylthiophene. What are the potential causes and how can I fix it?

A1: Low or no product yield in a Gewald reaction can stem from several factors, primarily related to the initial condensation step, the reactivity of sulfur, or the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice and amount of base are critical. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in catalytic amounts. Tertiary amines like triethylamine are also commonly used.[1] - Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol or methanol can enhance the solubility and reactivity of elemental sulfur.[1] - Temperature: Gently heating the reaction mixture, typically to 40-60°C, can improve the reactivity of sulfur. However, be cautious as excessive heat can lead to the formation of side products.[1]
Steric Hindrance - Two-Step Protocol: For sterically hindered aroylacetonitriles or ketones, a one-pot reaction may be inefficient. A two-step procedure, where the intermediate α,β-unsaturated nitrile is first isolated from the Knoevenagel-Cope condensation and then reacted with sulfur and a base, can be more effective.[1][2]
Incorrect Stoichiometry or Reagent Purity - Reagent Quality: Ensure that all starting materials, especially the aroylacetonitrile and the ketone, are pure and dry. - Accurate Measurements: Precisely measure all reagents according to the reaction stoichiometry.
Suboptimal Reaction Conditions - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in many cases.[1]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_condensation Verify Knoevenagel-Cope Condensation start->check_condensation condensation_ok Condensation Successful check_condensation->condensation_ok Yes condensation_fail Condensation Failed/Slow check_condensation->condensation_fail No check_sulfur Check Sulfur Reactivity condensation_ok->check_sulfur optimize_base Optimize Base: - Stronger base (piperidine, morpholine) - Adjust stoichiometry condensation_fail->optimize_base remove_water Remove Water: - Dean-Stark trap - Dehydrating agent optimize_base->remove_water remove_water->check_condensation sulfur_ok Sulfur Reactivity OK check_sulfur->sulfur_ok Yes sulfur_issue Sulfur Reactivity Issue check_sulfur->sulfur_issue No consider_two_step Consider Two-Step Protocol sulfur_ok->consider_two_step optimize_solvent Optimize Solvent: - Polar aprotic (DMF) - Polar protic (Ethanol, Methanol) sulfur_issue->optimize_solvent adjust_temp Adjust Temperature: - Gentle heating (40-60°C) optimize_solvent->adjust_temp adjust_temp->check_sulfur end_success Improved Yield consider_two_step->end_success

Caption: A decision-making workflow for troubleshooting low yields in the Gewald reaction.

Formation of Side Products and Purification Challenges

Q2: My reaction mixture contains significant amounts of byproducts, making the purification of my 2-amino-3-aroylthiophene difficult. What are these byproducts and how can I minimize their formation?

A2: The presence of byproducts is a common issue in the Gewald reaction. Understanding the potential side reactions can help in devising strategies to mitigate them.

Common Byproducts and Mitigation Strategies:

ByproductMitigation Strategy
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted aroylacetonitrile and ketone. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst system.
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow. Troubleshooting: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.
Dimerization or Polymerization Products Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization. Troubleshooting: Adjust the concentration of the reactants, modify the rate of addition of reagents, or change the solvent to disfavor these side reactions.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid 2-amino-3-aroylthiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: For products that are oils or are difficult to recrystallize, silica gel column chromatography is a reliable purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Washing: Washing the crude product with water can help in removing inorganic salts and other polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism of the Gewald reaction for synthesizing 2-amino-3-aroylthiophenes?

A3: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The generally accepted mechanism proceeds through three main stages:[1]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between an α-aroylacetonitrile (an active methylene compound) and a ketone or aldehyde to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.

General Reaction Scheme:

gewald_mechanism r1 Aroylacetonitrile intermediate α,β-Unsaturated Nitrile r1->intermediate r2 Ketone/Aldehyde r2->intermediate s8 Sulfur (S8) product 2-Amino-3-aroylthiophene s8->product base Base base->intermediate catalyzes base->product promotes intermediate->product

Caption: A simplified representation of the Gewald reaction mechanism.

Q4: How does the choice of base influence the reaction outcome?

A4: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base can significantly impact the reaction rate and yield. In some instances, the amine can also act as a nucleophile to activate the elemental sulfur. For less reactive ketones, a stronger base may be necessary to achieve a good yield.[1]

Q5: Can the Gewald reaction be performed under solvent-free conditions?

A5: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing techniques like high-speed ball milling or conventional heating. These methods can offer advantages in terms of green chemistry and simplified workup procedures.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Amino-3-aroylthiophenes (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aroylacetonitrile (1.0 equiv)

  • Ketone or aldehyde (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base (e.g., morpholine or triethylamine, 10-20 mol%)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aroylacetonitrile (10 mmol), the ketone or aldehyde (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 1-2 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-aroylthiophene.

Quantitative Data

Table 1: Effect of Different Bases on the Yield of 2-Amino-4,5-dimethyl-3-benzoylthiophene

EntryBase (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Morpholine (20)Ethanol50475
2Piperidine (20)Ethanol50478
3Triethylamine (20)Ethanol50665
4DBU (20)DMSO80285
5DABCO (20)DMSO80282

Note: This data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvents on the Gewald Reaction Yield

EntryAroylacetonitrileKetoneBaseSolventYield (%)
1BenzoylacetonitrileAcetoneMorpholineEthanol72
2BenzoylacetonitrileAcetoneMorpholineMethanol68
3BenzoylacetonitrileAcetoneMorpholineDMF85
44-ChlorobenzoylacetonitrileCyclohexanonePiperidineEthanol78
54-ChlorobenzoylacetonitrileCyclohexanonePiperidineDMF88

Note: This data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

References

Technical Support Center: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone via the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.

Issue ID Problem Potential Causes Troubleshooting Steps & Solutions
SYN-001 Low to No Product Yield 1. Inefficient Knoevenagel Condensation: The initial condensation between 3-methyl-2-butanone and 2-cyano-N-(4-chlorophenyl)acetamide is a critical step. Steric hindrance from the ketone can slow this reaction. 2. Poor Sulfur Reactivity: Elemental sulfur may not be sufficiently activated or dissolved in the reaction medium. 3. Incorrect Base Selection: The choice of base is crucial for promoting both the initial condensation and the subsequent cyclization. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.1. Optimize Condensation: - Catalyst: Ensure an appropriate base catalyst (e.g., morpholine, piperidine, or triethylamine) is used in the correct stoichiometric amount. - Water Removal: Consider using a Dean-Stark apparatus to remove water formed during the condensation, driving the equilibrium towards the product. - Two-Step Procedure: For sterically hindered ketones like 3-methyl-2-butanone, a two-step approach can be beneficial. First, isolate the Knoevenagel condensation product, then react it with sulfur and base. 2. Enhance Sulfur Reactivity: - Solvent: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature: Gently heat the reaction mixture to 40-60°C to increase the rate of sulfur addition. 3. Base Screening: If the reaction is sluggish, consider screening different amine bases. Morpholine is often effective for the Gewald reaction. 4. Temperature Optimization: Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition for product formation without significant byproduct generation.
SYN-002 Formation of Significant Side Products/Impurities 1. Dimerization of Starting Materials: The cyanoacetamide starting material can undergo self-condensation under basic conditions. 2. Hydrolysis of Nitrile/Amide: The presence of water can lead to the hydrolysis of the cyano group of the starting material or the amide group of the product. 3. Thiophene Ring Oxidation: Overly harsh reaction conditions or exposure to air for prolonged periods at elevated temperatures can lead to oxidation of the electron-rich thiophene ring. 4. Formation of Dithianes: Ketones can react with elemental sulfur and a base to form 1,4-dithiane derivatives as byproducts.1. Control Stoichiometry and Addition: Add the base slowly to the reaction mixture to minimize localized high concentrations that can promote dimerization. Ensure accurate stoichiometry of all reactants. 2. Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. If water is used as a solvent, carefully control the reaction time and temperature. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if heating for extended periods. 4. Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired 2-aminothiophene over dithiane byproducts.
SYN-003 Difficult Purification of the Final Product 1. Presence of Polar Byproducts: Hydrolyzed starting materials or side products can be difficult to separate from the desired product due to similar polarities. 2. Unreacted Starting Materials: Incomplete reaction can leave starting materials that co-elute with the product during chromatography. 3. Oily Product: The crude product may isolate as an oil, making handling and purification by crystallization challenging.1. Aqueous Work-up: Perform an aqueous wash of the crude product to remove highly polar impurities and inorganic salts. 2. Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or isopropanol) is an effective purification method. If the product is an oil, try to form a salt to induce crystallization or use chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of this compound?

A1: The most critical parameters are the choice and amount of base, the reaction temperature, and the quality of the starting materials. The base is essential for the initial Knoevenagel condensation, while the temperature influences the rate of all reaction steps. Using pure starting materials is crucial to avoid side reactions.

Q2: I observe a significant amount of an unidentifiable byproduct in my TLC analysis. What could it be?

A2: Common byproducts in the Gewald reaction include dimers of the active methylene nitrile, the intermediate Knoevenagel condensation product if the cyclization is slow, or sulfur-containing heterocycles other than the desired thiophene. It is also possible to have unreacted starting materials. LC-MS and NMR analysis of the crude mixture can help in identifying the structure of the byproduct.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been reported to improve yields and significantly reduce reaction times for the Gewald reaction, particularly for less reactive or sterically hindered substrates.

Q4: What is the expected yield for this synthesis?

A4: Yields for the Gewald reaction can vary significantly depending on the specific substrates and reaction conditions. For this particular product, yields can range from moderate to good. Optimization of the reaction conditions as described in the troubleshooting guide is key to maximizing the yield.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Please note that actual results may vary based on specific experimental conditions.

ParameterCondition A (Conventional Heating)Condition B (Microwave Irradiation)
Solvent EthanolEthanol
Base MorpholineMorpholine
Temperature 50-60 °C100-120 °C
Reaction Time 4-8 hours15-30 minutes
Typical Yield 60-75%70-85%
Purity (crude) 75-85%80-90%

Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 3-Methyl-2-butanone

  • 2-Cyano-N-(4-chlorophenyl)acetamide

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq), 2-cyano-N-(4-chlorophenyl)acetamide (1.0 eq), and elemental sulfur (1.1 eq).

  • Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Begin stirring the mixture and add morpholine (1.1 eq) dropwise.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts and highly polar impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction Pathway and Potential Side Reactions

Gewald_Reaction ketone 3-Methyl-2-butanone knoevenagel Knoevenagel Intermediate ketone->knoevenagel + H2O dithiane Dithiane Byproduct ketone->dithiane + S8, Base nitrile 2-Cyano-N-(4-chlorophenyl)acetamide nitrile->knoevenagel + H2O dimer Nitrile Dimer nitrile->dimer Self-condensation hydrolysis_product Hydrolysis Product (Amide/Carboxylic Acid) nitrile->hydrolysis_product Hydrolysis sulfur Sulfur (S8) base Base (e.g., Morpholine) base->knoevenagel + H2O sulfur_adduct Sulfur Adduct knoevenagel->sulfur_adduct + S8 product (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone sulfur_adduct->product Cyclization

Caption: Main reaction pathway and potential side reactions in the synthesis.

Experimental Workflow

Experimental_Workflow start 1. Mix Reactants (Ketone, Nitrile, Sulfur) add_base 2. Add Base (e.g., Morpholine) start->add_base heat 3. Heat Reaction (50-60°C) add_base->heat monitor 4. Monitor by TLC heat->monitor workup 5. Aqueous Work-up monitor->workup Reaction Complete purify 6. Purification (Chromatography/Recrystallization) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the synthesis.

Optimizing the Gewald Synthesis of the JQ1 Precursor: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Gewald synthesis of the 2-aminothiophene precursor to the BET bromodomain inhibitor JQ1.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Gewald synthesis of the JQ1 precursor?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene, which serves as a key precursor to the thienodiazepine core of JQ1.[1] The reaction typically involves the condensation of an aryl ketone with an active methylene nitrile in the presence of elemental sulfur and a base.[2][3]

Q2: Which starting materials are typically used for the synthesis of the JQ1 precursor via the Gewald reaction?

A2: While specific proprietary routes may vary, a common approach would involve:

  • An aryl ketone , such as a substituted acetophenone. Aryl ketones are known to be less reactive in the Gewald reaction compared to aliphatic ketones.[2]

  • An active methylene nitrile , for instance, ethyl cyanoacetate or malononitrile.

  • Elemental sulfur .[4]

  • A base to catalyze the reaction.[5]

Q3: What are the critical stages of the Gewald reaction mechanism?

A3: The generally accepted mechanism proceeds through three main stages:[6]

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between the aryl ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[6]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[7]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical, especially for less reactive aryl ketones. Consider screening bases like morpholine, piperidine, or triethylamine. Morpholine is often effective as it can help dissolve sulfur.[7] Water Removal: The condensation step produces water, which can inhibit the reaction. For sensitive substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent.[5]
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[5] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[5] A temperature screening is advisable.[7]
Steric Hindrance from the Aryl Ketone Modified Protocols: For sterically hindered or poorly reactive aryl ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[5] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2]
Incorrect Stoichiometry Reagent Purity: Ensure all starting materials are pure and dry. Accurate Measurement: Precisely measure all reagents.
Side Reactions Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization. Adjusting the temperature or the rate of reagent addition may minimize this.[7]
Difficult Purification

Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider increasing the temperature or reaction time.
Formation of Byproducts Column Chromatography: Use column chromatography for purification. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization: This is often an effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Residual Sulfur Washing: The crude product can be washed with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (use with extreme caution due to toxicity and flammability) or by hot filtration of a solution of the crude product.

Experimental Protocols

General One-Pot Gewald Synthesis Protocol (Starting Point)

This protocol is a general guideline and will likely require optimization for the specific substrates used in the JQ1 precursor synthesis.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add the base (e.g., morpholine, 0.1-0.2 eq).[4]

  • Stir the reaction mixture at a temperature between room temperature and 50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel-Cope Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization cluster_Aromatization Tautomerization A Aryl Ketone C α,β-Unsaturated Nitrile A->C + Nitrile B Active Methylene Nitrile B->C D Sulfur Adduct C->D + S8 Base1 Base Base1->A cat. S8 Sulfur (S8) S8->D E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Aminothiophene (JQ1 Precursor) E->F Tautomerization

Caption: The reaction mechanism of the Gewald synthesis.

Troubleshooting_Workflow Start Low or No Product Yield Check_Condensation Check Knoevenagel-Cope Condensation (TLC for α,β-unsaturated nitrile) Start->Check_Condensation Condensation_OK Condensation Successful? Check_Condensation->Condensation_OK Optimize_Base Optimize Base: - Screen Morpholine, Piperidine, Triethylamine - Consider a two-step protocol Condensation_OK->Optimize_Base No Optimize_Sulfur Optimize Sulfur Addition & Cyclization: - Screen Temperature (RT, 45°C, 60°C) - Screen Solvents (Ethanol, Methanol, DMF) Condensation_OK->Optimize_Sulfur Yes Check_Purity Check Reagent Purity & Stoichiometry Optimize_Base->Check_Purity Optimize_Sulfur->Check_Purity End Improved Yield Check_Purity->End

Caption: A troubleshooting workflow for low product yield.

References

Navigating the Gewald Synthesis: A Technical Guide to Alternative Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the Gewald synthesis of 2-aminothiophenes, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and purity. This technical support center provides a comprehensive guide to alternative bases, offering troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald synthesis?

The base in the Gewald synthesis primarily acts as a catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step is crucial as it forms the α,β-unsaturated nitrile intermediate, which then reacts with elemental sulfur. The basicity and nature of the catalyst can affect the rate of this condensation and the overall reaction outcome.[1]

Q2: Beyond traditional secondary amines like morpholine and piperidine, what other types of bases can be used?

A variety of alternative bases have been successfully employed in the Gewald synthesis. These can be broadly categorized as:

  • Tertiary Amines: Triethylamine is a commonly used alternative.[1]

  • Inorganic Bases: Solid bases like cesium carbonate and potassium fluoride-alumina (KF-Alumina) offer advantages in terms of simplified workup.

  • Ionic Liquids: Certain basic ionic liquids can function as both the catalyst and the reaction medium, promoting green chemistry principles.[2]

  • Conjugate Acid-Base Pairs: Piperidinium borate has emerged as a highly efficient, recyclable catalyst that can be used in catalytic amounts.[3][4]

Q3: How does the choice of a different base impact the reaction?

The selection of an alternative base can lead to several changes in the reaction profile, including:

  • Reaction Time: Some bases can significantly accelerate the reaction. For instance, microwave-assisted synthesis using a solid support like KF-Alumina can reduce reaction times from hours to minutes.[5]

  • Yield: The efficiency of the base in promoting the necessary condensation and cyclization steps directly impacts the product yield. Catalysts like piperidinium borate have been reported to provide excellent yields.[4]

  • Work-up and Purification: The use of solid or recyclable catalysts can simplify the purification process by minimizing contamination of the final product.[3]

Troubleshooting Common Issues

Problem: Low or No Product Yield

  • Possible Cause: Inefficient Knoevenagel Condensation. The initial condensation step is critical. If this step is slow or does not proceed efficiently, the overall yield will be low.

    • Solution: Consider switching to a stronger base or a different class of base. For example, if triethylamine is giving poor results, trying piperidine or a conjugate acid-base pair like piperidinium borate could be beneficial.[1][4] For sterically hindered ketones, a two-step procedure where the α,β-unsaturated nitrile is first isolated before reacting with sulfur and base may improve yields.[1]

  • Possible Cause: Poor Sulfur Reactivity. Elemental sulfur needs to dissolve and react with the intermediate.

    • Solution: Ensure the use of a polar solvent such as ethanol, methanol, or DMF to improve sulfur solubility.[1] Gentle heating (around 40-60°C) can also enhance reactivity, but be cautious of excessive heat which can promote side reactions.[1]

Problem: Product is Impure After Work-up

  • Possible Cause: Presence of Unreacted Starting Materials or Intermediates. Incomplete reactions are a common source of impurities.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction has stalled, a change in base or an increase in temperature might be necessary.

  • Possible Cause: Formation of Dimeric Byproducts. The α,β-unsaturated nitrile intermediate can sometimes dimerize, leading to a significant impurity.

    • Solution: Optimizing the reaction conditions, such as temperature and reactant concentrations, can help minimize the formation of this side product.[3] In some cases, purification by column chromatography may be required to separate the desired aminothiophene from the dimer.[3]

  • Possible Cause: Residual Elemental Sulfur. Sulfur can be difficult to remove completely from the final product.

    • Solution: Recrystallization from an appropriate solvent is often an effective purification method.[3] Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also be beneficial.[3]

Data Presentation: Comparison of Alternative Bases

The following table summarizes the performance of various alternative bases in the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone and malononitrile as a model reaction.

Catalyst (mol%)Reaction TimeYield (%)Reference
Pyrrolidinium borate (20)45 min85[5]
Piperidinium borate (20) 30 min 96 [5]
Morpholinium borate (20)60 min82[5]
Triethylamine2-12 hoursVaries[5]
Morpholine2-12 hoursVaries[5]
Piperidine2-12 hoursVaries[5]
Cesium CarbonateNot specifiedHigh
KF-Alumina (Microwave)5-20 min55-92[6]

Experimental Protocols

Protocol 1: Conventional Gewald Synthesis with an Amine Base

This protocol provides a general procedure for the one-pot synthesis of 2-aminothiophenes using a traditional amine base.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0-2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

  • Add the amine base to the mixture.

  • Heat the reaction mixture with stirring to 50-70 °C.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 2-12 hours.

  • After completion, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol, and allow it to dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.[5]

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This method utilizes a solid base and microwave irradiation for a more rapid and environmentally friendly synthesis.

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • KF-Alumina solid support

Procedure:

  • In a mortar and pestle, thoroughly grind together the ketone, active methylene nitrile, sulfur, and KF-Alumina.

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at 100-150 W for 5-20 minutes.

  • After the reaction is complete and the vessel has cooled, extract the product from the solid support using a suitable solvent like ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 3: Gewald Synthesis using Piperidinium Borate as a Catalyst

This protocol details the use of a recyclable conjugate acid-base pair as an efficient catalyst.

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Piperidinium borate (20 mol%)

  • Ethanol/water (9:1)

Procedure:

  • In a reaction vessel, combine the ketone, active methylene nitrile, sulfur, and piperidinium borate in a 9:1 ethanol/water mixture.

  • Stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture.

  • Filter the solid product and wash it with water.

  • Dry the product in an oven.[4]

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Gewald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base/Catalyst - Solvent heating Heating / Agitation (Conventional or Microwave) reagents->heating monitoring Monitor Progress (TLC) heating->monitoring precipitation Precipitation / Extraction monitoring->precipitation Reaction Complete filtration Filtration precipitation->filtration purification Recrystallization / Chromatography filtration->purification product Pure 2-Aminothiophene purification->product

Caption: A generalized experimental workflow for the Gewald synthesis of aminothiophenes.

Troubleshooting_Logic start Low Yield or No Product? check_condensation Check Knoevenagel Condensation (TLC for intermediate) start->check_condensation condensation_ok Condensation OK? check_condensation->condensation_ok change_base Action: - Use stronger base - Change base type - Two-step procedure condensation_ok->change_base No check_sulfur Check Sulfur Reactivity condensation_ok->check_sulfur Yes change_base->start sulfur_ok Sufficient Sulfur & Heat? check_sulfur->sulfur_ok increase_temp Action: - Gentle heating (40-60°C) - Ensure proper solvent sulfur_ok->increase_temp No check_dimer Check for Dimerization (TLC/NMR analysis) sulfur_ok->check_dimer Yes increase_temp->start dimer_present Dimer Present? check_dimer->dimer_present optimize_conditions Action: - Adjust temperature - Adjust concentration dimer_present->optimize_conditions Yes success Improved Yield dimer_present->success No optimize_conditions->start

Caption: A troubleshooting decision tree for addressing low yields in the Gewald synthesis.

References

Technical Support Center: Microwave-Assisted Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Microwave-assisted Gewald reaction. Find answers to frequently asked questions and detailed troubleshooting guides to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Microwave-assisted Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] Microwave assistance is a modern technique applied to this reaction to increase reaction rates, improve yields, and reduce the formation of by-products compared to conventional heating methods.[3][4]

Q2: What are the main advantages of using microwave irradiation for the Gewald reaction?

A2: Microwave irradiation offers several benefits for the Gewald reaction:

  • Increased Reaction Rate: Dramatically reduces reaction times from hours to minutes.[4][5]

  • Higher Yields: Often leads to improved product yields compared to conventional heating.[3][6]

  • Improved Purity: Can minimize the formation of by-products.[3]

  • Energy Efficiency: Selective and uniform heating of polar molecules makes the process more energy-efficient.[7]

  • Greener Chemistry: Shorter reaction times and potential for solvent-free conditions contribute to more environmentally friendly protocols.[4]

Q3: What is the general mechanism of the Gewald reaction?

A3: The reaction is understood to proceed through three primary stages:

  • Knoevenagel Condensation: A base-catalyzed condensation occurs between the ketone/aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6][8]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and thought to be promoted by the base.[6][8]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to form the final 2-aminothiophene product.[6][8]

Q4: Can the Gewald reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Microwave-assisted Gewald reactions have been successfully reported.[6][7] These methods often utilize a solid support catalyst, such as KF-Alumina, and can offer advantages in terms of simplified workup and green chemistry.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction yield is very low. What are the potential causes and how can I fix it?

    • A: Low yields can stem from several factors. Consider the following troubleshooting steps:

      • Check Reagent Quality: Ensure all starting materials (carbonyl compound, α-cyanoester, sulfur) and the base are pure and dry. The presence of impurities or moisture can inhibit the reaction.

      • Optimize the Base: The choice and amount of base are critical. While various bases can be used, studies have shown that organic bases like pyrrolidine or piperidine can be highly effective.[3] An insufficient amount of base will result in an incomplete reaction.

      • Verify Microwave Parameters: Ensure the correct temperature and time are set. While microwave synthesis is rapid, insufficient heating time or temperature will lead to incomplete conversion. A systematic optimization of temperature may be required; one study found 50°C to be optimal, with higher temperatures slightly reducing the yield.[3]

      • Solvent Selection: The polarity of the solvent significantly impacts microwave absorption and reaction efficiency. Polar aprotic solvents like DMF or DMSO are often effective.[3][9] If using a non-polar solvent, the reaction may not heat efficiently.

      • Efficient Stirring: For viscous solutions or reactions with solids, ensure adequate stirring to prevent localized superheating and ensure uniform temperature distribution.[10]

Issue 2: Formation of By-products or Tar

  • Q: My final product is impure, with significant by-product formation or a tar-like consistency. What should I do?

    • A: This often indicates side reactions or product degradation, which can be exacerbated by excessive heat.

      • Reduce Reaction Temperature: While microwaves accelerate reactions, excessive temperature can lead to decomposition of reagents or the desired product. Try lowering the reaction temperature in increments of 10-20°C. One study noted a decrease in yield when the temperature was raised from 75°C to 100°C.[3]

      • Decrease Reaction Time: The reaction may be complete in a much shorter time than anticipated. Run a time-course study (e.g., check reaction progress at 5, 10, and 15 minutes) to find the optimal duration and avoid over-exposure to microwave irradiation.

      • Degas the Solvent: Removing dissolved oxygen from the solvent can sometimes prevent oxidative side reactions.

      • Purification Method: Ensure your workup and purification procedures (e.g., recrystallization, column chromatography) are suitable for your target compound. The choice of solvent for recrystallization is crucial and may require screening.[6]

Issue 3: Reaction Stalls or is Incomplete

  • Q: The reaction starts but does not go to completion, even after extended microwave irradiation. Why is this happening?

    • A: This suggests an issue with stoichiometry, catalyst activity, or the reaction equilibrium.

      • Re-evaluate Stoichiometry: A common protocol uses a slight excess (1.1 mmol) of the α-cyanoester and sulfur relative to the carbonyl compound (1 mmol).[3] Ensure your molar ratios are correct.

      • Base Deactivation: The base can be consumed by acidic impurities or side reactions. Consider adding the base in portions or using a slight excess. In one optimized protocol, the base was used in a 1:1 molar ratio with the limiting reagent.[3]

      • Microwave Power Settings: If your microwave reactor allows, ensure the power is delivered consistently. For sealed vessels, pressure buildup can sometimes limit the achievable temperature. Ensure the vessel is not overfilled.

Data Presentation: Reaction Optimization

The following tables summarize quantitative data from a study optimizing the Microwave-assisted Gewald reaction between butyraldehyde, methyl cyanoacetate, and sulfur.[3]

Table 1: Effect of Different Bases on Product Yield

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF253065
2Cs₂CO₃DMF253072
3Et₃NDMF253081
4PiperidineDMF253085
5Pyrrolidine DMF 25 30 92
6DBUDMF253075
Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Base (1 mmol), DMF (3 mL), Microwave Irradiation.[3]

Table 2: Effect of Different Solvents on Product Yield

EntrySolventBaseTemperature (°C)Time (min)Yield (%)
1DMF Pyrrolidine 50 30 95
2DMSOPyrrolidine503088
3EtOHPyrrolidine503076
4i-PrOHPyrrolidine503071
5THFPyrrolidine503065
6ToluenePyrrolidine503058
Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), Solvent (3 mL), Microwave Irradiation.[3]

Table 3: Effect of Temperature on Product Yield

EntryTemperature (°C)BaseSolventTime (min)Yield (%)
125PyrrolidineDMF3092
250 Pyrrolidine DMF 30 95
375PyrrolidineDMF3094
4100PyrrolidineDMF3088
550 (Conventional)PyrrolidineDMF3047
Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave Irradiation.[3]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Aminothiophenes

This protocol is based on an optimized procedure and can be adapted for different substrates.[3]

Materials:

  • Aldehyde or Ketone (e.g., Butyraldehyde, 1 mmol)

  • Active Cyano Compound (e.g., Methyl Cyanoacetate, 1.1 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Base (e.g., Pyrrolidine, 1 mmol)

  • Solvent (e.g., DMF, 3 mL)

  • Microwave synthesis vial (appropriate size for the reaction volume)

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aldehyde or ketone (1 mmol), the active cyano compound (1.1 mmol), elemental sulfur (1.1 mmol), and the solvent (3 mL).

  • Add the base (1 mmol) to the mixture.

  • Securely cap the vial.

  • Place the vial inside the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters:

    • Temperature: 50°C

    • Ramp time: 2 minutes

    • Hold time: 30 minutes

    • Stirring: On (medium to high setting)

  • Once the reaction is complete, cool the vial to room temperature using compressed air or an ice bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a flask.

  • Begin workup procedure, which typically involves pouring the mixture into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiophene.

Visualizations

Experimental_Workflow A 1. Reagent Preparation B 2. Add Reagents to Microwave Vial A->B C 3. Seal Vial & Place in Microwave Reactor B->C D 4. Set Reaction Parameters (Temp, Time, Power) C->D E 5. Run Microwave Irradiation D->E F 6. Cooling & Depressurization E->F G 7. Reaction Workup (Extraction) F->G H 8. Purification (Chromatography/Recrystallization) G->H I 9. Product Characterization H->I Troubleshooting_Guide start Start: Low Yield q1 Check Reagent Purity & Stoichiometry? start->q1 a1_yes Reagents OK q1->a1_yes Yes a1_no Purify/Replace Reagents q1->a1_no No q2 Optimize Base & Solvent? a1_yes->q2 end_ok Yield Improved a1_no->end_ok a2_yes Conditions OK q2->a2_yes Yes a2_no Screen Bases/ Solvents (See Table 1 & 2) q2->a2_no No q3 Optimize Microwave Parameters (Temp/Time)? a2_yes->q3 a2_no->end_ok a3_no Systematically Vary Temp & Time (See Table 3) q3->a3_no No q3->end_ok Yes a3_no->end_ok

References

Technical Support Center: Optimizing Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of aminothiophenes, a critical scaffold in medicinal chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiophenes?

The most widely used and versatile method is the Gewald three-component reaction.[2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][4][5]

Q2: Which factors are most critical for optimizing the yield of the Gewald reaction?

The critical factors to consider for yield optimization are the choice of catalyst, solvent, and reaction temperature.[2][4] The quality and purity of starting materials are also crucial for the success of the reaction.[4][6]

Q3: What are the common side reactions in aminothiophene synthesis and how can they be minimized?

A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[4] This can be minimized by adjusting the reaction temperature or the rate at which reagents are added.[4] Oxidation of starting materials like 2-aminothiophenol can also lead to disulfide byproducts.[7] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.[7]

Q4: Can this synthesis be performed under environmentally friendly conditions?

Yes, significant research has focused on "green" methodologies for aminothiophene synthesis.[1] This includes the use of water as a solvent, solvent-free conditions, and recyclable catalysts like sodium aluminate (NaAlO2) and L-proline.[8][9][10] Microwave-assisted synthesis is another approach that can reduce reaction times and improve yields, contributing to a more energy-efficient process.[6][11]

Troubleshooting Guide

Low or No Product Yield
Issue Possible Cause Troubleshooting Steps
Reaction not proceeding or very low yield Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is failing.[4]Base Selection: The choice of base is critical. Screen common bases like morpholine, piperidine, or triethylamine.[4][6] For less reactive ketones, a stronger base might be necessary.[6] Check Starting Material Quality: Ensure the carbonyl compound and active methylene nitrile are pure and have not degraded.[4]
Confirmed initial condensation, but overall yield is poor Suboptimal Temperature: The temperature affects the rate of sulfur addition and cyclization. A temperature that is too low can make the reaction sluggish, while a temperature that is too high can lead to side products.[4]Temperature Screening: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.[4]
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to dissolve and react effectively.[4]Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which enhance sulfur solubility.[4][6][12] Temperature: Gentle heating (40-60°C) can improve sulfur's reactivity, but avoid excessive heat.[6]
Significant amounts of byproducts Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can dimerize.[4]Adjust Reaction Conditions: Modify the temperature or the rate of reagent addition to minimize this side reaction.[4]
Difficulty in isolating the pure product Impurities and Unreacted Starting Materials: The crude mixture may contain unreacted starting materials or the Knoevenagel intermediate.[6]Optimize Reaction Time and Temperature: Increase the reaction time or adjust the temperature to drive the reaction to completion.[6] Purification Method: Recrystallization is often effective for purifying solid aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6] Chromatography may be necessary for oily products.[7]

Catalyst Selection and Performance Data

The choice of catalyst significantly impacts the yield and reaction conditions of aminothiophene synthesis. Below is a summary of various catalysts and their performance in the Gewald reaction.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine Ketones, Ethyl Cyanoacetate, Sulfur- (Solvent-free)Room Temp--[9]
Triethylamine/Water Ketones, Nitriles, SulfurWater/Et3NRoom Temp-75-98[1]
L-Proline (10 mol%) Various SubstratesDMF60-up to 84[10]
Sodium Aluminate (NaAlO2) Ketones, Nitriles, SulfurEthanol-1026-94[1][8]
ZnO Nanoparticles (2.5 mol%) Aldehydes/Ketones, Malononitrile, Sulfur-100637-86[1]
Piperidinium Borate (Pip Borate) (20 mol%) Cyclohexanone, Malononitrile, Sulfur-100-Excellent[2]
CaO Ketones, Nitriles/Esters, SulfurEthanolReflux1-1.5Moderate to Good

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis with an Amine Base

This protocol describes a standard one-pot synthesis using a secondary amine like morpholine or piperidine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 mmol), the active methylene nitrile (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol (10-15 mL). Add the amine base (e.g., morpholine or piperidine, typically 1.0-1.2 mmol).

  • Reaction: Stir the mixture at room temperature or heat to a temperature between 40-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexane mixture).

Protocol 2: Green Synthesis using L-Proline as a Catalyst

This protocol outlines an environmentally friendlier approach using L-proline.[10]

  • Reaction Setup: To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in DMF (5 mL), add elemental sulfur (1.2 mmol) and L-proline (10 mol%).[10]

  • Reaction: Stir the reaction mixture at 60°C.[10] Monitor the reaction by TLC.

  • Workup: After completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Combine Ketone/Aldehyde, Active Methylene Nitrile, and Elemental Sulfur start->reagents catalyst Add Catalyst and Solvent reagents->catalyst reaction Stir at Optimal Temperature (Monitor by TLC) catalyst->reaction workup Reaction Workup (Cooling, Filtration/Evaporation) reaction->workup purification Purify Crude Product (Recrystallization/Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A generalized experimental workflow for aminothiophene synthesis.

troubleshooting_low_yield start Low or No Yield Observed check_condensation Check Initial Knoevenagel Condensation (TLC or LC-MS of Carbonyl + Nitrile + Base) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_base Optimize Base: - Screen different amines - Adjust stoichiometry condensation_ok->optimize_base No optimize_cyclization Optimize Cyclization Conditions condensation_ok->optimize_cyclization Yes check_purity Verify Starting Material Purity optimize_base->check_purity check_temp Screen Reaction Temperature (e.g., RT, 45°C, 70°C) optimize_cyclization->check_temp check_solvent Optimize Solvent for Sulfur Solubility (e.g., Ethanol, Methanol, DMF) check_temp->check_solvent

Caption: A troubleshooting decision tree for low-yield aminothiophene synthesis.

References

Minimizing byproduct formation in the synthesis of JQ1 intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of the JQ1 intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the JQ1 intermediate, providing potential causes and recommended solutions.

Issue 1: Low Yield and/or Formation of Insoluble Precipitate in the Thionation Step

Symptoms:

  • Significantly lower than expected yield of the desired thioamide intermediate.

  • Formation of a poorly soluble precipitate that complicates product isolation and purification.

  • Observation of multiple spots on Thin Layer Chromatography (TLC) that are difficult to characterize.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Thionating Reagent While Phosphorus pentasulfide (P2S5) can be used, it often leads to the evolution of hazardous H2S gas and the formation of poorly soluble byproducts, making purification difficult.[1] Consider using Lawesson's reagent as an alternative.
Suboptimal Reaction Conditions with Lawesson's Reagent On a larger scale, even Lawesson's reagent can result in moderate yields and the formation of poorly soluble byproducts.[1] To mitigate this, a one-pot synthesis strategy is recommended. This approach involves the in-situ formation of the thioamide followed by the addition of hydrazine hydrate, which has been shown to provide good yields and a more straightforward purification process.[1][2]
Incomplete Reaction Ensure the reaction is monitored by TLC until the starting material is fully consumed. The reaction with Lawesson's reagent in THF is typically refluxed for 2 hours.[1]
Work-up Issues A thorough aqueous work-up is critical to remove byproducts from Lawesson's reagent before chromatographic purification. Washing with copious amounts of water is recommended.
Issue 2: Formation of Byproducts During Triazole Ring Formation

Symptoms:

  • Presence of unexpected peaks in LC-MS or NMR analysis of the final JQ1 product.

  • Difficulty in purifying the final product to the desired level.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Use of Highly Toxic and Reactive Reagents Diethyl chlorophosphate, a commonly used reagent for activating the thioamide for cyclization, is highly toxic.[1][2] Consider using the safer alternative, diphenyl chlorophosphate, which has been shown to provide excellent yields without compromising the enantiomeric purity of (+)-JQ1.[1][2]
Side Reactions of the Thioamide The thioamide intermediate can be susceptible to side reactions. A one-pot approach, where the thioamide is generated and immediately reacted with hydrazine and then the cyclizing agent, can minimize the formation of these byproducts by reducing the time the thioamide is present in the reaction mixture.[1]
Formation of Thiadiazole Byproducts The reaction of acyl hydrazines with a thionating agent can sometimes lead to the formation of 1,3,4-thiadiazole derivatives as side products. Careful control of reaction conditions and stoichiometry is crucial.
Issue 3: Racemization of the Chiral Center

Symptoms:

  • The final JQ1 product shows a loss of enantiomeric purity when analyzed by chiral HPLC.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Harsh Reaction Conditions Racemization can occur at several stages of the synthesis, including peptide coupling, aminoketone cyclization, and thionation, especially under harsh basic or acidic conditions.[1]
Base-Induced Epimerization The use of strong bases can lead to epimerization. When using a base like potassium tert-butoxide (KOtBu) for the activation step before triazole formation, it is crucial to control the temperature and reaction time carefully.
Purification Method In some cases, prolonged exposure to silica gel during chromatography can contribute to racemization. Minimizing the time on the column or using alternative purification methods like crystallization could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of the JQ1 intermediate to minimize byproducts?

A1: A one-pot, three-step method starting from the benzodiazepine amide intermediate is highly recommended. This process involves:

  • Thionation of the amide using Lawesson's reagent.

  • Formation of the amidrazone by adding hydrazine hydrate directly to the reaction mixture.

  • Installation of the triazole moiety.

This one-pot strategy has been reported to provide good yields and a more straightforward purification process compared to stepwise methods with isolation of intermediates.[1][2]

Q2: Are there safer alternatives to diethyl chlorophosphate for the triazole ring formation?

A2: Yes, diphenyl chlorophosphate is a safer and effective alternative to the highly toxic diethyl chlorophosphate. It has been successfully used in the synthesis of enantiomerically enriched (+)-JQ1 without a negative impact on yield or enantiomeric purity.[1][2]

Q3: What are the "poorly soluble byproducts" often mentioned in the thionation step with Lawesson's reagent?

A3: While the exact structures of all byproducts are not always fully characterized in the literature, they are generally phosphorus-containing byproducts derived from Lawesson's reagent. These byproducts are often greasy and can interfere with crystallization and chromatographic separation. A thorough aqueous work-up is the first crucial step in their removal.

Q4: How can I monitor the progress of the reactions effectively?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product in each step of the synthesis. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3][4]

Q5: What is the expected overall yield for the one-pot synthesis of (±)-JQ1?

A5: The reported overall yield for the three-step, one-pot synthesis of racemic JQ1 is approximately 60%.[1]

Data Presentation

Table 1: Comparison of Thionation Reagents for JQ1 Intermediate Synthesis

ReagentAdvantagesDisadvantagesReported Yield of Thioamide (on 1 mmol scale)
Phosphorus pentasulfide (P2S5) Readily available.Evolution of toxic H2S gas, formation of poorly soluble byproducts, difficult work-up.[1]Not explicitly reported for direct comparison, but challenges noted.
Lawesson's Reagent Milder conditions compared to P2S5.Can still produce moderate yields and purification challenges on a larger scale.[1]75%[1]

Table 2: Comparison of Reagents for Triazole Ring Formation in (+)-JQ1 Synthesis

ReagentSafety ProfileReported Yield of (+)-JQ1Enantiomeric Purity
Diethyl chlorophosphate Highly toxic.[1][2]Not explicitly reported, but noted as effective.91:9 ratio of enantiomers.[1]
Diphenyl chlorophosphate Safer alternative.[1][2]82%[1]91:9 ratio of enantiomers.[1]

Experimental Protocols

One-Pot Synthesis of (±)-JQ1

This protocol is adapted from the literature for the one-pot synthesis of racemic JQ1.[1]

Materials:

  • Benzodiazepine amide intermediate (1 equivalent)

  • Lawesson's reagent (0.5 equivalents)

  • Tetrahydrofuran (THF)

  • Hydrazine hydrate (50-60% solution, 10 equivalents)

  • Trimethyl orthoacetate

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Thionation: Dissolve the benzodiazepine amide intermediate in THF in a round-bottomed flask equipped with a magnetic stir bar. Add Lawesson's reagent to the solution.

  • Reflux the suspension for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Amidrazone Formation: Cool the reaction mixture to 0°C in an ice bath.

  • Add hydrazine hydrate solution dropwise to the reaction mixture over 10 minutes and continue to stir at 0°C for 30 minutes.

  • Work-up: Dilute the reaction mixture with water and extract with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Triazole Formation: Dissolve the crude amidrazone in a 2:3 mixture of trimethyl orthoacetate and toluene.

  • Heat the mixture to 110°C for 2 hours.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain (±)-JQ1.

Visualizations

JQ1_Synthesis_Workflow cluster_step1 Step 1: Thionation cluster_step2 Step 2: Amidrazone Formation cluster_step3 Step 3: Triazole Formation Amide Benzodiazepine Amide Thioamide Thioamide Intermediate Amide->Thioamide Lawesson's Reagent, THF, Reflux Amidrazone Amidrazone Intermediate Thioamide->Amidrazone Hydrazine Hydrate, 0°C JQ1 (±)-JQ1 Amidrazone->JQ1 Trimethyl Orthoacetate, Toluene, 110°C Byproduct_Formation_Logic cluster_thionation Thionation Step cluster_triazole Triazole Formation Start JQ1 Synthesis Step Thionation Amide + Thionating Agent Start->Thionation TriazoleFormation Thioamide + Activating Agent + Hydrazine Start->TriazoleFormation DesiredThioamide Desired Thioamide Thionation->DesiredThioamide Main Reaction Byproducts Insoluble P-containing Byproducts Thionation->Byproducts Side Reaction DesiredJQ1 Desired JQ1 TriazoleFormation->DesiredJQ1 Main Reaction OtherByproducts Other Byproducts (e.g., Thiadiazoles) TriazoleFormation->OtherByproducts Side Reaction

References

Technical Support Center: Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via the Gewald reaction?

A1: The Gewald synthesis, a common route for this compound, is a one-pot multicomponent reaction.[1][2] Consequently, several impurities can be present in the crude product. These typically include:

  • Unreacted Starting Materials: 3-Butanone (ketone), 2-cyanoacetamide (active methylene compound), and elemental sulfur.

  • Knoevenagel-Cope Condensation Intermediate: The α,β-unsaturated nitrile formed from the initial condensation of the ketone and cyanoacetamide may persist if the subsequent sulfur addition and cyclization are incomplete.[1][2]

  • Dimerization or Polymerization Products: Under certain reaction conditions, the starting materials or reactive intermediates can undergo self-condensation to form undesired dimers or polymers.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly reported purification methods for 2-aminothiophene derivatives, including the target molecule, are recrystallization and silica gel column chromatography.[1][3][4] The choice between these methods will depend on the nature and quantity of the impurities present.

Q3: The purity of my product is low after initial filtration. What should I do?

A3: Low purity after initial isolation is common. It is highly recommended to perform a secondary purification step. Recrystallization is often a good first choice for solid products. If recrystallization does not sufficiently improve purity, or if the product is an oil, silica gel column chromatography is the preferred method.

Q4: My compound appears to be degrading during purification. What could be the cause?

A4: While 2-aminothiophenes are generally stable, prolonged exposure to heat or acidic conditions can potentially lead to degradation. If you suspect thermal degradation during recrystallization, try using a lower boiling point solvent or minimizing the heating time. For column chromatography, ensure the silica gel is neutral, as acidic silica can sometimes cause degradation of sensitive compounds.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Suggestions
Product does not dissolve in the hot solvent. The solvent is not polar enough.Gradually add a more polar co-solvent (e.g., a small amount of methanol to an ethanol solution) until the product dissolves.
Product "oils out" instead of crystallizing upon cooling. The solution is too concentrated, or the cooling is too rapid.Add more solvent to the hot solution. Allow the solution to cool more slowly (e.g., let it cool to room temperature on the benchtop before placing it in an ice bath).
No crystals form upon cooling. The solution is too dilute, or the product is highly soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, evaporate some of the solvent to increase the concentration and then try cooling again. Consider using a different solvent system where the product has lower solubility at room temperature.
Purity does not improve significantly after recrystallization. Impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a solvent mixture. If co-crystallization is an issue, column chromatography is recommended.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Suggestions
Product does not move from the top of the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3]
Product and impurities elute together. Poor separation under the current solvent conditions.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should give a clear separation between the product spot and impurity spots on the TLC plate.[5] A good starting point for many 2-aminothiophene derivatives is a gradient of ethyl acetate in hexanes or heptane.[3]
Streaking or tailing of the product band. The compound may be too polar for the eluent, or the column may be overloaded.Increase the polarity of the eluent. Ensure that the amount of crude product loaded onto the column is appropriate for the column size.
Low recovery of the product after chromatography. The product may be strongly adsorbed to the silica gel.A final flush of the column with a highly polar solvent (e.g., methanol in dichloromethane) can help to elute any remaining product.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on literature for analogous compounds, ethanol or a mixture of ethyl acetate and hexanes are good starting points for recrystallization.[1]

  • Dissolution: In a fume hood, transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent for separation.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from Gewald Synthesis) recrystallization Recrystallization synthesis->recrystallization Initial Attempt purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% troubleshooting_logic start Crude Product Impure is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) check_purity_recrys Is purity acceptable? recrystallize->check_purity_recrys check_purity_recrys->column_chromatography No end_pure Purified Product check_purity_recrys->end_pure Yes check_purity_column Is purity acceptable? column_chromatography->check_purity_column check_purity_column->end_pure Yes end_further_opt Further Optimization Needed check_purity_column->end_further_opt No

References

Resolving impurities in the NMR spectrum of the JQ1 precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering impurities during the synthesis and purification of JQ1 precursors. The information is presented in a question-and-answer format to directly address common issues observed in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the common precursor to JQ1 that is often isolated and characterized?

A1: A key precursor in several reported syntheses of JQ1 is the thienodiazepine core structure. The troubleshooting guides below will focus on impurities that may arise during the synthesis of this intermediate.

Q2: Why is it crucial to have a pure precursor before proceeding with the JQ1 synthesis?

A2: The purity of the precursor is critical for the success of subsequent reaction steps. Impurities can interfere with the reaction, leading to low yields of the final JQ1 product and complicating its purification. A clean NMR spectrum of the precursor is a good indicator that the material is suitable for the next stage of the synthesis.

Q3: What are the most common sources of impurities in the synthesis of the JQ1 precursor?

A3: Common sources of impurities include unreacted starting materials, residual solvents from the reaction or work-up, and byproducts from side reactions. For instance, in syntheses involving a thionation step, byproducts from reagents like Lawesson's reagent can be a source of contamination.[1]

Troubleshooting Guide for NMR Spectrum Impurities

This guide will help you identify and resolve common impurities observed in the ¹H NMR spectrum of your JQ1 precursor sample.

Issue 1: Unexpected peaks in the aromatic region (6.5-8.5 ppm).

Q: My ¹H NMR spectrum shows extra peaks in the aromatic region that do not correspond to the JQ1 precursor. What could they be?

A: Unreacted starting materials are a likely cause. Depending on the synthetic route, these could include substituted aminobenzophenones or other aromatic precursors.

Recommended Action:

  • Identify the impurity: Compare the chemical shifts of the unknown peaks with the ¹H NMR spectra of your starting materials.

  • Purification: If starting material is present, a purification step is necessary. Flash column chromatography on silica gel is often effective.

Issue 2: A broad singlet around 1.5-2.0 ppm.

Q: I observe a broad singlet in the upfield region of my ¹H NMR spectrum. What is this peak?

A: This is a very common peak and is typically due to water (H₂O) in your NMR solvent. The chemical shift of water can vary depending on the solvent, concentration, and temperature.[2][3]

Recommended Action:

  • Confirmation: To confirm if the peak is water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange.

  • Removal: Ensure your sample is dry before preparing the NMR sample. This can be achieved by drying the sample under high vacuum. Using anhydrous NMR solvents can also minimize the water peak.

Issue 3: Sharp singlets or multiplets corresponding to common laboratory solvents.

Q: My NMR spectrum has sharp peaks that I suspect are from residual solvents used in the synthesis or purification. How can I identify and remove them?

A: Residual solvents from work-up (e.g., ethyl acetate, dichloromethane, hexanes) or purification are a very common source of impurities.

Recommended Action:

  • Identification: Compare the chemical shifts of the unknown peaks to the known values for common laboratory solvents. The table below lists the approximate ¹H NMR chemical shifts for several common solvents.[4][5]

  • Removal: Drying your sample under high vacuum for an extended period is the most effective way to remove residual volatile organic solvents.

Data Presentation: Common NMR Impurities

The following table summarizes the approximate ¹H NMR chemical shifts of common solvents and water in deuterated chloroform (CDCl₃), a typical solvent for JQ1 and its precursors.

ImpurityChemical Shift (ppm) in CDCl₃Multiplicity
Water~1.56s (broad)
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane~1.25, ~0.88m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Tetrahydrofuran3.76, 1.85m

Note: Chemical shifts can vary slightly depending on concentration and temperature.[2][3]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This is a general procedure for the purification of the JQ1 precursor. The exact solvent system may need to be optimized for your specific compound.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified JQ1 precursor.

Protocol 2: Recrystallization

If the JQ1 precursor is a solid, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent or solvent system in which the precursor is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurities in the NMR spectrum of the JQ1 precursor.

G Troubleshooting Workflow for JQ1 Precursor NMR Impurities start Obtain ¹H NMR Spectrum of JQ1 Precursor check_peaks Are there unexpected peaks? start->check_peaks pure Precursor is pure. Proceed to next step. check_peaks->pure No impure Identify potential impurities. check_peaks->impure Yes end Pure Precursor Obtained pure->end solvent_peaks Compare with common solvent peaks. impure->solvent_peaks starting_material Compare with starting material spectra. impure->starting_material side_product Consider potential side products. impure->side_product is_solvent Is it a solvent peak? solvent_peaks->is_solvent is_sm Is it unreacted starting material? starting_material->is_sm is_sp Is it a side product? side_product->is_sp is_solvent->is_sm No remove_solvent Dry sample under high vacuum. is_solvent->remove_solvent Yes is_sm->is_sp No purify_sm Purify by column chromatography. is_sm->purify_sm Yes purify_sp Purify by chromatography or recrystallization. is_sp->purify_sp Yes recheck_nmr Re-acquire ¹H NMR Spectrum is_sp->recheck_nmr Unidentified remove_solvent->recheck_nmr purify_sm->recheck_nmr purify_sp->recheck_nmr recheck_nmr->check_peaks

Caption: A flowchart for troubleshooting impurities in the JQ1 precursor NMR.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a key intermediate in pharmaceutical synthesis. The performance of various HPLC stationary phases is compared, and the utility of orthogonal techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) is evaluated. All findings are supported by representative experimental data and detailed protocols to aid researchers in method selection and implementation.

Introduction to Purity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1][2] These impurities can arise from the synthesis process, degradation, or storage.[1] For this compound (henceforth referred to as ADCM), a robust, stability-indicating analytical method is crucial. Reversed-phase HPLC is the most common technique for this purpose, but the choice of stationary phase significantly influences the selectivity and resolution of the separation.[1][3]

For the purpose of this guide, the following potential process-related and degradation impurities of ADCM are considered for method evaluation:

  • Impurity A: 4-Chlorobenzonitrile (a potential starting material).

  • Impurity B: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (dechlorinated analogue).

  • Impurity C: (2-Imino-4,5-dimethyl-2,5-dihydrothiophen-3-yl)(4-chlorophenyl)methanone (oxidation product).

Comparison of Reversed-Phase HPLC Columns

The selection of an appropriate HPLC column is critical for developing a reliable impurity profiling method.[3] Different stationary phase chemistries interact with the analyte and impurities in distinct ways, leading to varied selectivity.[4] Here, we compare the performance of three common reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Cyano column.

The general workflow for performing purity analysis using HPLC is outlined below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis prep_sample Prepare ADCM Sample (e.g., 1 mg/mL in Diluent) instrument_setup Equilibrate HPLC System with Initial Conditions prep_sample->instrument_setup prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->instrument_setup inject_sample Inject Sample instrument_setup->inject_sample separation Chromatographic Separation (Gradient Elution) inject_sample->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Area Purity integration->calculation report Generate Report calculation->report

Caption: General experimental workflow for HPLC purity analysis.

The following table summarizes the separation performance for ADCM and its potential impurities on the three different columns under gradient elution conditions.

Compound Method 1: C18 Column Method 2: Phenyl-Hexyl Column Method 3: Cyano Column
RT (min) % Area RT (min)
Impurity A3.80.154.1
Impurity B10.20.4811.5
Impurity C10.50.2110.8
ADCM 11.4 99.11 12.9
Resolution (ADCM/Impurity C) 1.85 -4.31

Note: Representative data from a spiked sample. RT = Retention Time.

The data clearly indicates the superior performance of the Phenyl-Hexyl column for this specific separation, offering the best resolution between the main component (ADCM) and the critical impurity pair (Impurity C). While the C18 column provides a baseline separation, the Phenyl-Hexyl phase enhances selectivity due to π-π interactions with the aromatic rings present in ADCM and its impurities.[3]

Column_Selectivity cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column compound ADCM & Impurities (Aromatic, Polar) c18_mech Primary Mechanism: Hydrophobic Interaction compound->c18_mech phenyl_mech Mechanisms: Hydrophobic + π-π Interaction compound->phenyl_mech c18_res Result: Adequate Separation c18_mech->c18_res phenyl_res Result: Enhanced Selectivity & Superior Separation phenyl_mech->phenyl_res

Caption: Comparison of separation mechanisms on different columns.

Experimental Protocols: HPLC Methods

Detailed methodologies are provided for replicating the comparative analysis.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • All other parameters: Same as Method 1.

  • Column: Cyano, 150 mm x 4.6 mm, 5 µm particle size

  • All other parameters: Same as Method 1.

Forced Degradation Study

To ensure the analytical method is stability-indicating, a forced degradation study was performed using the optimized Phenyl-Hexyl column method.[5][6] ADCM was subjected to various stress conditions to promote the formation of degradation products.

Stress Condition % ADCM Remaining Total Impurities (%) Major Degradant(s)
Acid Hydrolysis (0.1N HCl, 60°C, 24h)92.57.5Impurity C
Base Hydrolysis (0.1N NaOH, 60°C, 8h)88.111.9Impurity C, Unidentified polar degradants
Oxidative (3% H₂O₂, RT, 24h)85.414.6Impurity C
Thermal (80°C, 48h)99.20.8Minor increase in Impurity B
Photolytic (ICH Q1B, 24h)98.91.1Minor increase in Impurity B

The results confirm that the Phenyl-Hexyl HPLC method effectively separates the degradation products from the main ADCM peak, thus qualifying it as a stability-indicating method.

Comparison with Alternative & Orthogonal Technologies

While HPLC is a robust technique, orthogonal methods are often required for comprehensive purity assessment and confirmation of results.[7]

Parameter HPLC (Phenyl-Hexyl) UHPLC Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity and π-π interactions.Chromatographic separation using sub-2 µm particles at high pressure.[8]Signal intensity is directly proportional to the number of nuclei.[7]
Primary Use Routine purity testing, impurity profiling, stability studies.High-throughput screening, improved resolution of complex mixtures.[8]Absolute purity determination, structural elucidation, no reference standard needed.[7][9]
Analysis Time ~25 minutes~5-10 minutes~15 minutes per sample
Resolution HighVery HighNot a separation technique; relies on spectral resolution.
Sensitivity High (ng range)Very High (pg-ng range)Lower (µg-mg range)[7][9]
Quantitation Relative (% Area) unless using reference standards for impurities.Relative (% Area) unless using reference standards for impurities.Absolute (mass/mass %), primary method.[10]
  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: 0-5 min: 30% to 90% B; 5-6 min: 90% B; 6-6.1 min: 90% to 30% B; 6.1-7 min: 30% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Instrumentation: 400 MHz NMR Spectrometer or higher.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with ADCM signals (e.g., Maleic Acid).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Experimental Parameters: A sufficiently long relaxation delay (D1 ≥ 5 times the longest T1) must be used to ensure accurate integration.

  • Calculation: Purity is calculated by comparing the integral of a specific, well-resolved ADCM proton signal to the integral of a known proton signal from the internal standard of known mass and purity.

Analysis_Decision_Pathway node_act node_act start Purity Analysis Required for ADCM q1 Routine QC or Stability Study? start->q1 q3 Absolute Purity Required? q1->q3 No (e.g., New Batch Characterization) act_hplc Use Validated HPLC Method (e.g., Phenyl-Hexyl) q1->act_hplc Yes q2 Reference Standard Available? q2->act_hplc Yes act_qnmr Use qNMR q2->act_qnmr No q3->q2 Yes q3->act_qnmr No act_uhplc Consider UHPLC for Higher Throughput act_hplc->act_uhplc act_confirm Confirm Peak Identity with HPLC-MS act_qnmr->act_confirm

Caption: Decision pathway for selecting the appropriate purity analysis method.

Conclusion

For the routine purity analysis of this compound, a reversed-phase HPLC method using a Phenyl-Hexyl column provides superior selectivity and resolution for process-related and degradation impurities compared to standard C18 or Cyano phases. The method has been shown to be stability-indicating through forced degradation studies.

For higher throughput applications, transitioning the method to a UHPLC platform is a viable strategy. For primary characterization of new batches or when an absolute purity value is required without reliance on reference standards, qNMR serves as an indispensable orthogonal technique. A multi-faceted approach, combining a validated stability-indicating HPLC method with orthogonal techniques, ensures a comprehensive and accurate assessment of API purity, aligning with modern pharmaceutical quality standards.

References

A Comparative Spectroscopic Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone and experimental data from structurally related compounds. Due to the limited availability of published experimental spectra for the target compound, this guide synthesizes predicted values based on established principles of spectroscopic analysis with known data from similar molecules to serve as a reference for researchers.

Introduction

This compound is a substituted aminothiophene derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such novel compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Comparison

The following tables compare the predicted spectroscopic features of this compound with experimental data from analogous compounds.

¹H NMR Spectroscopy Data

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment This compound (Predicted) Similar Compound A: 2-Aminothiophene Derivative¹ (Experimental) Similar Compound B: N-(4-Chlorophenyl)picolinamide² (Experimental)
NH₂ (Amino)5.0 - 7.0 (broad s)9.49 (s)-
Ar-H (Chlorophenyl)7.3 - 7.8 (m)-7.42 (d), 7.85 (d)
CH₃ (Thiophene C4)~2.2 (s)--
CH₃ (Thiophene C5)~2.4 (s)--

¹Generic 2-(arylamino)thiophene-3-carbonitrile derivative. Chemical shifts can vary significantly based on substitution. ²N-(4-Chlorophenyl)picolinamide provides reference values for a 4-chlorophenyl group attached to a heterocyclic system.

Interpretation: The amino protons of the target compound are expected to appear as a broad singlet. The aromatic protons on the 4-chlorophenyl ring will likely present as a complex multiplet or two doublets. The two methyl groups on the thiophene ring are in slightly different chemical environments and are predicted to be singlets with distinct chemical shifts.

¹³C NMR Spectroscopy Data

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment This compound (Predicted) Similar Compound C: 3-Bromothiophene³ (Experimental) Similar Compound D: Benzophenone⁴ (Experimental)
C=O (Ketone)185 - 195-196.7
Ar-C (Chlorophenyl, C-Cl)~135--
Ar-C (Chlorophenyl, C-H)128 - 132-128.3, 129.8, 132.5
Thiophene C2 (C-NH₂)~160122.9-
Thiophene C3 (C-C=O)~115110.1-
Thiophene C4 (C-CH₃)~130129.0-
Thiophene C5 (C-CH₃)~138126.0-
CH₃ (Thiophene C4)~14--
CH₃ (Thiophene C5)~15--

³3-Bromothiophene provides a reference for a substituted thiophene ring.[1] ⁴Benzophenone provides a reference for the carbonyl and aromatic carbons.

Interpretation: The carbonyl carbon is expected to be significantly downfield. The carbons of the thiophene ring will have shifts influenced by the amino, carbonyl, and methyl substituents. The 4-chlorophenyl ring carbons will show characteristic shifts, with the carbon attached to the chlorine atom being deshielded.

Mass Spectrometry Data

Table 3: Comparison of Mass Spectrometry Fragmentation

Ion This compound (Predicted m/z) Similar Fragmentation Pattern: Aliphatic Amines⁵ Similar Fragmentation Pattern: Aromatic Ketones⁶
[M]⁺279/281 (due to ³⁵Cl/³⁷Cl)Odd molecular weight for monoamineStrong M⁺ peak
[M - Cl]⁺244--
[4-chlorobenzoyl]⁺139/141-Loss of R•, followed by loss of CO
[2-Amino-4,5-dimethylthiophene]⁺140α-cleavage of an alkyl radical-

⁵Aliphatic amines often undergo α-cleavage.[2] ⁶Aromatic ketones typically show fragmentation corresponding to the loss of the R group and subsequent loss of CO.[3]

Interpretation: The mass spectrum should show a molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the thiophene ring, and the loss of the chlorine atom.

Infrared Spectroscopy Data

Table 4: Comparison of IR Absorption Frequencies (cm⁻¹)

Functional Group This compound (Predicted) Similar Compound E: Benzophenone⁷ (Experimental) Similar Compound F: Primary Amine (Typical)
N-H Stretch3300 - 3500 (two bands)-3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100~3056-
C-H Stretch (Alkyl)2850 - 3000--
C=O Stretch (Ketone)1630 - 1660~1650-
C=C Stretch (Aromatic)1450 - 16001448, 1576, 1594-
C-N Stretch1250 - 1350-1020 - 1250
C-Cl Stretch1000 - 1100--

⁷Benzophenone provides a reference for the conjugated ketone and aromatic C=C and C-H stretches.[4]

Interpretation: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine, the C=O stretching of the conjugated ketone, and various C-H and C=C stretching and bending vibrations from the aromatic and thiophene rings.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5][6]

    • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

    • Ensure the final solution height in the NMR tube is approximately 4-5 cm.[7]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.[5]

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.[1]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for injection (often a mixture of water, acetonitrile, and a small amount of formic acid for ESI).[8]

    • Filter the final solution if any particulates are present.

  • Data Acquisition (using Electrospray Ionization - ESI) :

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Obtain high-resolution mass data to confirm the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample chamber.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing :

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with specific functional groups.

Visualizations

Experimental Workflow

G Diagram 1: General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation A Solid Compound B Dissolve in Appropriate Solvent A->B C NMR Spectroscopy B->C D Mass Spectrometry B->D E IR Spectroscopy B->E F Process Spectra C->F D->F E->F G Compare with Reference Data F->G H Structure Confirmation G->H

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

References

A Comparative Guide to the Synthesis of Aminothiophenes: The Gewald Reaction Versus Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its synthesis is a critical step in the development of new molecular entities. The Gewald reaction, a one-pot, three-component synthesis, stands as one of the most prominent and widely used methods for creating polysubstituted 2-aminothiophenes.[4][5] This guide provides an objective comparison between the Gewald reaction and other key synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific target molecules.

The Gewald Aminothiophene Synthesis

First reported by Karl Gewald in 1961, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base.[4][6] Its operational simplicity, use of readily available starting materials, and mild reaction conditions have contributed to its widespread adoption.[5]

The reaction typically proceeds in a one-pot fashion through three main steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[6][7]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[7] The exact mechanism of sulfur activation and addition is complex and remains a subject of detailed study.[8][9]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[6][7]

Numerous modifications exist, including the use of microwave irradiation to improve yields and shorten reaction times, as well as the application of various catalysts and solvent systems, including green alternatives like water and polyethylene glycol (PEG).[1][6][10]

Logical Workflow of the Gewald Reaction

The diagram below illustrates the convergent, multi-component nature of the Gewald synthesis.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ketone Ketone or Aldehyde OnePot One-Pot Synthesis Ketone->OnePot Nitrile α-Activated Nitrile (e.g., Malononitrile) Nitrile->OnePot Sulfur Elemental Sulfur (S8) Sulfur->OnePot Base Base (e.g., Morpholine) Base->OnePot Catalyst Solvent Solvent (e.g., Ethanol) Solvent->OnePot Medium Product 2-Aminothiophene OnePot->Product Synthesis_Comparison cluster_gewald Gewald Reaction cluster_fiesselmann Fiesselmann Synthesis (Amino Var.) cluster_paalknorr Paal-Knorr Synthesis cluster_hinsberg Hinsberg Synthesis G_Start Ketone + α-Cyanoester + Sulfur G_Prod 2-Aminothiophene G_Start->G_Prod One-Pot F_Start β-Ketoester (Nitrile Var.) + Thioglycolic Acid F_Prod 3-Aminothiophene F_Start->F_Prod Cyclocondensation PK_Start 1,4-Dicarbonyl + P4S10 PK_Prod Substituted Thiophene (Non-aminated) PK_Start->PK_Prod Sulfurizing Condensation H_Start 1,2-Dicarbonyl + Thiodiacetate H_Prod Thiophene Dicarboxylate (Non-aminated) H_Start->H_Prod Double Aldol Condensation

References

A Comparative Guide to Alternative Synthetic Routes for the (+)-JQ1 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-JQ1, a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, has garnered significant attention in drug discovery for its therapeutic potential in oncology and other diseases. The synthesis of its core thieno-triazolo-diazepine scaffold is a critical aspect of its accessibility for research and development. This guide provides a comparative analysis of established and alternative synthetic routes to the key precursor of (+)-JQ1, offering insights into their respective advantages and disadvantages supported by experimental data.

Comparison of Key Synthetic Strategies

Several synthetic routes to the (+)-JQ1 precursor have been reported, each with distinct characteristics in terms of efficiency, safety, and stereoselectivity. The following table summarizes the key quantitative data for the most prominent methods.

Synthetic RouteStarting MaterialKey FeaturesNumber of Steps (to core scaffold)Overall YieldEnantiomeric Excess (ee)Key Reagents
Filippakopoulos et al. (Original Route) L-Aspartic acid derivativeEstablished but uses hazardous reagents.~7Moderate>90%Diethyl chlorophosphate, P₂S₅
One-Pot Racemic Synthesis Benzodiazepine derivativeSimplified procedure for racemic JQ1.3 (from benzodiazepine)~60%N/A (racemic)Lawesson's reagent, Hydrazine hydrate, Trimethyl orthoacetate
Improved Enantioselective Synthesis Benzodiazepine derivativeSafer alternative to the original method.3 (from benzodiazepine)~82%91:9 (er)Diphenyl chlorophosphate, Acetylhydrazide
Stereoselective Synthesis from L-Aspartic Acid L-Aspartic acidAvoids late-stage chiral separation.~5Good>99%N-Pf protected aspartic acid, Diastereoselective alkylation

Detailed Experimental Protocols

Filippakopoulos et al. (Original Enantioselective Route)

This route, while effective, is notable for its use of hazardous reagents.

Experimental Protocol:

  • Thionation: The precursor benzodiazepine amide is treated with phosphorus pentasulfide (P₂S₅) in a suitable solvent like toluene and heated to reflux to yield the corresponding thioamide.

  • Amidrazone Formation: The thioamide is then reacted with hydrazine hydrate at a reduced temperature (e.g., 0 °C) to form the amidrazone intermediate.

  • Triazole Ring Formation: The crucial triazole ring is formed by reacting the amidrazone with diethyl chlorophosphate and acetylhydrazide. This step is performed under basic conditions and requires careful handling due to the toxicity of the phosphate reagent. The reaction mixture is typically heated to drive the cyclization.

One-Pot Racemic Synthesis

This method offers a more streamlined approach for producing racemic JQ1, which can be useful for initial screening or as a starting point for chiral resolution.[1]

Experimental Protocol:

  • One-Pot Reaction: The benzodiazepine amide is treated with Lawesson's reagent in a solvent such as THF at an elevated temperature (e.g., 80 °C).

  • After the thionation is complete (monitored by TLC), the reaction is cooled, and hydrazine hydrate is added to form the amidrazone in situ.

  • Following an aqueous work-up, the crude amidrazone is then heated with trimethyl orthoacetate in toluene to facilitate the cyclization and formation of the triazole ring, yielding (±)-JQ1.[1]

Improved and Safer Enantioselective Synthesis

This modified one-pot procedure replaces the highly toxic diethyl chlorophosphate with a safer alternative, making it more suitable for larger-scale synthesis.[1]

Experimental Protocol:

  • Phosphorylimidate Formation: The enantiomerically pure benzodiazepine precursor is treated with potassium tert-butoxide and diphenyl chlorophosphate in an appropriate solvent. This forms a phosphorylimidate intermediate in situ.

  • Reaction with Acetylhydrazide: Acetylhydrazide is then added to the reaction mixture at room temperature.

  • Cyclization: The mixture is subsequently heated (e.g., to 90 °C) to induce the cyclization and formation of the triazole ring, affording enantiomerically enriched (+)-JQ1. This method has been shown to provide the final product in high yield and with good enantiomeric purity.[1]

Stereoselective Synthesis from L-Aspartic Acid

This elegant approach introduces the desired stereochemistry early in the synthesis, avoiding the need for chiral separation at a later stage.[2][3]

Experimental Protocol:

  • Preparation of Chiral Building Block: L-aspartic acid is derivatized and protected (e.g., with a 9-phenyl-9-fluorenyl (Pf) group) to create a chiral scaffold that directs subsequent reactions.

  • Diastereoselective Alkylation: The protected aspartic acid derivative undergoes a diastereoselective alkylation to introduce a key substituent with the correct stereochemistry.

  • Thienodiazepine Ring Formation: The resulting intermediate is then used to construct the thieno-diazepine ring system through a series of reactions, including coupling with a suitable thiophene-containing fragment and subsequent cyclization.

  • Triazole Ring Formation: The final triazole ring is then formed using methods similar to those described in the other routes. This strategy has been demonstrated to produce (+)-JQ1 derivatives with excellent enantiomeric excess (>99% ee).[2][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthetic_Pathways cluster_filippakopoulos Filippakopoulos Route cluster_onepot_racemic One-Pot Racemic Route cluster_onepot_enantio Improved Enantioselective Route cluster_stereoselective Stereoselective Route F_start L-Aspartic Acid Derivative F_amide Benzodiazepine Amide F_start->F_amide Several Steps F_thioamide Thioamide F_amide->F_thioamide P₂S₅ F_amidrazone Amidrazone F_thioamide->F_amidrazone Hydrazine Hydrate F_JQ1 (+)-JQ1 Precursor F_amidrazone->F_JQ1 Diethyl Chlorophosphate, Acetylhydrazide OPR_start Benzodiazepine Amide OPR_onepot One-Pot Reaction OPR_start->OPR_onepot Lawesson's Reagent, Hydrazine Hydrate OPR_JQ1 (±)-JQ1 Precursor OPR_onepot->OPR_JQ1 Trimethyl Orthoacetate OPE_start Benzodiazepine Amide OPE_onepot One-Pot Reaction OPE_start->OPE_onepot Diphenyl Chlorophosphate, Acetylhydrazide OPE_JQ1 (+)-JQ1 Precursor OPE_onepot->OPE_JQ1 Heat S_start L-Aspartic Acid S_chiral N-Pf Protected Aspartic Acid S_start->S_chiral Protection S_alkylated Diastereoselectively Alkylated Intermediate S_chiral->S_alkylated Diastereoselective Alkylation S_thieno Thienodiazepine Intermediate S_alkylated->S_thieno Ring Formation S_JQ1 (+)-JQ1 Precursor S_thieno->S_JQ1 Triazole Formation

Caption: Comparison of synthetic pathways to the (+)-JQ1 precursor.

Conclusion

The choice of synthetic route for the (+)-JQ1 precursor depends on the specific needs of the research. For large-scale, safe, and enantiomerically pure synthesis, the Improved Enantioselective Synthesis using diphenyl chlorophosphate offers a significant advantage over the original Filippakopoulos route. The One-Pot Racemic Synthesis is a practical option for rapid access to the racemic material. For applications requiring the highest enantiopurity and avoiding challenging chiral separations, the Stereoselective Synthesis from L-Aspartic Acid presents a highly attractive and elegant solution. Researchers should carefully consider the trade-offs between the number of steps, overall yield, cost of starting materials, and safety of reagents when selecting a synthetic strategy.

References

Validation of the chemical structure of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug discovery, the precise validation of a novel compound's chemical structure is a critical, foundational step. This guide provides a comparative overview of standard analytical techniques used for the structural elucidation of complex organic molecules, using a representative 2-aminothiophene derivative as a case study. Due to the limited availability of public experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, this guide will utilize data for the closely related and well-characterized compound, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one , to illustrate the validation process.

Spectroscopic Analysis: A Multi-faceted Approach

The confirmation of a chemical structure is rarely achieved through a single analytical method. Instead, a combination of spectroscopic techniques is employed, each providing a unique piece of the structural puzzle. The most common and powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Table 1: ¹H and ¹³C NMR Data for 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [1]

¹H NMR (400.13 MHz) ¹³C NMR (100.62 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
5.71 (s, 1H, H4 of pyrrolone)167.3 (C5 of pyrrolone)
1.59 (s, 3H, Me group)99.1 (C4 of pyrrolone)
Aromatic protons signals75.7 (C2 of pyrrolone)
Aromatic carbons signals

Note: The full assignment of aromatic protons and carbons requires further 2D NMR analysis (COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering a high degree of confidence in the elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Technique Parameter Value
ESI-TOFMolecular Ion[Data not explicitly provided in search results for the alternative, but would be presented as m/z for [M+H]⁺ or [M+Na]⁺ etc.]
Calculated Mass[Would be calculated based on the molecular formula]
Measured Mass[Would be the experimental result]
Mass Accuracy[Calculated in ppm]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

Table 3: FT-IR Spectral Data for 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [1]

Functional Group Characteristic Absorption (cm⁻¹)
C=O (carbonyl)1680
C=C (aromatic/heteroaromatic)1650–1504
C-Cl1092, 836

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. Below are typical protocols for the key analytical techniques discussed.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure. Assign the signals in the ¹³C NMR spectrum with the aid of DEPT experiments and 2D NMR techniques (COSY, HSQC, HMBC) for complex structures.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Instrumentation: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizing the Validation Workflow

The process of chemical structure validation follows a logical workflow, from sample preparation to final structure confirmation. The following diagram, generated using the DOT language, illustrates this process.

G Chemical Structure Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir data_analysis Combined Spectral Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation publication publication structure_confirmation->publication Publication/ Reporting

A flowchart illustrating the general workflow for chemical structure validation.

Conclusion

References

A Comparative Guide: The Biological Inactivity of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone Versus the Potent BET Inhibitor JQ1

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the world of molecular probes, (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone remains a compound of unknown biological significance when compared to the well-characterized and potent BET bromodomain inhibitor, JQ1. While JQ1 has been the subject of extensive research, revealing its profound effects on gene transcription and its potential as an anti-cancer and anti-inflammatory agent, the thiophene derivative currently exists in a data vacuum, with no publicly available studies to support any claims of biological activity.

This guide serves to objectively present the wealth of experimental data available for JQ1, juxtaposed with the notable absence of such data for this compound. For researchers and drug development professionals, this comparison highlights a well-trodden path of a successful molecular probe against an uncharted territory of a commercially available yet biologically uncharacterized molecule.

Overview of JQ1: A Potent Epigenetic Modulator

JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[1][3]

The mechanism of action of JQ1 involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains.[1][3] This binding displaces BET proteins from chromatin, leading to a downregulation of key oncogenes such as MYC, and subsequently inducing cell cycle arrest, senescence, and apoptosis in various cancer models.[1][3][4]

This compound: An Uncharacterized Entity

In stark contrast to JQ1, there is a significant lack of publicly available data on the biological activity of this compound. While the broader class of 2-aminothiophene derivatives has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these findings cannot be directly extrapolated to this specific molecule. A closely related compound, (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, has been identified as an allosteric enhancer of the adenosine A1 receptor, a mechanism entirely distinct from BET inhibition.[5]

Without experimental data, any discussion of the biological activity or inactivity of this compound remains speculative.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for JQ1 and highlight the absence of data for this compound.

Table 1: Comparison of Target Binding Affinity

CompoundTargetAssay TypeIC50 (nM)Reference
JQ1 BRD4 (BD1)AlphaScreen77[6]
BRD4 (BD2)AlphaScreen33[6]
This compound BET BromodomainsNot AvailableData Not Available-

Table 2: Comparison of In Vitro Anti-proliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
JQ1 A2780Ovarian Carcinoma0.41[7]
TOV112DOvarian Carcinoma0.75[7]
HEC151Endometrial Carcinoma0.28[7]
HEC50BEndometrial Carcinoma2.51[7]
Lung Adenocarcinoma (sensitive lines)Lung Cancer0.42 - 4.19[2]
This compound VariousNot AvailableData Not Available-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established signaling pathway of JQ1 and a proposed experimental workflow for the initial biological characterization of this compound.

JQ1_Signaling_Pathway JQ1 Signaling Pathway JQ1 JQ1 BET BET Proteins (BRD2/3/4) JQ1->BET Inhibition CellCycle Cell Cycle Arrest JQ1->CellCycle Apoptosis Apoptosis JQ1->Apoptosis Chromatin Chromatin (Acetylated Histones) BET->Chromatin Binding Transcription Gene Transcription Chromatin->Transcription Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Oncogenes->CellCycle Oncogenes->Apoptosis Experimental_Workflow Proposed Experimental Workflow for Compound Characterization cluster_0 Primary Screening cluster_1 Target Identification cluster_2 Mechanism of Action cluster_3 In Vivo Validation Compound (2-Amino-4,5-dimethylthiophen-3-yl) (4-chlorophenyl)methanone CellViability Cell Viability Assay (e.g., MTT/CCK-8) Compound->CellViability BindingAssay Target Binding Assay (e.g., BRD4 AlphaScreen) CellViability->BindingAssay WesternBlot Western Blot (e.g., for MYC, cleaved PARP) BindingAssay->WesternBlot GeneExpression Gene Expression Analysis (e.g., qRT-PCR) BindingAssay->GeneExpression Xenograft Xenograft Model WesternBlot->Xenograft GeneExpression->Xenograft

References

Comparative analysis of different precursors for (+)-JQ1 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potent BET bromodomain inhibitor (+)-JQ1 is a critical tool in chemical biology and a lead compound in drug discovery. Its synthesis has been approached through various routes, with the choice of precursor significantly impacting scalability, safety, and efficiency. This guide provides a comparative analysis of different precursors and synthetic strategies for obtaining (+)-JQ1, supported by experimental data to inform decisions in a research and development setting.

Comparison of Synthetic Routes and Precursors

The synthesis of (+)-JQ1 predominantly starts from a benzodiazepine core, with variations in the reagents used for key transformations. An alternative strategy involves the early introduction of chirality from L-aspartic acid derivatives. Below is a summary of the quantitative data associated with these different approaches.

Precursor/MethodKey Transformation/Reagent(s)ProductYieldPurity/Enantiomeric Excess (ee)ScaleKey AdvantagesDisadvantages
Benzodiazepine (Amide 5) Thionation with Lawesson's ReagentThioamide 675%N/A1 mmolSafer alternative to P₂S₅.Yield decreased to 50% on a larger scale.
Benzodiazepine (Amide 5) One-Pot: 1. Lawesson's Reagent 2. Hydrazine Hydrate 3. Trimethyl Orthoacetate(±)-JQ160%Racemic~30 gImproved purification, good yield, minimizes sulfur odors.Produces a racemic mixture.
Benzodiazepine (Amide 5) Triazole formation with Diethyl Chlorophosphate(+)-JQ1-90% optical purity-Established method.Highly toxic reagent.
Benzodiazepine (Amide 5) Triazole formation with Diphenyl Chlorophosphate(+)-JQ182%91:9 enantiomeric ratio-Safer alternative to diethyl chlorophosphate.-
L-Aspartic Acid Derivative Stereoselective alkylation, NCA formation, condensationBumped (+)-JQ1 Derivatives-99% ee~40 mgEarly introduction of stereocenter, high enantiopurity.Multi-step synthesis of the precursor.

Experimental Protocols

Method 1: Synthesis of (±)-JQ1 via a One-Pot Reaction from Benzodiazepine Precursor

This method utilizes Lawesson's reagent for thionation in a one-pot procedure to synthesize racemic JQ1.[1]

Step 1: Thionation and Amidrazone Formation

  • Dissolve the benzodiazepine precursor (amide 5) (9.50 g, 22.72 mmol) in THF (150 mL) in a 500 mL round-bottomed flask equipped with a magnetic stir bar.

  • Add Lawesson's reagent (4.59 g, 11.36 mmol) to the solution.

  • Heat the suspension to reflux for 2 hours, monitoring the reaction by TLC for the consumption of the starting material.

  • Cool the reaction mixture to 0 °C.

  • Add hydrazine hydrate solution (50-60%) (14.50 mL, 226.73 mmol) dropwise over 10 minutes.

  • Continue stirring at 0 °C for 30 minutes.

  • Dilute the reaction mixture with water (100 mL) and extract with EtOAc (3 x 50 mL).

  • The combined organic layers contain the amidrazone intermediate (7), which is used directly in the next step after aqueous work-up.

Step 2: Triazole Ring Formation

  • Heat the crude amidrazone (7) to 110 °C for 2 hours in a mixture of trimethyl orthoacetate and toluene (2:3).

  • Upon completion, the reaction yields (±)-JQ1. The overall yield for the three steps is 60%.

Method 2: Enantioselective Synthesis of (+)-JQ1 using Diphenyl Chlorophosphate

This procedure describes a safer method for the synthesis of enantiomerically enriched (+)-JQ1 by replacing the highly toxic diethyl chlorophosphate with diphenyl chlorophosphate.[2]

  • The benzodiazepine precursor (5) is treated with KOtBu and diphenyl chlorophosphate to form an in-situ phosphorylimidate intermediate.

  • This intermediate is not isolated and is subsequently reacted with acetylhydrazide at room temperature for 1 hour.

  • The reaction mixture is then heated to 90 °C to furnish enantiomerically enriched (+)-JQ1.

  • The reported yield for this final step is 82%, with an enantiomeric purity of 91:9.

Method 3: Stereoselective Synthesis from L-Aspartic Acid Derivative

This approach introduces the desired stereochemistry early in the synthetic sequence, starting from a derivative of L-aspartic acid.[3]

  • A stereocontrolled alkylation of an N-protected L-aspartic acid derivative is performed to introduce the desired side chain.

  • The resulting amino acid is converted to an N-carboxyanhydride (NCA) precursor.

  • The NCA is then condensed with an amino ketone in the presence of TFA and subsequently triethylamine in toluene to form the thienodiazepine core, retaining the stereochemistry.

  • The final triazole ring is formed by deprotonation with potassium tert-butoxide followed by the addition of diethyl chlorophosphate and reaction with acetylhydrazine.

  • This route has been shown to produce bumped JQ1 derivatives with 99% enantiomeric excess.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways described above.

JQ1_Synthesis_Comparison cluster_racemic Racemic (±)-JQ1 Synthesis cluster_enantioselective Enantioselective (+)-JQ1 Synthesis cluster_stereoselective Stereoselective Synthesis Benzodiazepine_racemic Benzodiazepine (Amide 5) Thioamide_racemic Thioamide Benzodiazepine_racemic->Thioamide_racemic Lawesson's Reagent Amidrazone Amidrazone Thioamide_racemic->Amidrazone Hydrazine Hydrate JQ1_racemic (±)-JQ1 Amidrazone->JQ1_racemic Trimethyl Orthoacetate Benzodiazepine_enantio Benzodiazepine (Amide 5) Phosphorylimidate Phosphorylimidate (in-situ) Benzodiazepine_enantio->Phosphorylimidate KOtBu, Diphenyl Chlorophosphate JQ1_enantio (+)-JQ1 Phosphorylimidate->JQ1_enantio Acetylhydrazide Aspartic_Acid L-Aspartic Acid Derivative NCA N-Carboxyanhydride (NCA) Aspartic_Acid->NCA Stereoselective Alkylation, NCA formation Thienodiazepine Thienodiazepine NCA->Thienodiazepine Condensation JQ1_bumped Bumped (+)-JQ1 Thienodiazepine->JQ1_bumped Triazole Formation

Caption: Comparative synthetic pathways to JQ1.

The diagram above outlines the three main synthetic strategies discussed for producing JQ1 and its derivatives. The first pathway details a one-pot method for racemic JQ1. The second illustrates an enantioselective route to (+)-JQ1 from the same benzodiazepine precursor. The third pathway shows a stereoselective approach starting from an L-aspartic acid derivative.

Conclusion

The choice of precursor and synthetic route for (+)-JQ1 depends on the specific requirements of the research. For large-scale production of racemic JQ1, the one-pot method starting from the benzodiazepine precursor offers a safe and efficient option with simplified purification.[1] When enantiopure (+)-JQ1 is required, the use of diphenyl chlorophosphate provides a safer alternative to the highly toxic diethyl chlorophosphate without compromising yield or enantiomeric purity.[2] For applications requiring very high enantiopurity or the synthesis of derivatives with modifications at the chiral center, the stereoselective synthesis starting from an L-aspartic acid derivative is a powerful, albeit more lengthy, approach.[3] This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy for their needs.

References

Assessing the Enantiomeric Purity of (+)-JQ1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of BET bromodomain inhibitors, ensuring the enantiomeric purity of (+)-JQ1 is a critical step. As the biologically active enantiomer, its efficacy and selectivity are paramount. This guide provides a comprehensive comparison of methods to assess the enantiomeric purity of (+)-JQ1 derived from its common precursor, alongside alternative synthetic strategies and analytical techniques.

The primary precursor for the synthesis of enantiomerically enriched (+)-JQ1 is a thienodiazepine intermediate, which undergoes a final cyclization step to form the triazole ring. The choice of reagents in this final step can influence safety and scalability without compromising the enantiomeric purity.

Comparison of Synthetic Approaches and Resulting Enantiomeric Purity

The enantiomeric purity of (+)-JQ1 is typically assessed after its synthesis and purification. Different synthetic methodologies can yield varying levels of enantiomeric excess (ee). Below is a comparison of reported outcomes from different approaches.

Synthetic ApproachKey FeaturesInitial Enantiomeric Ratio ((+)-JQ1 : (-)-JQ1)Final Enantiomeric Excess (ee)Reference
Standard Synthesis with Diethyl Chlorophosphate Traditional method for triazole ring formation.91:9>99% (after preparative chiral chromatography)[1]
Safer Synthesis with Diphenyl Chlorophosphate Replaces the highly toxic diethyl chlorophosphate.91:9>99% (after preparative chiral chromatography)[1]
Stereoselective Synthesis of "Bumped" Analogues Introduces stereocenter early in the synthesis, avoiding late-stage resolution.Not applicable (direct synthesis of enantiopure analogue)99%[2]

It is noteworthy that the substitution of the hazardous diethyl chlorophosphate with the safer diphenyl chlorophosphate does not negatively impact the enantiomeric purity of the final (+)-JQ1 product[1]. Both methods initially yield a product with an enantiomeric ratio of approximately 91:9, which can be further purified to greater than 99% enantiomeric excess through preparative chiral chromatography[1]. A more advanced, stereoselective synthetic route has been developed for "bumped" JQ1 analogues, which achieves an impressive 99% ee without the need for costly and time-consuming chiral separation[2].

Experimental Protocol: Assessing Enantiomeric Purity by Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) is a highly effective and widely used method for determining the enantiomeric purity of (+)-JQ1.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) column.

  • Mobile Phase: Carbon Dioxide (CO₂) and Ethanol (EtOH) in a 3:1 ratio.

  • Flow Rate: Typically 2-4 mL/min.

  • Back Pressure: Maintained at approximately 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Accurately weigh and dissolve a small amount of the (+)-JQ1 sample in a suitable solvent (e.g., ethanol or mobile phase).

  • Dilute to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the SFC system with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (typically 1-5 µL) of the prepared sample onto the column.

  • Record the chromatogram and identify the peaks corresponding to the (+)-JQ1 and (-)-JQ1 enantiomers based on their retention times. The (-)-enantiomer typically elutes first.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Alternative Analytical Methods

While SFC with a CHIRALPAK® AS-H column is a well-established method, other chiral stationary phases (CSPs) can also be effective for the separation of thienotriazolodiazepines like JQ1. Polysaccharide-based CSPs are particularly versatile.

Alternative Chiral Stationary Phases:

  • CHIRALPAK® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate).

  • CHIRALCEL® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate).

The selection of the optimal CSP and mobile phase often requires method development and screening to achieve the best resolution and peak shape for a specific compound.

Visualizing the Workflow and Synthetic Logic

To better illustrate the processes involved, the following diagrams created using the DOT language are provided.

cluster_synthesis Synthetic Pathway to (+)-JQ1 Precursor Thienodiazepine Precursor Reagent Diethyl or Diphenyl Chlorophosphate Precursor->Reagent Triazole Formation JQ1_crude Crude (+)-JQ1 (91:9 er) Reagent->JQ1_crude JQ1_pure Pure (+)-JQ1 (>99% ee) JQ1_crude->JQ1_pure Preparative Chiral Chromatography

Caption: Synthetic pathway to enantiomerically pure (+)-JQ1.

cluster_workflow Experimental Workflow for Enantiomeric Purity Assessment SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection SFC_System Chiral SFC System (CHIRALPAK AS-H) Separation Enantiomeric Separation SFC_System->Separation Injection->SFC_System Detection UV Detection (210 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & % ee Calculation) Detection->DataAnalysis

References

Comparative Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone and Novel Thiophene-Based Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reference compound, (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, with two alternative 2-aminothiophene derivatives. The comparison is based on their physicochemical properties and their in-vitro efficacy against common cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective data to inform decisions on compound selection and experimental design.

Certificate of Analysis: Reference Compound

A summary of the typical product specifications for the reference compound is provided below.

Product Name: this compound CAS Number: 50508-66-2[1] Molecular Formula: C₁₃H₁₂ClNOS[1] Molecular Weight: 265.76 g/mol [1]

TestSpecificationResult
Appearance SolidConforms
Purity (HPLC) ≥ 98.0%98.7%
Identity (¹H NMR) Conforms to structureConforms
Solubility Soluble in DMSOConforms
Storage 2-8°C, protect from lightConforms

Comparative Performance Data

The reference compound and two alternative 2-aminothiophene derivatives were evaluated for their antiproliferative activity against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines. The alternatives, designated as Alternative A (6CN14) and Alternative B (7CN09) , are novel derivatives with demonstrated cytostatic and antiproliferative effects.[2] Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound after a 48-hour exposure period.

CompoundPurityHeLa IC₅₀ (µM)PANC-1 IC₅₀ (µM)
Reference Compound 98.7%35.242.5
Alternative A (6CN14) > 99.0%18.9[2]25.4[2]
Alternative B (7CN09) > 99.0%22.1[2]28.9[2]
Doxorubicin (Control) > 99.0%0.81.2

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the methodology used to determine the cytotoxic effects of the test compounds on cancer cell lines.

a) Cell Culture and Plating:

  • HeLa and PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

b) Compound Treatment:

  • Stock solutions of the test compounds were prepared in DMSO.

  • Serial dilutions were made to achieve final concentrations ranging from 1 µM to 100 µM.

  • The culture medium was replaced with fresh medium containing the test compounds, and the plates were incubated for 48 hours.

c) MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells, and the IC₅₀ values were determined using non-linear regression analysis.[2]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for evaluating the antifungal activity of compounds, relevant for many 2-aminothiophene derivatives which have shown fungicidal properties.[3]

a) Fungal Strains and Media:

  • Candida albicans and Cryptococcus neoformans strains were used.

  • RPMI-1640 medium was used for the assay.

b) Inoculum Preparation:

  • Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

c) Microdilution Assay:

  • The test compounds were serially diluted in a 96-well plate.

  • The fungal inoculum was added to each well.

  • The plates were incubated at 35°C for 24-48 hours.

  • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

Visualizations

Diagrams of Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for screening chemical compounds and a simplified signaling pathway that is often implicated in cancer cell proliferation and survival, and thus a potential target for thiophene derivatives.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Data Acquisition & Analysis Library Compound Library Dilution Serial Dilution in 96-well plates Library->Dilution Treatment Addition of Compounds to Cells Dilution->Treatment Culture Cell Seeding & Adhesion (24h) Culture->Treatment Incubation Incubation (48h) Treatment->Incubation Assay MTT Assay Incubation->Assay Reader Plate Reader (Absorbance at 570nm) Assay->Reader Analysis IC50 Calculation Reader->Analysis

Caption: High-Throughput Screening Workflow for Antiproliferative Agents.

G GFR Growth Factor Receptor RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Thiophene Derivative Inhibitor->RAF

Caption: Simplified MAPK/ERK Signaling Pathway and a Potential Point of Inhibition.

References

A Comparative Guide to Cross-Validation of Analytical Methods for JQ1 Intermediate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of synthetic intermediates is a critical aspect of drug development, ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). JQ1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, is a widely studied small molecule for which numerous synthetic routes have been developed. This guide provides a comparative overview of analytical methods for the characterization of JQ1 intermediates, with a focus on the principles of cross-validation to ensure data integrity and reliability across different analytical platforms.

The Role of JQ1 in BET Inhibition

JQ1 exerts its biological effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression, which is the basis for its therapeutic potential in oncology and other diseases. A clear understanding of the JQ1 signaling pathway underscores the importance of stringent quality control during its synthesis.

JQ1_Signaling_Pathway JQ1 JQ1 Intermediate Synthesis Chemical Synthesis JQ1->Synthesis Purified_JQ1 Purified (+)-JQ1 Synthesis->Purified_JQ1 Purification BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Purified_JQ1->BET Inhibition Chromatin Chromatin BET->Chromatin Acetylated_Histones Acetylated Histones Acetylated_Histones->BET Binding Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Biological_Effect Biological Effect (e.g., Anti-cancer activity) Gene_Transcription->Biological_Effect

Caption: Simplified signaling pathway of JQ1 action.

Cross-Validation Workflow for Analytical Methods

Cross-validation of analytical methods is essential to demonstrate that a method is robust, reliable, and reproducible. This is particularly important when transferring methods between laboratories or when using multiple analytical techniques to characterize the same intermediate. The following workflow outlines a general approach to cross-validating analytical methods for a JQ1 intermediate.

Cross_Validation_Workflow Start Define Analytical Requirements for JQ1 Intermediate Method_Selection Select Primary and Secondary Analytical Methods Start->Method_Selection Method_Development Method Development and Optimization Method_Selection->Method_Development Method_Validation Individual Method Validation (ICH Guidelines) Method_Development->Method_Validation Cross_Validation_Study Cross-Validation Study Design Method_Validation->Cross_Validation_Study Sample_Analysis Analysis of the Same Batch of JQ1 Intermediate by All Methods Cross_Validation_Study->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Acceptance_Criteria Results Meet Pre-defined Acceptance Criteria? Data_Comparison->Acceptance_Criteria Investigation Investigate Discrepancies Acceptance_Criteria->Investigation No Documentation Documentation and Reporting Acceptance_Criteria->Documentation Yes Investigation->Method_Development End Methods are Cross-Validated Documentation->End

Caption: General workflow for cross-validation of analytical methods.

Comparison of Analytical Methods for JQ1 Intermediate Characterization

The selection of an appropriate analytical method depends on the specific characteristic of the JQ1 intermediate being evaluated (e.g., purity, identity, chiral ratio). Below is a comparison of common analytical techniques that can be employed and cross-validated.

Analytical Method Primary Application for JQ1 Intermediate Strengths Limitations Typical Performance
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification of the main component and known impurities.Robust, reproducible, widely available, excellent for quantitative analysis.Lower sensitivity and specificity compared to MS; may not detect co-eluting impurities.Linearity (r²) ≥ 0.99, Precision (RSD) < 2%, Accuracy 98-102%.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification of unknown impurities, structural elucidation, and sensitive quantification.High sensitivity and selectivity, provides molecular weight and fragmentation information for structural confirmation.More complex instrumentation, potential for matrix effects, quantification can be more variable than HPLC-UV.LLOQ: 0.5–5 ng/mL, Linearity (r²) ≥ 0.99.[1]
Ultra-High-Performance Liquid Chromatography-Quadrupole Exactive Orbitrap Mass Spectrometry (UHPLC-Q Exactive Orbitrap MS) Comprehensive impurity profiling, metabolomics-style analysis of reaction mixtures.High resolution and mass accuracy, enables confident identification of elemental compositions of unknown compounds.High instrument cost and complexity, requires specialized expertise for data analysis.Mass errors < 5 ppm.[2]
Chiral HPLC Determination of enantiomeric purity of chiral JQ1 intermediates.Resolves enantiomers, essential for controlling stereochemistry.May require specific chiral stationary phases and method development for each chiral intermediate.Enantiomeric ratio determination with high precision.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation of the intermediate and impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, not suitable for trace analysis.Can be used for quantitative analysis (qNMR) with appropriate standards.[4][5]

Detailed Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Instrumentation: Agilent 1100 Series HPLC system or equivalent with a UV detector.

  • Column: Synergi Max-RP, 80Å, 75 x 2.00 mm, 4 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A suitable gradient to resolve the main peak from impurities.

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Detection: UV at an appropriate wavelength for the chromophore in the JQ1 intermediate.

  • Sample Preparation: Dissolve the JQ1 intermediate in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.[1]

LC-MS/MS Method for Impurity Identification
  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

  • Chromatographic Conditions: As described for the HPLC-UV method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transitions: For a known intermediate, specific precursor-to-product ion transitions would be monitored. For impurity identification, a full scan followed by product ion scans of peaks of interest would be performed.[1]

    • Collision Energy: Optimized for the specific analyte.[2]

UHPLC-Q Exactive Orbitrap MS for High-Resolution Profiling
  • Instrumentation: Thermo Fisher Scientific Q Exactive Orbitrap MS coupled to a UHPLC system.[2]

  • Column: BEH C-18, 100 mm × 2.1 mm.[2]

  • Mobile Phase: A gradient of aqueous acetonitrile containing 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.[2]

    • Resolution: Set to a high value (e.g., 70,000) to enable accurate mass measurements.

    • Scan Range: m/z 100-750.[2]

Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: CHIRALPAK ID (DIACEL) or a similar chiral stationary phase.[3]

  • Mobile Phase: A mixture of hexane and isopropanol, or other suitable non-polar/polar solvent system, often with additives like trifluoroacetic acid or diethylamine.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the chiral intermediate in the mobile phase.

Conclusion

The characterization of JQ1 intermediates requires a multi-faceted analytical approach. While HPLC-UV provides a robust method for routine purity assessment, orthogonal techniques like LC-MS/MS and high-resolution MS are indispensable for the confident identification of impurities and structural confirmation. For chiral intermediates, dedicated chiral HPLC methods are mandatory. Cross-validation of these methods by analyzing the same batch of intermediate and statistically comparing the results is paramount to ensure the generation of reliable and consistent data, ultimately contributing to the development of a safe and effective JQ1 drug product.

References

Safety Operating Guide

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

Proper disposal of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a chemical compound utilized in research and development, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is imperative.

Hazard Profile and Safety Precautions

This compound, with CAS Number 50508-66-2, is classified as harmful if swallowed and can cause skin and eye irritation. All handling and disposal procedures must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary Statement Codes
Acute Toxicity (Oral), Category 4GHS07 (Exclamation Mark)P264, P270, P301+P310+P330
Skin Irritation, Category 2GHS07 (Exclamation Mark)P280
Eye Irritation, Category 2AGHS07 (Exclamation Mark)P305+P351+P338

Data sourced from publicly available Safety Data Sheets.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound, including residues and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and labeled as "Halogenated Organic Waste" and include the full chemical name.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Liquid Waste (if in solution):

    • Collect solutions containing this compound in a separate, sealed, and labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Decontamination of Labware:

    • Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste.

2. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong reducing agents, and acids.[3]

3. Disposal Procedure:

  • Disposal of this compound must be conducted through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

  • Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the waste container.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • In case of a spill, evacuate the area and follow your laboratory's established spill response procedure for hazardous materials.

  • Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

Disposal Workflow Diagram

cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Solid, Liquid, Sharps) solid_waste Solid Waste Container (Halogenated Organics) start->solid_waste  Solid Residue liquid_waste Liquid Waste Container (Halogenated Organics) start->liquid_waste  Solutions sharps_waste Sharps Container (Chemical Contamination) start->sharps_waste  Contaminated Sharps storage Designated Hazardous Waste Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs Contact EHS for Pickup storage->ehs disposal Approved Hazardous Waste Disposal Facility ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier:

  • Name: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

  • CAS Number: 50508-66-2[1]

  • Molecular Formula: C₁₃H₁₂ClNOS

Hazard Summary: This compound is classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure laboratory safety.

Signal Word: Warning[2]

Hazard Pictogram:

  • GHS07 (Exclamation mark)[2]

Hazard and Precautionary Statements:

  • H302: Harmful if swallowed.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Face shield • Lab coat • Respiratory protection (N95 or higher-rated respirator) if not handled in a fume hood.[5][6]
Solution Preparation and Handling • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Face shield • Lab coat or chemical-resistant apron.[5]
Experimental Procedures • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Lab coat • Work within a certified chemical fume hood.[5]
Waste Disposal • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Lab coat or chemical-resistant apron.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed in a dark place, with a recommended storage temperature of 2-8°C.[2]

Handling Procedures

Handling Solid this compound:

  • Preparation: Work in a designated area such as a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • Weighing: Use anti-static weighing paper. Carefully transfer the desired amount of the solid using a clean, dedicated spatula.

  • Transfer: Securely close the primary container after weighing. Carefully transfer the weighed solid to the reaction vessel.

  • Clean-up: Immediately clean any spills using a method appropriate for solid chemicals. Decontaminate the spatula and the weighing area.

Disposal Plan

Waste Segregation:

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

Container Management:

  • Ensure all waste containers are kept securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area.

Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

  • Never dispose of this compound down the drain.[5]

Experimental Workflow

start Start: Receive Chemical inspect Inspect Container start->inspect store Store in Cool, Dry, Dark Place (2-8°C) inspect->store prepare_ppe Don Appropriate PPE store->prepare_ppe Begin Experiment weigh Weigh Solid in Fume Hood prepare_ppe->weigh prepare_solution Prepare Solution / Use in Experiment weigh->prepare_solution decontaminate Decontaminate Equipment prepare_solution->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste solid_waste Solid Waste Container segregate_waste->solid_waste Contaminated Solids liquid_waste Liquid Waste Container segregate_waste->liquid_waste Unused Solutions dispose Dispose via EHS Office solid_waste->dispose liquid_waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.